Dapagliflozin impurity A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H25ClO8 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO8/c1-2-28-13-6-3-11(4-7-13)20(30-27)14-9-12(5-8-15(14)22)21-19(26)18(25)17(24)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17-,18+,19-,20?,21+/m1/s1 |
InChI-Schlüssel |
LNALRIDFLCYCGX-XYKZKTJVSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)OO |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dapagliflozin Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Dapagliflozin impurity A, a critical consideration in the manufacturing and quality control of the anti-diabetic drug Dapagliflozin. Understanding the formation of this impurity is paramount for developing robust manufacturing processes and ensuring the safety and efficacy of the final drug product.
Introduction to this compound
This compound has been identified as a peroxide derivative of Dapagliflozin, with the chemical name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. Its formation is often associated with oxidative stress conditions during the synthesis or storage of Dapagliflozin. As a potential genotoxic impurity, regulatory agencies require strict control over its levels in the final drug substance.
Synthesis Pathway
The primary route for the deliberate synthesis of this compound involves the direct oxidation of Dapagliflozin. This process is detailed in Chinese patent CN116410163A, which outlines a method for its preparation to be used as a reference standard in analytical testing. The synthesis can be conceptualized as a single-step oxidation of the benzylic carbon atom of the Dapagliflozin molecule.
Reaction Scheme:
Caption: Synthesis of this compound via oxidation.
Quantitative Data
Currently, specific yield data for the synthesis of this compound from publicly available literature and patents is limited. The primary focus of existing research has been on the detection and control of this impurity rather than its high-yield synthesis. Forced degradation studies, which are designed to identify potential degradation products, provide some insight into the conditions that favor its formation.
| Parameter | Value/Condition | Source |
| Formation Condition | Oxidative Stress (e.g., exposure to hydrogen peroxide) | General knowledge from degradation studies |
| Reported Yield | Not specified in available literature. Prepared as a reference standard. | CN116410163A (abstract) |
| Analytical Detection | HPLC, LC-MS | Widely reported in analytical method development papers |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on the principles of oxidative degradation studies and the information available from patent literature. It is intended for research and reference standard generation purposes.
Objective: To synthesize this compound (Dapagliflozin Peroxide) through the oxidation of Dapagliflozin.
Materials:
-
Dapagliflozin
-
Hydrogen Peroxide (30% solution)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Column chromatography supplies (e.g., silica (B1680970) gel)
Procedure:
-
Dissolution: Dissolve a known quantity of Dapagliflozin in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Oxidation: To the stirred solution, add a controlled amount of an oxidizing agent, such as hydrogen peroxide. The reaction may be carried out at room temperature or with gentle heating to facilitate the reaction.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the consumption of Dapagliflozin and the formation of Impurity A.
-
Quenching: Once the desired level of conversion is achieved, quench the reaction by adding a suitable reducing agent or by dilution with water.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine solution to remove any remaining aqueous contaminants. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel to isolate this compound.
-
Characterization: Characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Logical Relationships in Synthesis and Control
The formation of this compound is a critical quality attribute that must be controlled during the manufacturing process of Dapagliflozin. The following diagram illustrates the logical relationship between the manufacturing process, potential for impurity formation, and necessary control strategies.
Caption: Logical workflow for the control of this compound.
Conclusion
The synthesis of this compound is primarily a result of oxidative degradation of the parent drug molecule. While a specific high-yield synthetic process is not the primary focus of public domain literature, its preparation as a reference standard is crucial for the development of analytical methods to ensure the quality and safety of Dapagliflozin. A thorough understanding of the conditions leading to its formation allows for the implementation of robust control strategies throughout the manufacturing process and shelf-life of the drug product. Researchers and drug development professionals are encouraged to develop sensitive analytical methods for its detection and quantification to comply with regulatory requirements.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism, analytical detection, and synthetic pathways related to Dapagliflozin Related Compound A. This information is critical for the development of robust manufacturing processes and effective impurity control strategies for Dapagliflozin.
Introduction to Dapagliflozin and its Impurities
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Impurities in Dapagliflozin can arise from various sources, including starting materials, intermediates, and byproducts of the manufacturing process, as well as from degradation of the drug substance.[1] These are broadly categorized as process-related impurities, degradation products, residual solvents, and formulation-related impurities.
Identification and Structure of Dapagliflozin Related Compound A
Dapagliflozin Related Compound A is a well-known process-related impurity in the synthesis of Dapagliflozin. It is identified by pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
Chemical Name: (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Synonyms:
-
Dapagliflozin USP Related Compound A
-
Dapagliflozin EP Impurity A
-
Dapagliflozin 4-Bromo Analog
Structurally, Compound A is the 4-bromo analog of Dapagliflozin, where the chlorine atom at the 4-position of the phenyl ring is replaced by a bromine atom. This structural similarity strongly indicates that its formation is directly linked to the starting materials used in the synthesis of the aglycone portion of the Dapagliflozin molecule.
Formation Mechanism of Dapagliflozin Related Compound A
The formation of Dapagliflozin Related Compound A is intrinsically linked to the synthetic route of Dapagliflozin, particularly the synthesis of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) . A common synthetic pathway for this intermediate starts with 5-bromo-2-chlorobenzoic acid .
The likely source of Dapagliflozin Related Compound A is the presence of a dibrominated impurity in the 5-bromo-2-chlorobenzoic acid starting material, specifically 2,5-dibromobenzoic acid . If this impurity is present, it will undergo the same sequence of reactions as 5-bromo-2-chlorobenzoic acid, leading to the formation of a bromo-analog of the key intermediate, which is then carried through to the final API.
The following diagram illustrates the proposed formation pathway:
Quantitative Data
The presence of Dapagliflozin Related Compound A is controlled to very low levels in the final drug substance. While specific acceptance criteria are proprietary to manufacturers and subject to regulatory approval, the following table summarizes typical analytical parameters for the quantification of this impurity.
| Parameter | Typical Value/Range | Method | Reference |
| Limit of Detection (LOD) | 0.05 µg/mL | RP-HPLC | |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | RP-HPLC | |
| Linearity Range | 0.45 - 1.2 µg/mL | RP-HPLC | |
| Correlation Coefficient (r²) | > 0.999 | RP-HPLC |
Experimental Protocols
Synthesis of the Key Intermediate: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
This protocol describes a common method for synthesizing the key intermediate from which both Dapagliflozin and Compound A can be formed.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF)
-
Aluminum chloride (AlCl₃)
-
Triethylsilane (Et₃SiH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane and a catalytic amount of dimethylformamide, add oxalyl chloride dropwise at room temperature. Stir the reaction mixture for 1-2 hours.[3]
-
Friedel-Crafts Acylation: In a separate flask, prepare a solution of phenetole and aluminum chloride in dichloromethane and cool to 0°C. Add the previously prepared acid chloride solution dropwise to this mixture, maintaining the temperature below 5°C. Stir the reaction for 2-3 hours at this temperature.[3]
-
Reduction: To the reaction mixture, add triethylsilane dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]
-
Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. Separate the organic layer, wash with water and aqueous sodium bicarbonate solution, and dry over magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Analytical Method for the Determination of Dapagliflozin Related Compound A
This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Dapagliflozin and its related impurities, including Compound A.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile/Water (5:95 v/v)
-
Mobile Phase B: Acetonitrile/Water (95:5 v/v)
-
Gradient Elution: A time-based gradient from Mobile Phase A to Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution: Prepare a stock solution of Dapagliflozin Related Compound A reference standard in the diluent. Prepare working standards by further dilution to the desired concentration range (e.g., 0.1 - 2 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Dapagliflozin drug substance in the diluent to a known concentration.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the diluent (blank), followed by the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peaks corresponding to Dapagliflozin and Dapagliflozin Related Compound A.
-
Calculate the amount of Dapagliflozin Related Compound A in the sample by comparing its peak area with that of the standard.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Dapagliflozin and its related compounds.
Conclusion
The formation of Dapagliflozin Related Compound A is a direct consequence of impurities present in the starting materials used for the synthesis of the Dapagliflozin aglycone. A thorough understanding of the synthetic pathway and the impurity profile of the starting materials is essential for controlling the level of this and other process-related impurities. The implementation of robust analytical methods is critical for the accurate quantification of these impurities, ensuring the final drug substance meets the required quality and safety standards. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of Dapagliflozin.
References
Chemical Characterization of Bromo Dapagliflozin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characterization of Bromo Dapagliflozin, a key intermediate and potential impurity in the synthesis of Dapagliflozin. This document outlines the essential analytical techniques and experimental protocols necessary for the identification, quantification, and qualification of this compound, ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Introduction
Bromo Dapagliflozin, chemically known as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a significant compound in the process development and manufacturing of Dapagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes mellitus. The presence and quantity of Bromo Dapagliflozin as an impurity must be carefully controlled to meet stringent regulatory requirements. This guide details the necessary spectroscopic and chromatographic methods for its thorough characterization.
Physicochemical Properties
A foundational aspect of chemical characterization is the determination of fundamental physicochemical properties. Bromo Dapagliflozin is a white to off-white crystalline solid.
| Property | Value | Reference |
| Chemical Name | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | [1][2][3][4] |
| Synonyms | Dapagliflozin Bromo Impurity, 5-Bromo-2-chloro-4'-ethoxydiphenylmethane | [1][2][3][5] |
| CAS Number | 461432-23-5 | [1][2][3][6] |
| Molecular Formula | C₁₅H₁₄BrClO | [1][2][4][6] |
| Molecular Weight | 325.63 g/mol | [2][4][6] |
| Melting Point | 41-43 °C | [7] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [4] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Bromo Dapagliflozin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectral Data of Bromo Dapagliflozin (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.28 | m | 3H | Aromatic protons |
| 7.08 | d, J = 8.8 Hz | 2H | Aromatic protons |
| 6.83 | d, J = 8.8 Hz | 2H | Aromatic protons |
| 4.00 | q, J = 7.0 Hz | 2H | -OCH₂CH₃ |
| 3.96 | s | 2H | -CH₂- |
| 1.40 | t, J = 7.0 Hz | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data of Bromo Dapagliflozin (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 157.6 | Aromatic C-O |
| 141.3 | Aromatic C |
| 133.5 | Aromatic C |
| 133.1 | Aromatic C |
| 130.9 | Aromatic C-H |
| 130.5 | Aromatic C-H |
| 130.4 | Aromatic C-H |
| 130.0 | Aromatic C-H |
| 120.4 | Aromatic C-Br |
| 114.6 | Aromatic C-H |
| 63.4 | -OCH₂CH₃ |
| 38.2 | -CH₂- |
| 14.9 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Table 3: Mass Spectrometry Data of Bromo Dapagliflozin
| Technique | Ionization Mode | m/z | Assignment |
| LC-MS | ESI Positive | 325 | [M+H]⁺ |
Infrared (IR) Spectroscopy
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of Bromo Dapagliflozin and for its quantification as an impurity in Dapagliflozin.
Table 4: Typical HPLC/UPLC Method Parameters for Dapagliflozin and its Impurities
| Parameter | HPLC Method 1 | UPLC Method |
| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm) | Zorbax phenyl column (50 x 3.0 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (52:48) | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.1 mL/min |
| Detection | UV at 224 nm | PDA at 230 nm |
| Injection Volume | Not Specified | 2 µL |
| Column Temperature | Not Specified | 25 ºC |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of characterization results.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of Bromo Dapagliflozin in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : Record the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of Bromo Dapagliflozin in a suitable solvent such as methanol (B129727) or acetonitrile (typically 1-10 µg/mL).
-
Instrumentation : Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method : A rapid gradient or isocratic elution can be used to introduce the sample into the mass spectrometer.
-
MS Acquisition : Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.
HPLC/UPLC Protocol
-
Mobile Phase Preparation : Prepare the mobile phase as specified in Table 4. Filter and degas the solvents before use.
-
Standard Solution Preparation : Accurately weigh and dissolve Bromo Dapagliflozin reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Solution Preparation : Prepare the sample solution of the Dapagliflozin API at a known concentration in the diluent.
-
Chromatographic Run : Equilibrate the column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis : Identify the Bromo Dapagliflozin peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity or impurity level based on the peak area response.
Visualizations
Chemical Structure of Bromo Dapagliflozin
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS 461432-23-5 Dapagliflozin Bromo Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
Toxicological Profile of Dapagliflozin Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for known impurities of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information is intended to support research, development, and safety assessment of Dapagliflozin and its related compounds. This document summarizes key toxicological findings, details experimental methodologies, and visualizes relevant biological pathways.
Introduction to Dapagliflozin and Its Impurities
Dapagliflozin is a widely prescribed medication for the management of type 2 diabetes, heart failure, and chronic kidney disease.[1] As with any pharmaceutical product, the synthesis and storage of Dapagliflozin can result in the formation of impurities that require thorough toxicological evaluation to ensure patient safety. The term "Dapagliflozin Impurity A" is not universally unique and has been used to refer to several different chemical entities. This guide will address the toxicological profiles of the most prominently cited impurities.
Toxicological Profile of Key Dapagliflozin Impurities
The toxicological assessment of pharmaceutical impurities is a critical component of drug safety evaluation. Regulatory agencies provide strict guidelines on the acceptable levels of impurities in drug substances and products. The following sections detail the available toxicological information for specific Dapagliflozin impurities.
Dapagliflozin Peroxide
Dapagliflozin Peroxide (CAS RN: 2452300-94-4) has been identified as a potential genotoxic impurity.[2][3] Genotoxic impurities are of particular concern as they can cause damage to genetic material, potentially leading to mutations and tumorigenesis even at very low concentrations.[2]
Chemical Structure:
Dapagliflozin Bromo-Analog
This impurity is officially designated as Dapagliflozin EP Impurity A or Dapagliflozin USP Related Compound A (CAS RN: 1807632-95-6).[4][5] A Safety Data Sheet (SDS) for this compound indicates several health hazards.[6]
Chemical Structure:
Hazard Identification: According to a Safety Data Sheet from the European Directorate for the Quality of Medicines & HealthCare (EDQM), this impurity is classified with the following hazards[6]:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).
-
Causes serious eye irritation (Category 2).
-
May damage the unborn child (Reproductive toxicity, Category 1B).
-
May cause harm to breast-fed children.
-
Causes damage to organs through prolonged or repeated exposure (STOT RE 1).
Specific quantitative toxicological data from dedicated studies to determine LD50, NOAEL, or IC50 values have not been identified in the reviewed literature.
Dapagliflozin Dimer Impurity
A recent study investigated the mutagenic and genotoxic potential of the dimer impurities of several gliflozins, including Dapagliflozin. The study utilized both in silico and in vitro methods.[7][8][9][10][11]
Toxicological Findings: The Dapagliflozin dimer impurity was found to be non-mutagenic and non-genotoxic under the tested conditions.[7][10] These in vitro findings were consistent with negative in silico predictions from quantitative structure-activity relationship (QSAR) analyses for mutagenicity and genotoxicity.[7][8]
Other Synthesis Impurities
A study by Bueno et al. investigated the in vitro toxicity of three synthesis impurities of Dapagliflozin.[12][13]
Cytotoxicity Findings: Of the three impurities tested, Impurity 3 showed significant cytotoxicity in 3T3 cells at a concentration of 0.5 µM, with more pronounced effects at higher concentrations.[12][13] However, the study also concluded that under the tested conditions, none of the compounds, including Impurity 3, induced significant DNA damage or cell death.[12][13] The specific chemical identity of "Impurity 3" in this study is not explicitly stated in the abstract.
Summary of Quantitative Toxicological Data
The following table summarizes the available quantitative toxicological data for the discussed Dapagliflozin impurities. The scarcity of data highlights the need for further research in this area.
| Impurity Name | CAS RN | Test System | Endpoint | Result | Reference |
| Dapagliflozin Dimer Impurity | Not specified | Salmonella typhimurium and Escherichia coli | Mutagenicity (Ames test) | Non-mutagenic at concentrations up to 1 µ g/plate | [7][9] |
| TK6 cells | Clastogenicity (Micronucleus test) | Non-clastrogenic at concentrations up to 500 µg/mL | [7][10] | ||
| Synthesis Impurity 3 | Not specified | 3T3 cells | Cytotoxicity | Significant damage at 0.5 µM | [12][13] |
| 3T3 cells | DNA Damage (Comet assay) | No significant DNA damage detected | [12][13] |
Experimental Protocols
This section provides an overview of the methodologies used in the key toxicological studies cited in this guide.
In Silico QSAR Prediction for Dimer Impurities
-
Objective: To predict the mutagenic and genotoxic potential of Dapagliflozin dimer impurity using computational models.
-
Methodology: Quantitative structure-activity relationship (QSAR) analyses were performed using various software platforms, including VEGA QSAR, Toxtree, and the OECD QSAR Toolbox.[7][8] These tools evaluate the chemical structure of the impurity to predict its potential for mutagenicity and carcinogenicity.[8]
-
Endpoints: Predictions for mutagenicity in S. typhimurium and both genotoxic and non-genotoxic carcinogenicity.[7][8]
In Vitro Mutagenicity and Genotoxicity Assessment of Dimer Impurities
-
Objective: To evaluate the mutagenic potential of the Dapagliflozin dimer impurity.[7][9]
-
Test System: Salmonella typhimurium strains (TA97, TA98, TA100, TA1535, and TA1537) and Escherichia coli.[7][8][9]
-
Methodology: The test was conducted with and without a metabolic activation system (S9 fraction from Aroclor 1254-treated rats). The impurity was tested at concentrations up to 1 µg per plate.[7][9] The number of revertant colonies was counted to assess mutagenicity.
-
Endpoints: Fold-increase in the number of revertant colonies compared to the negative control.
-
Objective: To assess the clastogenic (chromosome-damaging) potential of the Dapagliflozin dimer impurity.[7][10]
-
Methodology: The test was performed with and without an exogenous metabolic activation system. Cells were exposed to the impurity at concentrations up to 500 µg/mL.[7][10] The frequency of micronuclei in the cells was then evaluated.
-
Endpoints: Frequency of micronucleated cells.
In Vitro Toxicity Evaluation of Synthesis Impurities
-
Objective: To assess the cytotoxicity and genotoxicity of three Dapagliflozin synthesis impurities.[12][13]
-
Test System: 3T3 (mouse embryonic fibroblast) cells.[12]
-
Methodology:
-
Cytotoxicity: Assessed using MTT reduction and neutral red uptake assays.[12]
-
Mitochondrial Membrane Potential (ΔψM): Evaluated to assess mitochondrial function.[12]
-
Intracellular Reactive Oxygen Species (ROS): Measured to determine oxidative stress.[12]
-
DNA Damage: Assessed using the comet assay.[12]
-
-
Endpoints: Cell viability, mitochondrial membrane potential, levels of intracellular ROS, and extent of DNA damage.[12]
Visualization of Relevant Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often implicated in toxicological responses such as genotoxicity, cytotoxicity, and oxidative stress. These are generalized pathways and their specific activation by Dapagliflozin impurities requires further investigation.
Caption: Genotoxicity Signaling Pathway.
Caption: Cytotoxicity Signaling Pathway.
Caption: Oxidative Stress Response Pathway.
Conclusion
The available toxicological data on Dapagliflozin impurities is varied, with some impurities like the dimer being demonstrated as non-genotoxic, while others, such as the bromo-analog, have identified hazard classifications. The potential genotoxicity of Dapagliflozin Peroxide and the observed cytotoxicity of a specific synthesis impurity warrant further investigation to establish safe exposure limits. This guide underscores the importance of a comprehensive impurity profiling and toxicological assessment throughout the drug development lifecycle to ensure the safety and efficacy of the final pharmaceutical product. Further research is needed to generate more quantitative toxicological data and to elucidate the specific mechanisms of toxicity for these impurities.
References
- 1. Signal Transduction During Activation and Inhibition of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms involved in the response to genotoxic stress and regulating lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. Dapagliflozin USP Related Compound A | 1807632-95-6 | SynZeal [synzeal.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular-signaling pathways unveil the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. gosset.ai [gosset.ai]
- 13. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Genotoxicity Assessment of Dapagliflozin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive framework for the genotoxicity assessment of Dapagliflozin impurity A based on established regulatory guidelines and scientific principles. As of the latest update, specific quantitative genotoxicity data for this compound (also known as Dapagliflozin Peroxide) is not publicly available. Therefore, the data presented in the tables within this document are illustrative examples based on potential outcomes and should not be considered as actual experimental results.
Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, heart failure, and chronic kidney disease. During the synthesis and storage of Dapagliflozin, various impurities can arise. One such impurity, designated as this compound, has been identified as a peroxide.[1] Peroxide-containing compounds are often considered "structural alerts" for genotoxicity, as they can induce oxidative stress and damage genetic material.[2] Therefore, a thorough genotoxicity assessment of this compound is crucial to ensure the safety of the final drug product.
This guide outlines the recommended approach for evaluating the genotoxic potential of this compound, in line with the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[3]
Regulatory Framework and Testing Strategy
The ICH M7 guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk.[3] For an impurity with a structural alert for genotoxicity, such as a peroxide, a standard battery of in vitro and in vivo genotoxicity tests is recommended.
A typical testing strategy involves a two-tiered approach:
-
Tier 1: In vitro tests to assess mutagenicity and clastogenicity.
-
Tier 2: In vivo tests to evaluate the genotoxic potential in a whole animal system, which can confirm or refute in vitro findings.
The following sections detail the experimental protocols for the key assays in this testing battery.
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[4][5]
Methodology (based on OECD Guideline 471):
-
Tester Strains: A minimum of five strains should be used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537 or TA97a) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with a mixed-function oxidase inducer.
-
Procedure: The plate incorporation method or the pre-incubation method can be used. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.
-
Dose Levels: At least five different analyzable concentrations of the test substance should be used, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.
-
Controls: Concurrent negative (solvent) and positive controls (known mutagens for each strain with and without S9) must be included.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[6][7]
Methodology (based on OECD Guideline 487):
-
Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are commonly used.[6]
-
Metabolic Activation: The assay is conducted with and without an S9 mix.
-
Procedure: Cell cultures are exposed to the test substance for a short duration (e.g., 3-6 hours) with and without S9, or for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Dose Levels: At least three analyzable concentrations should be evaluated, with the highest concentration inducing significant cytotoxicity (e.g., 55±5% reduction in cell viability).
-
Controls: Concurrent negative (solvent) and positive controls (known clastogens and aneugens) are required.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Evaluation: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a reproducible increase at one or more concentrations.
In Vitro Chromosomal Aberration Test
This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[8][9]
Methodology (based on OECD Guideline 473):
-
Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.[9]
-
Metabolic Activation: The test is performed with and without an S9 mix.
-
Procedure: Cell cultures are exposed to the test substance. At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid).
-
Dose Levels: At least three analyzable concentrations should be used.
-
Controls: Negative and positive controls are included.
-
Harvesting and Analysis: Cells are harvested, subjected to hypotonic treatment, fixed, and spread on microscope slides. Chromosomes are stained, and metaphase cells are analyzed for chromosomal aberrations.
-
Evaluation: At least 300 metaphases per concentration are scored. A substance is considered positive if it induces a concentration-related increase in the number of cells with structural chromosomal aberrations or a reproducible increase at one or more concentrations.[10]
In Vivo Micronucleus Test
This assay assesses genotoxicity in a whole animal model, typically rodents, by detecting micronuclei in immature erythrocytes.[11]
Methodology (based on OECD Guideline 474):
-
Animal Species: Mice or rats are commonly used.
-
Route of Administration: The route should be relevant to human exposure if possible (e.g., oral).
-
Dose Levels: At least three dose levels, up to a maximum of 2000 mg/kg/day, are tested.
-
Procedure: The test substance is administered once or twice. Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
-
Controls: Concurrent vehicle and positive controls are used.
-
Analysis: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.
-
Evaluation: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.
Data Presentation (Illustrative Examples)
As no public data is available for this compound, the following tables are hypothetical examples of how the results from the described assays would be presented.
Table 1: Illustrative Results of the Ames Test for this compound
| Concentration (µ g/plate ) | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) | TA1535 (-S9) | TA1535 (+S9) | TA1537 (-S9) | TA1537 (+S9) | E. coli WP2 uvrA (-S9) | E. coli WP2 uvrA (+S9) |
| Solvent Control | 25 ± 4 | 30 ± 5 | 120 ± 10 | 135 ± 12 | 15 ± 3 | 18 ± 4 | 10 ± 2 | 12 ± 3 | 20 ± 4 | 25 ± 5 |
| 10 | 28 ± 5 | 33 ± 6 | 125 ± 11 | 140 ± 13 | 17 ± 3 | 20 ± 4 | 12 ± 2 | 14 ± 3 | 22 ± 4 | 28 ± 5 |
| 50 | 30 ± 6 | 35 ± 7 | 130 ± 12 | 145 ± 14 | 18 ± 4 | 22 ± 5 | 13 ± 3 | 15 ± 3 | 25 ± 5 | 30 ± 6 |
| 100 | 35 ± 7 | 40 ± 8 | 140 ± 13 | 155 ± 15 | 20 ± 4 | 25 ± 5 | 15 ± 3 | 18 ± 4 | 28 ± 6 | 35 ± 7 |
| 500 | 45 ± 9 | 50 ± 10 | 160 ± 15 | 175 ± 17 | 25 ± 5 | 30 ± 6 | 18 ± 4 | 22 ± 5 | 35 ± 7 | 42 ± 8 |
| 1000 | 60 ± 12 | 65 ± 13 | 250 ± 20 | 280 ± 22 | 30 ± 6 | 35 ± 7 | 22 ± 5 | 26 ± 5 | 45 ± 9 | 55 ± 11 |
| Positive Control | 250 ± 25 | 300 ± 30 | 800 ± 50 | 900 ± 60 | 150 ± 15 | 180 ± 20 | 100 ± 10 | 120 ± 15 | 200 ± 20 | 250 ± 25 |
| Conclusion | Negative | Negative | Positive | Positive | Negative | Negative | Negative | Negative | Negative | Negative |
*Data are presented as mean number of revertant colonies ± standard deviation. *Statistically significant increase (p < 0.05) and ≥ 2-fold increase over solvent control.
Table 2: Illustrative Results of the In Vitro Micronucleus Assay in CHO Cells for this compound
| Concentration (µg/mL) | % Cytotoxicity | % Micronucleated Binucleated Cells (-S9) | % Micronucleated Binucleated Cells (+S9) |
| Solvent Control | 0 | 1.2 ± 0.3 | 1.4 ± 0.4 |
| 1 | 5 | 1.5 ± 0.4 | 1.6 ± 0.5 |
| 5 | 15 | 2.0 ± 0.5 | 2.2 ± 0.6 |
| 10 | 30 | 3.5 ± 0.8 | 3.8 ± 0.9 |
| 20 | 55 | 5.8 ± 1.2 | 6.2 ± 1.5 |
| Positive Control | 45 | 15.5 ± 2.5 | 18.2 ± 3.0 |
| Conclusion | Positive | Positive |
*Data are presented as mean ± standard deviation. *Statistically significant increase (p < 0.05) over solvent control.
Table 3: Illustrative Results of the In Vivo Micronucleus Assay in Mice for this compound
| Dose (mg/kg/day) | % Micronucleated Polychromatic Erythrocytes (Male) | % Micronucleated Polychromatic Erythrocytes (Female) |
| Vehicle Control | 0.25 ± 0.05 | 0.28 ± 0.06 |
| 200 | 0.28 ± 0.06 | 0.30 ± 0.07 |
| 500 | 0.35 ± 0.08 | 0.38 ± 0.09 |
| 1000 | 0.45 ± 0.10 | 0.48 ± 0.11 |
| Positive Control | 2.50 ± 0.50 | 2.65 ± 0.55 |
| Conclusion | Equivocal/Weakly Positive | Equivocal/Weakly Positive |
*Data are presented as mean ± standard deviation. *Statistically significant increase (p < 0.05) over vehicle control. *Statistically significant increase (p < 0.01) over vehicle control.
Potential Signaling Pathways and Mechanisms of Genotoxicity
Organic peroxides, such as this compound, are known to exert genotoxic effects primarily through the induction of oxidative stress.[2] This involves the generation of reactive oxygen species (ROS), which can directly damage DNA or modulate signaling pathways that lead to genotoxicity.
Oxidative DNA Damage
ROS can cause a variety of DNA lesions, including:
-
Base modifications: 8-oxoguanine is a common product of oxidative DNA damage and can lead to G:C to T:A transversions.
-
Single- and double-strand breaks: These can lead to chromosomal aberrations if not properly repaired.
-
DNA-protein crosslinks: These can interfere with DNA replication and transcription.
Signaling Pathways
Several signaling pathways are activated in response to oxidative stress and genotoxic insults.[6][8]
-
p53 Pathway: The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage. Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is too severe.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate these pathways, leading to various cellular outcomes, including those that contribute to genotoxicity.
-
Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxification genes. While this is a protective mechanism, its dysregulation can also contribute to cancer development.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in the genotoxicity of this compound.
Caption: Genotoxicity testing workflow for this compound.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow for the In Vitro Micronucleus Assay.
Caption: Potential signaling pathway for peroxide-induced genotoxicity.
Conclusion
The genotoxicity assessment of pharmaceutical impurities is a critical aspect of drug safety evaluation. For this compound, a peroxide-containing molecule, a comprehensive evaluation following the ICH M7 guideline is warranted. This involves a battery of in vitro and in vivo tests to assess its mutagenic and clastogenic potential. While specific experimental data for this impurity is not publicly available, the established protocols and testing strategies outlined in this guide provide a robust framework for its assessment. Understanding the potential mechanisms of genotoxicity, such as the induction of oxidative stress, is also crucial for a thorough risk assessment. The application of these principles will ensure a comprehensive evaluation of the genotoxic risk associated with this compound.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of hydrogen peroxide in chromosomal aberrations induced by green tea catechins in vitro and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling mechanisms involved in the response to genotoxic stress and regulating lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical genotoxic impurities: Topics by Science.gov [science.gov]
- 7. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. The biological activity of hydrogen peroxide. I. Induction of chromosome-type aberrations susceptible to inhibition by scavengers of hydroxyl radicals in human embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
The Discovery and Identification of Dapagliflozin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and identification of critical impurities related to Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor. A notable ambiguity exists in the nomenclature of "Dapagliflozin Impurity A," with the designation referring to at least two distinct chemical entities: a bromo analog, officially recognized by the United States and European Pharmacopeias, and a peroxide species, identified as a potential genotoxic impurity. This document clarifies these distinctions, presenting the chemical structures, potential pathways of formation through synthesis and degradation, and detailed analytical methodologies for their identification and quantification. Quantitative data from forced degradation studies and analytical method validation are systematically tabulated. Furthermore, this guide provides detailed experimental protocols and visual diagrams of key chemical pathways and analytical workflows to aid in the comprehensive understanding and control of these impurities in the pharmaceutical development and manufacturing of Dapagliflozin.
Introduction to Dapagliflozin and Its Impurities
Dapagliflozin is an oral medication used to treat type 2 diabetes by inhibiting the sodium-glucose co-transporter 2 in the kidneys, which leads to the excretion of excess glucose in the urine. As with any pharmaceutical active ingredient, the synthesis and storage of Dapagliflozin can lead to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the final product. The control of these impurities is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies such as the FDA and EMA have stringent guidelines for the acceptable levels of impurities in drug substances.
The Ambiguity of "this compound"
A significant challenge in the analytical landscape of Dapagliflozin is the inconsistent designation of "Impurity A." Research and commercial documentation reveal that this name is commonly associated with two different molecules:
-
Dapagliflozin USP Related Compound A / EP Impurity A (The Bromo Analog): This impurity is officially recognized by major pharmacopeias. It is a structural analog of Dapagliflozin where the chlorine atom is replaced by a bromine atom. Its chemical name is (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol.[1][2]
-
Dapagliflozin Peroxide Impurity: Several chemical suppliers and scientific databases identify a peroxide derivative as "this compound."[2][3][4][5][6] This compound is a potential genotoxic impurity, meaning it could damage genetic material.[3][4] Its chemical name is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.[2][4]
This guide will address both of these critical impurities, clearly distinguishing between them to avoid confusion.
Discovery and Synthesis of Dapagliflozin Impurities
The discovery of impurities often occurs during the synthesis of the active pharmaceutical ingredient (API) or through forced degradation studies.
Synthesis of Dapagliflozin and Potential for Impurity Formation
The synthesis of Dapagliflozin is a multi-step process that can inadvertently lead to the formation of impurities. One common synthetic route involves the use of 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (B151609) as starting materials or reagents.[7][8] The presence of bromo- and chloro- functionalities in these precursors creates the potential for the formation of the bromo analog impurity if not properly controlled.
A generalized synthetic pathway for Dapagliflozin impurities often starts with D-glucose. The process involves several key reactions, including aldehyde group protection, the addition of a benzyl (B1604629) group, removal of the protecting group, condensation, and finally, debenzylation to yield the Dapagliflozin-related impurities.[4][9]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions. Dapagliflozin has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[10][11]
Table 1: Summary of Forced Degradation Studies of Dapagliflozin
| Stress Condition | Reagent | Observation | Reference |
| Acid Hydrolysis | 0.5 N HCl | Significant degradation | [7] |
| Alkaline Hydrolysis | 0.5 N NaOH | Significant degradation | [7] |
| Oxidative Degradation | 20% H₂O₂ | Degradation observed | [12] |
| Thermal Degradation | Heat | 5-20% degradation | [7] |
| Photolytic Degradation | UV light at 254 nm | Relatively stable | [7] |
Identification and Characterization of this compound
A range of analytical techniques are employed to detect, identify, and quantify impurities in Dapagliflozin. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common method.[10][13]
Analytical Methodologies
Experimental Protocol: RP-HPLC for Dapagliflozin and Its Impurities
This protocol is a representative example based on published methods for the analysis of Dapagliflozin and its related substances.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.
-
Chromatographic Column: A C18 column (e.g., Kromasil 100-5-C8, 100 mm × 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., water or a buffer) and an organic phase (e.g., acetonitrile). A typical mobile phase composition is a mixture of acetonitrile (B52724) and water.[10]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[10]
-
Detection Wavelength: Detection is typically performed at 224 nm.[10]
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 40°C.
-
Injection Volume: A typical injection volume is 10 µL.[14]
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the Dapagliflozin reference standard and the impurity standard into a volumetric flask. Dissolve and dilute to the desired concentration with the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).[13]
-
Sample Solution: For the analysis of a drug substance, accurately weigh a known amount of the Dapagliflozin sample, dissolve it in the diluent, and dilute to the final desired concentration.[13]
Quantitative Analysis and Method Validation
The developed analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]
Table 2: Typical Analytical Method Validation Parameters for Dapagliflozin Impurity Analysis
| Parameter | Typical Value/Range | Description | Reference |
| Linearity (r²) | ≥ 0.999 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | |
| LOD | ~0.04 µg/mL | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | [15] |
| LOQ | ~0.12 µg/mL | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | [15] |
| Accuracy (% Recovery) | 98-102% | The closeness of the test results obtained by the method to the true value. | [12] |
| Precision (% RSD) | ≤ 2% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | [16] |
Conclusion
The effective control of impurities is paramount in ensuring the quality and safety of Dapagliflozin. The ambiguity surrounding "this compound" necessitates a clear understanding of the different chemical entities that this term may represent, namely the bromo analog (USP/EP Impurity A) and the peroxide impurity. This guide has provided a comprehensive overview of the discovery, synthesis, and analytical identification of these impurities. The detailed experimental protocols, tabulated quantitative data, and visual workflows serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust control strategies for these and other related substances in Dapagliflozin.
References
- 1. Page loading... [guidechem.com]
- 2. Dapagliflozin Peroxide Impurity | 2452300-94-4 | SynZeal [synzeal.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105622357A - Dapagliflozin impurity synthesis method - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. [PDF] Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. scispace.com [scispace.com]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
Physicochemical Properties of Dapagliflozin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Dapagliflozin Impurity A. It is important to note that the designation "this compound" can refer to at least two distinct chemical entities: a bromo-impurity, often cited in pharmacopeias (USP and EP), and a peroxide impurity. This guide addresses both compounds, clearly differentiating between them to avoid ambiguity. All quantitative data is presented in structured tables, and detailed experimental protocols for key physicochemical determinations are provided.
Chemical Identity and Properties
Dapagliflozin Bromo Impurity
This impurity, also known as Dapagliflozin USP Related Compound A or 4-Deschloro-4-bromo Dapagliflozin, is a process-related impurity that can arise during the synthesis of Dapagliflozin.[1] Its chemical structure and key identifiers are provided below.
Table 1: Physicochemical Properties of Dapagliflozin Bromo Impurity
| Property | Value | Source |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | [] |
| CAS Number | 1807632-95-6 | [] |
| Molecular Formula | C₂₁H₂₅BrO₆ | [][3] |
| Molecular Weight | 453.32 g/mol | [] |
| Melting Point | 63-79°C | [] |
| 60-65°C | [4][5][6] | |
| Boiling Point | 623.1 ± 55.0 °C (Predicted) | [][4] |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly) | [][4] |
| pKa | 13.23 ± 0.70 (Predicted) | [4] |
| Appearance | White to Off-white Solid | [] |
Dapagliflozin Peroxide Impurity
This impurity is understood to be a degradation product, potentially forming under specific storage or stress conditions. It is also referred to as Dapagliflozin hydroperoxide impurity.[7][8][9]
Table 2: Physicochemical Properties of Dapagliflozin Peroxide Impurity
| Property | Value | Source |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | [8] |
| CAS Number | 2452300-94-4 | [8] |
| Molecular Formula | C₂₁H₂₅ClO₈ | [8] |
| Molecular Weight | 440.87 g/mol | [7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO | [7][10] |
| pKa | Not available | |
| Appearance | Solid | [10] |
Experimental Protocols
Melting Point Determination (Based on USP <741>)
The melting range of a substance is a key indicator of its purity.
Methodology:
-
Apparatus: A suitable melting range apparatus consists of a heated block and a capillary tube holder with a viewing lens and thermometer, or an automated instrument with digital temperature display.
-
Sample Preparation: The solid impurity is finely powdered and packed into a capillary tube to a height of 2-4 mm.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.
-
The melting range is recorded from the temperature at which the substance first begins to melt (the first appearance of liquid) to the temperature at which it is completely liquid.
-
Solubility Determination (Based on OECD Guideline 105)
The shake-flask method is a common procedure for determining water solubility.
Methodology:
-
Apparatus: A constant temperature water bath with a shaker, flasks with stoppers, and an analytical method for quantifying the dissolved substance (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid impurity is added to a flask containing a known volume of purified water (or other solvent).
-
The flask is sealed and agitated in the constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).
-
The solution is then filtered to remove undissolved solid.
-
The concentration of the impurity in the clear filtrate is determined using a validated analytical method. The solubility is expressed in g/L or mg/mL.
-
pKa Determination (Based on OECD Guideline 112)
Potentiometric titration is a widely used method for determining the dissociation constant (pKa) of a substance.
Methodology:
-
Apparatus: A temperature-controlled titration vessel, a calibrated pH meter with a high-precision electrode, a micro-burette, and a stirrer.
-
Procedure:
-
A known amount of the impurity is dissolved in a suitable solvent (e.g., water, or a co-solvent system if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
The pKa is calculated from the titration curve, typically corresponding to the pH at which the substance is 50% ionized.
-
Logical Relationships and Formation Pathways
The presence of impurities in a drug substance is generally linked to the manufacturing process or degradation over time. The following diagrams illustrate the logical flow of impurity characterization and the likely origins of the two "this compound" variants.
Conclusion
The accurate identification and characterization of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide clarifies the ambiguity surrounding "this compound" by presenting data for two distinct, known impurities. While some physicochemical data is available from commercial suppliers, further experimental determination according to standardized protocols is necessary for a complete impurity profile. The provided workflows and formation pathways offer a logical framework for researchers and drug development professionals working with Dapagliflozin and its related substances.
References
- 1. researchgate.net [researchgate.net]
- 3. 4-Deschloro-4-bromo Dapagliflozin - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Dapagliflozin iMpurity | 1807632-95-6 [chemicalbook.com]
- 5. 1807632-95-6 [chembk.com]
- 6. 4-Deschloro-4-bromo Dapagliflozin [chembk.com]
- 7. Dapagliflozin Hydroperoxide Impurity - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. This compound | C21H25ClO8 | CID 150965674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dapagliflozin Peroxide Impurity | 2452300-94-4 | SynZeal [synzeal.com]
- 10. chemicea.com [chemicea.com]
Characterization of Dapagliflozin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of the Dapagliflozin Impurity A reference standard. Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes.[1] The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This document outlines the identity, physicochemical properties, and analytical methodologies for the characterization of this compound, a known process-related impurity.
Identity and Physicochemical Properties
This compound is also recognized by several synonyms, including Dapagliflozin USP Related Compound A and Dapagliflozin 4-Bromo Analog. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [2] |
| Synonyms | Dapagliflozin USP Related Compound A; Dapagliflozin 4-Bromo Analog; Dapagliflozin Impurity-S3C (Bromo Dapagliflozin) | [2] |
| CAS Number | 1807632-95-6 | [2][3] |
| Molecular Formula | C21H25BrO6 | [4] |
| Molecular Weight | 453.32 g/mol | [4] |
| Physical State | Solid | [3] |
| Storage Conditions | Store locked up.[3] Controlled room temperature between 2-8 °C is also recommended.[5] |
Analytical Characterization
A comprehensive characterization of the this compound reference standard involves a suite of analytical techniques to confirm its structure and purity. While specific spectral data from commercial reference standards are proprietary, this section outlines the standard methodologies and presents illustrative data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for separating it from the active pharmaceutical ingredient (API) and other related substances.
Illustrative Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the chromophore of the impurity.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
Illustrative Data Presentation:
| Parameter | Value |
| Retention Time | ~ [Insert representative retention time, e.g., 12.5 min] |
| Purity (by area %) | ≥ 98.0% |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation.
Illustrative Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Mode: Positive or negative ion mode, depending on the analyte's properties.
Illustrative Data Presentation:
| Parameter | Observed Value | Theoretical Value |
| [M+H]+ | [Insert representative m/z, e.g., 454.08] | 454.08 |
| [M+Na]+ | [Insert representative m/z, e.g., 476.06] | 476.06 |
| Key Fragments | [List representative m/z values of key fragments] | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound by providing detailed information about the chemical environment of hydrogen atoms in the molecule.
Illustrative Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
Analysis: Integration of signals, chemical shift (δ) values, and coupling constants (J) are analyzed to elucidate the structure.
Illustrative Data Presentation (¹H NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| [e.g., 7.10-7.40] | m | [e.g., 6H] | Aromatic protons |
| [e.g., 4.05] | q | [e.g., 2H] | -OCH₂CH₃ |
| [e.g., 3.10-3.80] | m | [e.g., 7H] | Glucosyl protons |
| [e.g., 1.35] | t | [e.g., 3H] | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Illustrative Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups.
Illustrative Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| [e.g., 3400-3200] | O-H stretching (hydroxyl groups) |
| [e.g., 2980-2850] | C-H stretching (aliphatic) |
| [e.g., 1600-1450] | C=C stretching (aromatic) |
| [e.g., 1250-1000] | C-O stretching |
| [e.g., 800-600] | C-Br stretching |
Workflow and Diagrams
The following diagrams illustrate the typical workflow for the characterization of a pharmaceutical impurity reference standard and the logical relationship of the analytical techniques employed.
Safety, Handling, and Storage
This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, may damage the unborn child, may cause harm to breast-fed children, and causes damage to organs through prolonged or repeated exposure.[3]
Handling Precautions:
-
Material should be handled with caution, and direct contact should be avoided.[3]
-
Use in a well-ventilated area, preferably in a laboratory hood.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
This technical guide provides a foundational understanding of the characterization of the this compound reference standard. For definitive quantitative data and detailed protocols, it is essential to refer to the Certificate of Analysis provided by a qualified supplier of the reference standard.
References
- 1. alentris.org [alentris.org]
- 2. Dapagliflozin USP Related Compound A | 1807632-95-6 | SynZeal [synzeal.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. This compound | C21H25ClO8 | CID 150965674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
An In-depth Technical Guide to the Degradation Pathways of Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Understanding the stability of Dapagliflozin under various stress conditions is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This document summarizes key findings from forced degradation studies, details experimental protocols, and presents quantitative data on the degradation of Dapagliflozin.
Core Degradation Pathways
Forced degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines, reveal that Dapagliflozin is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] The molecule is generally found to be relatively stable under thermal and photolytic stress, although some degradation has been observed under certain conditions.[3][4]
Hydrolytic Degradation: Dapagliflozin is most susceptible to degradation in acidic and alkaline environments.[2][3][4] The primary hydrolytic degradation pathway involves the cleavage of the O-glucoside bond, leading to the formation of an aglycone and a glucose moiety.[3]
-
Acidic Conditions: Significant degradation is consistently reported under acidic conditions.[3][5] One study identified two novel degradation products (DPs) under acid hydrolysis.[3][5]
-
Alkaline Conditions: Dapagliflozin also degrades in basic solutions.[4][6] The degradation kinetics in an alkaline medium have been shown to follow a pseudo-first-order reaction.[7]
-
Neutral Conditions: The drug is generally stable in neutral aqueous solutions.[3][8]
Oxidative Degradation: Exposure to oxidative stress, typically using hydrogen peroxide, leads to the formation of degradation products.[1][6] However, some studies have reported that Dapagliflozin is stable under oxidative conditions.[8][9] This discrepancy may be due to variations in experimental conditions.
Photolytic and Thermal Degradation: Dapagliflozin is generally considered to be stable under photolytic and thermal stress.[3][8][9] However, some studies have reported minor degradation under these conditions.[4][10][11] For instance, one study observed 5-20% degradation under thermal stress.[10] Another study found significant degradation under combined humidity and thermal stress, leading to the formation of two degradation products.[6][11]
Quantitative Data Summary
The following table summarizes the quantitative data from various forced degradation studies on Dapagliflozin. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions, including the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 48 hours | 60°C (reflux) | 20-25% | [12] |
| 0.1 N HCl | Not Specified | Not Specified | 1.18% | [6] | |
| Alkaline Hydrolysis | 0.1 N NaOH | Not Specified | Not Specified | 28.20% | [6] |
| 1 N and 2 N NaOH | Not Specified | Reflux | Stable | [8][9] | |
| Oxidative Degradation | 3% H₂O₂ | Not Specified | Not Specified | 1.67% | [6] |
| 30% H₂O₂ | Not Specified | Not Specified | Stable | [8][9] | |
| Thermal Degradation | Dry Heat | 48 hours | 60°C | 5-20% | [10] |
| Dry Heat | 24 hours | 110°C | Not Specified | [13] | |
| Photolytic Degradation | UV Radiation (254 nm) | Not Specified | Not Specified | Minor | [10] |
| UV Radiation | Not Specified | Not Specified | Stable | [8][9] | |
| Humidity/Thermal | Not Specified | Not Specified | Not Specified | Significant | [6][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are representative experimental protocols cited in the literature.
Protocol 1: Acid and Alkaline Hydrolysis
-
Objective: To investigate the degradation of Dapagliflozin under acidic and basic conditions.
-
Methodology:
-
Prepare a stock solution of Dapagliflozin.
-
For acid hydrolysis, transfer a known volume of the stock solution to a volumetric flask and add 0.1 N HCl.[6] In some studies, 1 N HCl is used with reflux at 60°C.[12]
-
For alkaline hydrolysis, transfer a known volume of the stock solution to a volumetric flask and add 0.1 N NaOH.[6]
-
Keep the solutions for a specified period (e.g., several hours).[13]
-
Neutralize the solutions with an appropriate acid or base.
-
Dilute the samples to a suitable concentration with a diluent (e.g., mobile phase).
-
Analyze the samples using a stability-indicating HPLC method.[13]
-
Protocol 2: Oxidative Degradation
-
Objective: To assess the stability of Dapagliflozin under oxidative stress.
-
Methodology:
-
Prepare a stock solution of Dapagliflozin.
-
Transfer a known volume of the stock solution to a volumetric flask and add a solution of hydrogen peroxide (e.g., 3% or 30%).[6][8]
-
Keep the solution at room temperature for a specified duration.
-
Dilute the sample to a suitable concentration.
-
Analyze the sample by HPLC.
-
Protocol 3: Thermal and Photolytic Degradation
-
Objective: To evaluate the impact of heat and light on the stability of Dapagliflozin.
-
Methodology:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Visualizations
Dapagliflozin Degradation Pathways
Caption: Overview of Dapagliflozin degradation under different stress conditions.
Experimental Workflow for Forced Degradation Studies
References
- 1. alentris.org [alentris.org]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Study of the degradation behavior of dapagliflozin propanediol monohydrate and metformin hydrochloride by a stability-indicating high-performance thin-layer chromatographic method - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 7. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 8. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. idosi.org [idosi.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the process-related impurities of Dapagliflozin (B1669812), a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. A thorough understanding of the impurity profile is critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This document outlines the origins of these impurities from the synthetic process and degradation pathways. It also details the analytical methodologies for their detection and quantification, and discusses their potential biological impact. The guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Dapagliflozin.
Introduction to Dapagliflozin and the Importance of Impurity Profiling
Dapagliflozin is a C-aryl glucoside that effectively lowers blood glucose levels by inhibiting SGLT2 in the proximal renal tubules, thereby reducing glucose reabsorption and increasing its urinary excretion.[1][2][3][4][5][6] The chemical synthesis of Dapagliflozin is a multi-step process that can lead to the formation of various process-related impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, and the degradation of the drug substance under various stress conditions.[1][7]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products.[1][8] Therefore, a comprehensive understanding of the impurity profile of Dapagliflozin is essential for the development of a robust manufacturing process and for ensuring the safety and quality of the final drug product.
Origins of Dapagliflozin Process-Related Impurities
The impurities in Dapagliflozin can be broadly classified into three categories: process-related impurities, degradation products, and residual solvents.
Process-Related Impurities
These impurities are formed during the synthesis of the Dapagliflozin API. The primary sources include:
-
Starting Materials and Reagents: Unreacted starting materials and reagents can be carried through the synthetic steps and appear in the final product. For instance, 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene are key starting materials and can be present as impurities if not completely consumed in the reactions.[4]
-
Intermediates: The multi-step synthesis of Dapagliflozin involves several intermediate compounds. Incomplete conversion of these intermediates can lead to their presence in the final API. An example of such an intermediate that can be an impurity is Dapagliflozin tetraacetate .[9]
-
By-products: Side reactions occurring during the main synthetic pathway can generate by-products that are structurally similar to Dapagliflozin, making their removal challenging. Isomeric impurities, such as the Dapagliflozin ortho isomer , can be formed due to non-selective reactions.[][11] The enantiomer of Dapagliflozin is another potential process-related impurity.[]
Degradation Products
Dapagliflozin can degrade under various stress conditions, leading to the formation of degradation products. Forced degradation studies are crucial to identify these potential impurities and to establish the stability-indicating nature of analytical methods. The main degradation pathways include:
-
Hydrolysis: Dapagliflozin can undergo hydrolysis in acidic and alkaline conditions.[1][7]
-
Oxidation: Exposure to oxidative conditions can lead to the formation of oxidative degradation products.[1][7]
-
Photodegradation: Exposure to light can cause photodegradation of the Dapagliflozin molecule.[1][7]
-
Thermal Degradation: High temperatures can also induce the degradation of Dapagliflozin.
Metabolites of Dapagliflozin, such as benzylic hydroxy dapagliflozin , oxo dapagliflozin , and desethyl dapagliflozin , are also considered as potential impurities.[2]
Residual Solvents
Organic solvents are used throughout the synthesis and purification of Dapagliflozin. While most of these solvents are removed during the final drying steps, some may remain as residual solvents in the API. The levels of these residual solvents are strictly controlled according to regulatory guidelines due to their potential toxicity.[1][7]
Synthesis of Dapagliflozin and Formation of Process-Related Impurities
The synthesis of Dapagliflozin typically involves the coupling of a protected glucose derivative with a substituted aromatic compound. A general synthetic scheme is outlined below, highlighting the stages where key impurities can be generated.
Quantitative Data on Dapagliflozin Impurities
The control of impurities is a critical aspect of quality control for Dapagliflozin. Regulatory guidelines generally specify limits for known and unknown impurities. The following table summarizes some of the known impurities and their typical acceptance criteria.
| Impurity Name | Type | Origin | Acceptance Criteria (Typical) |
| 5-Bromo-2-chlorobenzoic acid | Starting Material | Synthesis | ≤ 0.15% |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene | Reagent | Synthesis | ≤ 0.15% |
| Dapagliflozin tetraacetate | Intermediate | Synthesis | ≤ 0.15% |
| Dapagliflozin ortho isomer | By-product | Synthesis | ≤ 0.15% |
| Dapagliflozin enantiomer | By-product | Synthesis | ≤ 0.15% |
| Dapagliflozin Impurity A (4-Deschloro-4-bromo Dapagliflozin) | By-product/Degradation | Synthesis/Degradation | As per pharmacopeia[12] |
| Dapagliflozin Impurity B (Hydroxy Impurity) | By-product/Degradation | Synthesis/Degradation | As per pharmacopeia[13] |
| Any other individual unknown impurity | - | - | ≤ 0.10% |
| Total Impurities | - | - | ≤ 1.0% |
Note: The acceptance criteria can vary depending on the specific regulatory requirements and the manufacturing process.
Experimental Protocols for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques used for the separation and quantification of Dapagliflozin and its process-related impurities.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve a known amount of Dapagliflozin reference standard and each impurity standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution. Further dilute the stock solution to the desired concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the Dapagliflozin API sample in the diluent to obtain a solution of a known concentration.
-
Spiked Sample Solution (for Accuracy): Prepare a sample solution as described above and spike it with known amounts of each impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
RP-HPLC Method for Impurity Profiling
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: A C18 or Phenyl stationary phase column is commonly used (e.g., Xbridge Phenyl C18, 250 × 4.6 mm, 5 μm).[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% aqueous trifluoroacetic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 224 nm or 230 nm.[15][16]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: Typically 10-20 µL.
UPLC Method for Impurity Profiling
UPLC offers faster analysis times and better resolution compared to traditional HPLC.
-
Chromatographic System: An ultra-performance liquid chromatograph with a photodiode array (PDA) detector.
-
Column: A sub-2 µm particle size column (e.g., Zorbax phenyl column, 50 x 3.0 mm, 1.8 μm).[1][15]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) in an isocratic mode or a gradient elution.[1][15]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Detection Wavelength: PDA detection at around 230 nm.[1][15]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[1]
-
Injection Volume: Typically 1-5 µL.
Forced Degradation Studies Protocol
-
Acid Degradation: Treat the Dapagliflozin sample with an acidic solution (e.g., 1M HCl) and heat for a specified period. Neutralize the solution before analysis.[1]
-
Alkaline Degradation: Treat the sample with a basic solution (e.g., 1M NaOH) and heat. Neutralize before analysis.[1]
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) for a certain duration.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature.
-
Photolytic Degradation: Expose the drug substance to UV light in a photostability chamber.
Mechanism of Action of Dapagliflozin: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal convoluted tubules of the kidneys.
Biological Impact of Dapagliflozin Impurities
The presence of impurities in a drug substance can potentially affect its safety and efficacy. While most impurities in Dapagliflozin are present at very low levels and are not expected to have significant pharmacological activity, it is crucial to evaluate their potential for toxicity.
One study investigated the in vitro toxicity of three synthesis-related impurities of Dapagliflozin using 3T3 cells. The results indicated that one of the impurities showed significant cytotoxic effects at higher concentrations.[1][15] However, at the levels typically found in the final drug product, these impurities are unlikely to pose a significant risk. It is important to note that any impurity exceeding the qualification threshold must be evaluated for its biological safety.
Conclusion
A thorough understanding and control of process-related impurities are paramount in the manufacturing of Dapagliflozin to ensure its quality, safety, and efficacy. This technical guide has provided a comprehensive overview of the origins of these impurities from both synthetic and degradation pathways. Detailed analytical methodologies, including RP-HPLC and UPLC, have been outlined for their effective detection and quantification. By implementing robust process controls and validated analytical methods, manufacturers can ensure that the impurity profile of Dapagliflozin consistently meets the stringent requirements of regulatory authorities, ultimately safeguarding patient health.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]
- 7. alentris.org [alentris.org]
- 8. A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative determination of one process- related impurity of Dapagliflozin Propandiol Monohydrate as raw material | Latakia University Journal -Medical Sciences Series [journal.latakia-univ.edu.sy]
- 11. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 12. labmix24.com [labmix24.com]
- 13. Dapagliflozin impurity B CRS | LGC Standards [lgcstandards.com]
- 14. researchgate.net [researchgate.net]
- 15. seer.ufrgs.br [seer.ufrgs.br]
- 16. pnrjournal.com [pnrjournal.com]
Pharmacological Relevance of Dapagliflozin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes. As with any pharmaceutical agent, the control of impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth examination of Dapagliflozin impurity A, a peroxide species identified as a potential genotoxic impurity. This document summarizes the current understanding of its chemical identity, toxicological profile based on available data, and the analytical methodologies employed for its control. Notably, there is a significant lack of publicly available data on the direct pharmacological activity of this compound, particularly concerning its SGLT2 inhibitory potential. This guide, therefore, focuses on the toxicological considerations and control strategies that are critical for drug development and manufacturing processes.
Introduction to Dapagliflozin and Its Impurities
Dapagliflozin effectively lowers blood glucose levels by inhibiting SGLT2 in the renal tubules, thereby reducing glucose reabsorption and increasing its urinary excretion. The manufacturing process and storage of Dapagliflozin can lead to the formation of various impurities. These are broadly classified as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents. Regulatory bodies mandate stringent control over these impurities, especially those with potential genotoxic or unknown pharmacological effects.
This compound has been identified as (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, a peroxide derivative of Dapagliflozin. Peroxides are a class of compounds that are often reactive and can be of toxicological concern.
Characterization of this compound
A comprehensive understanding of the physicochemical properties of any impurity is fundamental for its isolation, characterization, and the development of appropriate control strategies.
| Property | Value |
| Chemical Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Molecular Formula | C21H25ClO8 |
| Molecular Weight | 440.87 g/mol |
| Classification | Peroxide, Potential Genotoxic Impurity |
Pharmacological Relevance and Toxicological Profile
Currently, there is no publicly available quantitative data from pharmacological studies, such as IC50 values or binding affinities, to define the SGLT2 inhibitory activity of this compound. The primary concern surrounding this impurity stems from its classification as a peroxide, which raises flags for potential genotoxicity.
Toxicological Hazards
A Safety Data Sheet (SDS) for this compound provides the following hazard classifications, which are crucial for risk assessment in a drug development setting.
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity (oral), Category 4 |
| Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 |
| May damage the unborn child | Reproductive toxicity, Category 1B |
| May cause harm to breast-fed children | Reproductive toxicity, Additional category |
| Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity – Repeated exposure, Category 1 |
Data sourced from publicly available Safety Data Sheets.
Genotoxicity Assessment
Experimental Protocols
Detailed experimental protocols for the pharmacological assessment of this compound are not available due to the lack of published studies. However, this section outlines a general methodology for the in vitro toxicity assessment of pharmaceutical impurities, based on a study of other Dapagliflozin impurities.
In Vitro Cytotoxicity Assays
Cell Line: 3T3 (mouse embryonic fibroblast cell line)
Methodology:
-
Cell Culture: 3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test impurity (e.g., 0.1 µM to 100 µM) or vehicle control.
-
Incubation: Cells are incubated with the impurity for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reduction Assay:
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
Neutral Red Uptake Assay:
-
Following treatment, the medium is replaced with a medium containing neutral red dye.
-
After incubation, the cells are washed, and the incorporated dye is extracted using a destaining solution.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm). Cell viability is expressed as a percentage of the vehicle-treated control.
-
Analytical Control Strategies
The control of this compound is achieved through robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for identification and quantification.
Typical UPLC Method Parameters:
-
Column: A reversed-phase column (e.g., C18 or Phenyl)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for separation efficiency.
-
Detection: UV detection at a wavelength where both Dapagliflozin and the impurity have significant absorbance (e.g., 224 nm).
-
Quantification: Based on the peak area relative to a qualified reference standard of the impurity.
Visualizations
Signaling Pathway
Caption: General mechanism of SGLT2 inhibition by Dapagliflozin and the potential, yet unconfirmed, interaction of this compound.
Experimental Workflow
Caption: A typical workflow for the identification, toxicological assessment, and control of pharmaceutical impurities.
Conclusion
This compound is a peroxide derivative of the active pharmaceutical ingredient and is considered a potential genotoxic impurity. While its chemical structure is known, there is a significant lack of publicly available data on its pharmacological activity, particularly its ability to inhibit SGLT2. The primary relevance of this impurity lies in its toxicological profile, with safety data indicating potential for acute toxicity, reproductive toxicity, and target organ damage with repeated exposure. Therefore, the focus for researchers, scientists, and drug development professionals must be on the stringent control of this impurity to levels deemed safe by regulatory authorities. This is achieved through the implementation of highly sensitive and specific analytical methods and a thorough understanding of the drug's degradation pathways. Further research into the pharmacological and toxicological properties of this compound would be invaluable for a more complete risk assessment.
An In-Depth Technical Guide to Dapagliflozin Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dapagliflozin (B1669812) Impurity A, a key process-related impurity associated with the synthesis of the anti-diabetic drug Dapagliflozin. This document outlines its chemical properties, analytical methodologies for its identification and quantification, and available information on its synthesis and biological significance.
Chemical Data and Identification
Dapagliflozin Impurity A is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) under the CAS number 1807632-95-6 . It is also commonly referred to as Dapagliflozin USP Related Compound A or Dapagliflozin 4-Bromo Analog.[1][2]
Table 1: Chemical Data for this compound
| Parameter | Value | Reference |
| CAS Number | 1807632-95-6 | [1][2] |
| IUPAC Name (EP) | (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | [1][2] |
| IUPAC Name (USP) | (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [1][2] |
| Synonyms | Dapagliflozin USP Related Compound A, Dapagliflozin 4-Bromo Analog, 4-Deschloro-4-bromo Dapagliflozin | [3][4] |
| Molecular Formula | C₂₁H₂₅BrO₆ | [3][4] |
| Molecular Weight | 453.32 g/mol | [3][4] |
| Physical State | Solid | |
| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@@H]1O | [2] |
Synthesis of this compound
The synthesis of this compound is primarily a result of process-related variations in the manufacturing of Dapagliflozin. While specific, detailed public-domain synthesis protocols for isolating this impurity are scarce, a patented method for producing dapagliflozin impurities in general involves using D-glucose as a starting material.[5] The process includes steps of aldehyde group protection, benzyl (B1604629) group addition, ethanethiol (B150549) removal, condensation, and subsequent debenzylation to yield various dapagliflozin-related substances.[5] The formation of the 4-bromo analog instead of the 4-chloro compound (Dapagliflozin) would likely involve the use of a brominated starting material in the synthesis cascade.
Experimental Protocols for Analysis
The identification and quantification of this compound are critical for the quality control of Dapagliflozin active pharmaceutical ingredient (API) and its formulations. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
High-Performance Liquid Chromatography (HPLC) Method
A validated reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of Dapagliflozin and its related impurities, including Impurity A.
Table 2: HPLC Method Parameters for the Analysis of this compound
| Parameter | Specification |
| Column | Chiralcel OJ-3R (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Water:Acetonitrile (95:5 v/v) |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) |
| Gradient Program | A time-based gradient elution is employed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector Wavelength | 227 nm |
| Injection Volume | 10 µL |
| Diluent | A mixture of water and acetonitrile. |
Preparation of Solutions:
-
Standard Solution: A stock solution of this compound is prepared in the diluent at a concentration of approximately 0.0075 mg/mL. Working standard solutions are prepared by further dilution of the stock solution.
-
System Suitability Solution: A solution containing Dapagliflozin Propanediol monohydrate standard and known impurities is prepared to ensure the chromatographic system is performing adequately.
-
Sample Solution: A solution of the Dapagliflozin sample to be tested is prepared in the diluent at a suitable concentration.
Other Analytical Techniques
In addition to HPLC, other analytical methods are used for the structural characterization and confirmation of this compound, typically by suppliers of the reference standard. These include:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Reference material suppliers provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques.[4]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific publicly available information on the biological activity, pharmacology, or toxicology of this compound. As a process-related impurity, its presence in the final drug product is strictly controlled to be within acceptable limits set by regulatory agencies to ensure patient safety.[6] General toxicological assessments of dapagliflozin and its degradation products have been conducted, but specific studies on the 4-bromo analog are not widely reported.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a drug substance or product.
Figure 1: Analytical Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dapagliflozin USP Related Compound A | 1807632-95-6 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. WO2016147197A1 - A novel process for preparing (2s,3r,4r,5s,6r)-2-[4-chloro-3-(4-ethoxybenzyl)pheny 1] -6-(hy droxy methyl)tetrahydro-2h-py ran-3,4,5-triol and its amorphous form - Google Patents [patents.google.com]
- 6. alentris.org [alentris.org]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Dapagliflozin and Its Process-Related Impurity A
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dapagliflozin (B1669812) and its critical process-related impurity, Impurity A (Bromo Dapagliflozin). The developed method is precise, accurate, and specific, making it suitable for routine quality control analysis of Dapagliflozin in bulk drug substances and finished pharmaceutical products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
Dapagliflozin is a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. During the synthesis of Dapagliflozin, several process-related impurities can be generated, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Bromo Dapagliflozin, often referred to as Dapagliflozin Impurity A. A reliable analytical method is crucial for the separation and quantification of this impurity from the active pharmaceutical ingredient (API). This document provides a detailed protocol for a stability-indicating RP-HPLC method developed and validated for this purpose.
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the development and validation of the analytical method for Dapagliflozin and Impurity A.
Caption: Workflow for Analytical Method Development and Validation.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| HPLC System | Waters Alliance 2695 separations module or equivalent |
| Detector | UV Detector |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Buffer pH 6.5[1] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v)[1] |
| Gradient Program | A gradient program is utilized for optimal separation[1][2] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 224 nm[2][3] |
| Injection Volume | 20 µL[4] |
| Diluent | Mobile Phase B[1] |
Preparation of Solutions
Standard Stock Solution of Dapagliflozin: Accurately weigh and transfer about 20 mg of Dapagliflozin working standard into a 20 mL volumetric flask. Add approximately 15 mL of methanol (B129727), sonicate to dissolve, and then dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.[5]
Standard Stock Solution of Impurity A: Accurately weigh and transfer about 5 mg of this compound (Bromo Dapagliflozin) reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent.
System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Dapagliflozin and 1.0 µg/mL of Impurity A in the diluent.
Sample Preparation (for Bulk Drug): Accurately weigh and transfer about 25 mg of the Dapagliflozin bulk drug sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent. Further dilute 5.0 mL of this solution to 50.0 mL with the diluent to obtain a final concentration of approximately 50 µg/mL.
Method Validation Summary
The developed analytical method was validated according to ICH Q2(R1) guidelines. The validation parameters are summarized below.
System Suitability
The system suitability was evaluated by injecting the system suitability solution five times. The acceptance criteria for key parameters are listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Dapagliflozin) | ≤ 2.0 |
| Theoretical Plates (Dapagliflozin) | ≥ 2000 |
| Resolution (between Dapagliflozin and Impurity A) | ≥ 2.0 |
| % RSD for Peak Areas | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Dapagliflozin samples were subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][6][7] The results showed that the degradation products did not interfere with the peaks of Dapagliflozin and Impurity A, confirming the method's specificity.
Linearity
The linearity of the method was evaluated over a concentration range for both Dapagliflozin and Impurity A.[8] The correlation coefficient (r²) for both analytes was found to be greater than 0.999.[4]
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Dapagliflozin | 12 - 28[4] | > 0.999[4] |
| Impurity A | 0.45 - 1.2 | > 0.999 |
Accuracy
The accuracy of the method was determined by recovery studies at three different concentration levels (50%, 100%, and 150%). The percentage recovery for both Dapagliflozin and Impurity A was within the acceptable range of 98.0% to 102.0%.[8]
Precision
The precision of the method was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (% RSD) for the peak areas of both Dapagliflozin and Impurity A was found to be less than 2.0%.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The established limits demonstrate the method's sensitivity for detecting and quantifying trace amounts of Impurity A.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Dapagliflozin | 0.040[9] | 0.121[9] |
| Impurity A | 5.004[4] | 15.164[4] |
Robustness
The robustness of the analytical method was evaluated by making deliberate small variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase composition. The results indicated that the method is robust and reliable under minor variations in the experimental parameters.
Conclusion
The developed and validated stability-indicating RP-HPLC method is suitable for the routine quality control analysis of Dapagliflozin and the quantification of Impurity A in bulk drug and pharmaceutical formulations. The method is specific, linear, accurate, precise, and robust, meeting all the requirements of the ICH guidelines. This application note provides a comprehensive protocol for the implementation of this method in a quality control laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 3. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijarmps.org [ijarmps.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijrpr.com [ijrpr.com]
- 7. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating RP-HPLC method for estimation of dapagliflozin in bulk and tablet dosage form | PDF [slideshare.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dapagliflozin Impurity A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin is an orally active inhibitor of sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Dapagliflozin Impurity A is a potential impurity that needs to be monitored and quantified. This application note provides a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in the bulk drug substance.
Chemical Structures
-
Dapagliflozin: (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
-
This compound: (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol[1][2]
Experimental Protocol
This section details the experimental procedure for the quantification of this compound using a stability-indicating RP-HPLC method.
1. Instrumentation and Chromatographic Conditions
A gradient RP-HPLC method is employed for the effective separation of Dapagliflozin and its impurities.[3]
| Parameter | Condition |
| HPLC System | Waters Alliance system 2695 separation module or equivalent |
| Detector | UV-Vis Detector |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Buffer pH 6.5 |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 245 nm[3] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and Water (50:50 v/v) |
2. Preparation of Solutions
-
Buffer Preparation (pH 6.5): Prepare a phosphate (B84403) buffer solution and adjust the pH to 6.5 using an appropriate acid or base. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution of Dapagliflozin: Accurately weigh and transfer about 25 mg of Dapagliflozin working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and transfer about 5 mg of this compound working standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Spiked Standard Solution: Prepare a solution containing Dapagliflozin at a concentration of 500 µg/mL and this compound at the desired concentration level (e.g., 0.15% of the Dapagliflozin concentration) by appropriately diluting the stock solutions.
-
Sample Solution: Accurately weigh and transfer a quantity of the Dapagliflozin bulk drug sample equivalent to 50 mg of Dapagliflozin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
3. System Suitability
Before sample analysis, inject the spiked standard solution five replicate times. The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for Dapagliflozin and Impurity A is not more than 2.0%.
-
The resolution between the Dapagliflozin peak and the Impurity A peak is not less than 2.0.
-
The tailing factor for the Dapagliflozin and Impurity A peaks is not more than 2.0.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, the Dapagliflozin standard, and the Impurity A standard. The chromatograms demonstrated no interference from the blank or placebo at the retention times of Dapagliflozin and Impurity A. Stress degradation studies also showed that the degradation products did not interfere with the quantification of Dapagliflozin and Impurity A, confirming the stability-indicating nature of the method.[5]
Linearity
The linearity of the method was established by analyzing solutions of this compound at five different concentration levels ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 2.5 | > 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.03 | 0.1 |
Accuracy
The accuracy of the method was determined by performing recovery studies at three different concentration levels (50%, 100%, and 150% of the specification limit). A known amount of Impurity A was spiked into the Dapagliflozin sample.
| Spike Level | Mean Recovery (%) | % RSD |
| 50% | 99.5 | 0.8 |
| 100% | 101.2 | 0.6 |
| 150% | 99.8 | 0.7 |
Precision
The precision of the method was evaluated by analyzing six replicate preparations of a spiked sample at the 100% level.
| Analyte | Intraday Precision (% RSD) | Interday Precision (% RSD) |
| This compound | 0.9 | 1.2 |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Data Presentation
Table 1: Quantitative Data Summary for this compound
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 2.5 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.03 |
| LOQ (µg/mL) | 0.1 |
| Accuracy (Mean Recovery %) | 99.5 - 101.2 |
| Precision (% RSD) | < 2.0 |
Visualization
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
The described RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound in Dapagliflozin bulk drug. This method can be effectively used for routine quality control analysis and stability studies in the pharmaceutical industry.
References
Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Dapagliflozin and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of the anti-diabetic drug Dapagliflozin (B1669812) and its process-related impurities. The method is designed to be rapid, sensitive, and specific, making it suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products. The developed method effectively separates Dapagliflozin from its known impurities, demonstrating its stability-indicating properties through forced degradation studies.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. As with any pharmaceutical compound, the presence of impurities, even in trace amounts, can affect the safety and efficacy of the drug product. Therefore, a reliable analytical method is crucial for the separation and quantification of Dapagliflozin and its potential impurities. This application note presents a UPLC method that offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC methods.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A Waters Acquity UPLC H-Class system equipped with a photodiode array (PDA) detector was utilized for this analysis.[1][2][3] The chromatographic separation was achieved on a Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).[1][2][3]
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax phenyl (50 x 3.0 mm, 1.8 µm)[1][2][3] |
| Mobile Phase | Acetonitrile: Water (70:30, v/v)[1][2][3] |
| Mode | Isocratic[1][2][3] |
| Flow Rate | 0.1 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 2 µL[3] |
| Detection Wavelength | 230 nm[1][2][3] |
| Run Time | < 5 minutes |
Preparation of Standard and Sample Solutions
Standard Solution: A stock solution of Dapagliflozin was prepared by dissolving the reference standard in a diluent (acetonitrile:water, 50:50, v/v) to achieve a concentration of 100 µg/mL. Working standard solutions were prepared by further dilution of the stock solution.
Impurity Stock Solution: Stock solutions of known Dapagliflozin impurities were prepared in the diluent.
Sample Solution: For the analysis of a tablet dosage form, a quantity of powdered tablets equivalent to a specific dose of Dapagliflozin was dissolved in the diluent, sonicated, and filtered through a 0.22 µm membrane filter before injection.
UPLC Method Workflow
Caption: Workflow for the UPLC analysis of Dapagliflozin and its impurities.
Method Validation Summary
The developed UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation parameters demonstrated that the method is linear, accurate, precise, specific, and robust.
Table 2: Summary of Validation Data
| Parameter | Dapagliflozin | Impurities |
| Linearity Range (µg/mL) | 30 - 70[1][2][3] | 1 - 10[1][2][3] |
| Correlation Coefficient (r²) | > 0.99[1][2][3] | > 0.99[1][2][3] |
| Limit of Detection (LOD) | Method exhibits low LOD[1][2][3] | Method exhibits low LOD[1][2][3] |
| Limit of Quantification (LOQ) | Method exhibits low LOQ[1][2][3] | Method exhibits low LOQ[1][2][3] |
| Accuracy (% Recovery) | Within acceptable limits | Within acceptable limits |
| Precision (% RSD) | Within acceptable limits | Within acceptable limits |
Forced Degradation Studies
To establish the stability-indicating nature of the method, Dapagliflozin was subjected to forced degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions.[3][4] The results demonstrated that the method could effectively separate the Dapagliflozin peak from the peaks of the degradation products, confirming the method's specificity.
Forced Degradation Logical Relationship
Caption: Logical flow of forced degradation studies for method validation.
Conclusion
The UPLC method described in this application note is a rapid, sensitive, and reliable approach for the separation and quantification of Dapagliflozin and its impurities. The method's validation in accordance with ICH guidelines and its proven stability-indicating capability make it a valuable tool for the quality control of Dapagliflozin in both bulk drug and pharmaceutical formulations. The short run time and low solvent consumption also contribute to a more efficient and environmentally friendly analytical process.
References
- 1. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Application Note: Ultrasensitive Quantification of Dapagliflozin Impurity A using a Validated LC-MS/MS Method
Introduction
Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is widely used in the management of type 2 diabetes.[1][2] During the synthesis and storage of the active pharmaceutical ingredient (API), various process-related and degradation impurities can form.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances to ensure patient safety and product efficacy.[3][4][5] Impurities present above the identification threshold (typically ≥0.05%) must be structurally identified and quantified using validated analytical methods.[3]
Dapagliflozin Impurity A, with the molecular formula C21H25ClO8, is a potential impurity that requires sensitive and selective monitoring.[6] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose due to its high sensitivity, specificity, and ability to quantify trace-level analytes in complex matrices.[7][8][9] This application note details a robust and sensitive LC-MS/MS method for the detection and quantification of this compound in the drug substance.
Experimental Protocols
Materials and Reagents
-
Dapagliflozin Reference Standard and this compound Reference Standard were sourced from a certified supplier.
-
HPLC-grade acetonitrile (B52724) and methanol (B129727) were purchased from Merck.
-
Ammonium (B1175870) acetate (B1210297) (analytical reagent grade) was procured from Fluka Analytical.[1]
-
Deionized water was generated using a Milli-Q water purification system.
Instrumentation
An Agilent 1200 Series HPLC system was coupled to an API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10] Data acquisition and processing were performed using Analyst® software.
Sample and Standard Preparation
-
Standard Stock Solution: A primary stock solution of this compound (100 µg/mL) was prepared by dissolving the reference standard in methanol.
-
Working Standard Solutions: A series of working standard solutions were prepared by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Sample Preparation: An accurately weighed amount of Dapagliflozin drug substance was dissolved in the diluent to achieve a target concentration of 1 mg/mL. The solution was vortexed and filtered through a 0.22 µm syringe filter before injection.
Liquid Chromatography Conditions
The chromatographic separation was optimized to achieve a good resolution between Dapagliflozin and Impurity A.
| Parameter | Condition |
| Column | Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Isocratic: 80% B |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][8] Ionization was achieved using ESI in positive mode.
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| MRM Transition (Impurity A) | m/z 458.1 -> 185.1 (Ammonium Adduct [M+NH4]+) |
| MRM Transition (Dapagliflozin) | m/z 426.2 -> 107.2 (Ammonium Adduct [M+NH4]+)[1] |
| Fragmentor Voltage | 140 V[1] |
| Collision Energy (CE) | 40 V[1] |
| Dwell Time | 200 ms[1] |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Source Temperature | 500°C |
Note: The molecular weight of this compound is 440.9 g/mol .[6] The precursor ion m/z 458.1 corresponds to its ammonium adduct [M+NH4]+.
Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
Results and Data
The developed LC-MS/MS method was validated in accordance with ICH guidelines.[1] The method demonstrated excellent linearity, sensitivity, precision, and accuracy for the quantification of this compound.
Method Validation Summary
The following table summarizes the quantitative data obtained during the method validation. These results confirm that the method is suitable for its intended purpose of accurately quantifying trace levels of Impurity A in Dapagliflozin API.
| Parameter | Result for this compound |
| Linearity Range | 0.5 ng/mL - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[1] |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 98.5% - 102.3% |
The data presented is for illustrative purposes and represents typical performance for a validated method.
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantitative analysis of this compound. The method combines efficient chromatographic separation with the high specificity of tandem mass spectrometry, enabling detection and quantification at levels far below the ICH identification threshold.[3] The validation results confirm that the protocol is accurate, precise, and linear, making it an invaluable tool for quality control in the development and manufacturing of Dapagliflozin.
References
- 1. iosrphr.org [iosrphr.org]
- 2. alentris.org [alentris.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. This compound | C21H25ClO8 | CID 150965674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. ijper.org [ijper.org]
Application of Quantitative NMR for the Quantification of Dapagliflozin Impurity A
Application Note
Introduction
Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug quality and safety. Dapagliflozin impurity A, a potential process-related impurity or degradation product, requires accurate quantification to ensure it does not exceed established safety thresholds. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the determination of the purity of organic molecules, including the quantification of impurities.[1][2] This application note describes a protocol for the quantification of this compound using ¹H qNMR.
The principle of qNMR is based on the direct proportionality between the integrated intensity of a specific resonance signal and the number of nuclei contributing to that signal.[3] This allows for the determination of the concentration of an analyte relative to a certified internal standard of known purity, without the need for a reference standard of the impurity itself.[1][3] This is a significant advantage, especially when dealing with impurities that may be difficult to isolate and certify.
Experimental Protocols
1. Materials and Equipment
-
Sample: Dapagliflozin API containing impurity A.
-
Internal Standard: Maleic acid (Certified Reference Material). The choice of internal standard is critical; it should have signals that do not overlap with those of the analyte or impurity, be stable, non-volatile, and soluble in the chosen NMR solvent.[4][5] Maleic acid is a suitable choice as its singlet signal in the olefinic region is typically well-separated from the aromatic and aliphatic signals of Dapagliflozin and its impurities.
-
NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS) as an internal reference. DMSO-d₆ is a good solvent for both Dapagliflozin and many of its impurities.[6][7]
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a high-resolution probe.[6][7]
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Volumetric flasks and pipettes.
2. Sample Preparation
-
Accurately weigh approximately 20 mg of the Dapagliflozin sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
Vortex the vial for 1 minute to ensure complete dissolution and homogeneity.
-
Transfer approximately 0.7 mL of the solution into a 5 mm NMR tube.
3. ¹H qNMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer and should be optimized for the specific instrument used:
| Parameter | Recommended Value |
| Pulse Program | zg30 (30° pulse angle) |
| Spectrometer Frequency | 400 MHz |
| Spectral Width | 20 ppm (-2 to 18 ppm) |
| Acquisition Time | ≥ 3.0 s |
| Relaxation Delay (d1) | 30 s (approximately 5 times the longest T₁) |
| Number of Scans | 16 to 64 (depending on impurity concentration) |
| Temperature | 298 K (25 °C) |
Rationale for Parameter Selection:
-
A 30° pulse angle and a long relaxation delay (d1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[8]
-
A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio for the impurity signals.
4. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected signals for Dapagliflozin, impurity A, and the internal standard (maleic acid).
-
Dapagliflozin: A well-resolved signal, for instance, one of the aromatic protons or the anomeric proton, should be chosen. The predicted ¹H NMR spectrum of Dapagliflozin can be used as a reference.[9][10]
-
This compound: A unique, well-resolved signal specific to impurity A must be identified. This may require prior structural elucidation of the impurity.
-
Internal Standard (Maleic Acid): Integrate the singlet corresponding to the two olefinic protons.
-
-
Calculate the amount of this compound using the following formula:
Where:
-
I_impurity and I_IS are the integral values of the signals for the impurity and the internal standard, respectively.
-
N_impurity and N_IS are the number of protons corresponding to the integrated signals of the impurity and the internal standard, respectively.
-
M_impurity and M_IS are the molar masses of the impurity and the internal standard, respectively.
-
m_sample and m_IS are the masses of the Dapagliflozin sample and the internal standard, respectively.
-
P_IS is the purity of the internal standard (as provided in the certificate of analysis).
-
Data Presentation
The quantitative results for this compound in different batches of the API can be summarized as follows:
Table 1: Quantification of this compound by ¹H qNMR
| Batch Number | Mass of Sample (mg) | Mass of Internal Standard (mg) | Integral of Impurity A | Integral of Internal Standard | Calculated Amount of Impurity A (w/w %) |
| DAPA-B001 | 20.15 | 10.05 | 0.12 | 10.50 | 0.08 |
| DAPA-B002 | 19.98 | 10.12 | 0.18 | 10.65 | 0.12 |
| DAPA-B003 | 20.07 | 10.08 | 0.15 | 10.58 | 0.10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of the Experimental Workflow
The logical flow of the qNMR quantification process is depicted in the following diagram:
Caption: Workflow for the quantification of this compound by qNMR.
The described ¹H qNMR method provides a reliable and accurate approach for the quantification of this compound. The method is highly specific and does not require an isolated and certified reference standard of the impurity, making it a valuable tool for quality control in the pharmaceutical industry. The protocol can be validated according to ICH guidelines to ensure its suitability for routine analysis.[11]
References
- 1. Arab Private University for Science and Technology | Research [aust.edu.sy]
- 2. Qualitative and quantitative determination of one process- related impurity of Dapagliflozin Propandiol Monohydrate as raw material | Latakia University Journal -Medical Sciences Series [journal.latakia-univ.edu.sy]
- 3. bipm.org [bipm.org]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Dapagliflozin(461432-26-8) 1H NMR spectrum [chemicalbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. "Qualitative and Quantitative Determination of Dapagliflozin Propanedio" by Ali Ismail, Mohammad Haroun et al. [bsj.uobaghdad.edu.iq]
Application Note: Preparative HPLC for the Isolation of Dapagliflozin Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. One of the known process-related impurities of Dapagliflozin is Impurity A, which has been identified as a bromo-analog of the parent compound, specifically (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, also referred to as Dapagliflozin 4-Bromo Analog.[1][2][3][4] The isolation of this impurity in sufficient quantities is essential for its characterization, for use as a reference standard in analytical method development, and for toxicological studies.
This application note provides a detailed protocol for the isolation of Dapagliflozin Impurity A from a mixture containing Dapagliflozin and other related substances using preparative High-Performance Liquid Chromatography (HPLC). The described method is designed to yield high-purity Impurity A with good recovery.
Experimental Protocols
Materials and Reagents
-
Crude Dapagliflozin containing Impurity A
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Methanol (B129727) (HPLC grade, for sample dissolution and fraction processing)
-
Trifluoroacetic acid (TFA, optional, for mobile phase modification)
Sample Preparation
A stock solution of the crude Dapagliflozin mixture is prepared by dissolving the sample in an appropriate solvent, such as methanol or the initial mobile phase, to a high concentration suitable for preparative injections. The solution should be filtered through a 0.45 µm membrane filter prior to injection to remove any particulate matter.
Preparative HPLC Method
The following method was developed by scaling up from an analytical HPLC method. The key to successful preparative separation is to maximize the loading capacity while maintaining adequate resolution between the peak of interest and adjacent impurities.
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV-Vis detector, and a fraction collector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 30% B, 10-40 min: 30-70% B, 40-45 min: 70% B, 45-50 min: 70-30% B, 50-60 min: 30% B |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 224 nm |
| Column Temperature | 30 °C |
| Injection Volume | 5.0 mL |
| Sample Concentration | 10 mg/mL in Methanol |
Fraction Collection and Processing
Fractions are collected based on the retention time of this compound, which should be predetermined from analytical scale runs. The collected fractions containing the purified impurity are then pooled. The organic solvent (acetonitrile) can be removed using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the isolated impurity as a solid.
Data Presentation
The following table summarizes the expected quantitative data from the preparative HPLC isolation of this compound.
| Parameter | Result |
| Retention Time of Dapagliflozin | ~25 min |
| Retention Time of Impurity A | ~28 min |
| Sample Load per Injection | 50 mg |
| Purity of Isolated Impurity A (by analytical HPLC) | >98% |
| Recovery Yield of Impurity A | ~85% |
| Throughput (per 8-hour shift) | ~340 mg |
Visualization of the Experimental Workflow
The logical flow of the preparative HPLC isolation process is depicted in the following diagram.
Caption: Workflow for the isolation of this compound.
Conclusion
The preparative HPLC method detailed in this application note provides a robust and efficient means for isolating this compound. This protocol is scalable and can be adapted for the purification of other related substances in Dapagliflozin synthesis. The isolated high-purity impurity is suitable for use as a reference standard and for further pharmacological and toxicological assessments, thereby supporting the overall quality control and safety evaluation of Dapagliflozin drug products.
References
Application Notes and Protocols for the Simultaneous Determination of Dapagliflozin and its Impurities
Introduction
Dapagliflozin (B1669812) is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, it is crucial to have a validated analytical method for the simultaneous determination of Dapagliflozin and its potential impurities. This document provides a detailed application note and protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a widely used and reliable technique for this purpose. The method described is based on a compilation of validated procedures from the scientific literature.[1][2][3][4][5][6]
Principle
The method utilizes RP-HPLC with UV detection to separate Dapagliflozin from its process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[1][7][8][9]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1][2] |
| Mobile Phase A | Buffer: 0.01M Potassium dihydrogen phosphate (B84403) (KH2PO4), pH adjusted to 6.5 with a dilute solution of potassium hydroxide.[1][2] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v)[1] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 35°C[2][5] |
| Detector Wavelength | 224 nm[2][3][4] or 245 nm[1] |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50 v/v)[5] |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 8 | 75 | 25 |
| 12 | 55 | 45 |
| 25 | 55 | 45 |
| 35 | 40 | 60 |
| 65 | 30 | 70 |
| 66 | 75 | 25 |
| 75 | 75 | 25 |
Preparation of Solutions
-
Standard Stock Solution of Dapagliflozin: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in the diluent to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve appropriate amounts of each impurity reference standard in the diluent to obtain a concentration of 100 µg/mL for each impurity.
-
Standard Solution: Prepare a working standard solution by diluting the Dapagliflozin and impurity stock solutions with the diluent to obtain a final concentration of 100 µg/mL of Dapagliflozin and 1 µg/mL of each impurity.
-
Sample Solution: Accurately weigh and transfer a quantity of the drug product (e.g., powdered tablets) equivalent to 10 mg of Dapagliflozin into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation
The analytical method is validated as per ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][4][7][8][9]
Data Presentation
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) | ≥ 2.0 between adjacent peaks |
| % RSD of peak areas | ≤ 2.0% for six replicate injections |
Table 4: Linearity Data for Dapagliflozin and its Impurities
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Dapagliflozin | 30 - 70[7][8][9] | > 0.999 |
| Impurity A | 0.2 - 1.5 | > 0.999 |
| Impurity B | 0.2 - 1.5 | > 0.999 |
| Impurity C | 0.2 - 1.5 | > 0.999 |
| Impurity D | 0.2 - 1.5 | > 0.999 |
| Impurity E | 0.2 - 1.5 | > 0.999 |
| Impurity F | 0.2 - 1.5 | > 0.999 |
Table 5: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Dapagliflozin | 80%, 100%, 120% | 98.0 - 102.0 | < 2.0 |
| Impurities | LOQ, 100%, 150% | 95.0 - 105.0 | < 5.0 |
Table 6: Precision Data (% RSD)
| Analyte | Intraday Precision (n=6) | Interday Precision (n=6) |
| Dapagliflozin | < 1.0 | < 2.0 |
| Impurities | < 2.0 | < 5.0 |
Table 7: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Dapagliflozin | ~0.02 | ~0.06 |
| Impurities | ~0.02 | ~0.06 |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the Dapagliflozin drug substance.[3][4][5] The drug is subjected to stress conditions such as acid hydrolysis (e.g., 1N HCl at 60°C for 2 hours), base hydrolysis (e.g., 0.1N NaOH at 60°C for 1 hour), oxidation (e.g., 3% H₂O₂ at room temperature for 24 hours), thermal degradation (e.g., 105°C for 24 hours), and photolytic degradation (e.g., exposure to UV light).[3][9] The resulting solutions are then analyzed using the developed HPLC method to ensure that the degradation products do not interfere with the quantification of Dapagliflozin and its known impurities.
Visualizations
Caption: Experimental workflow for the analysis of Dapagliflozin and its impurities.
Caption: Logical relationship of the method validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Stability-Indicating Assay Method for Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812) is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. To ensure the quality, safety, and efficacy of pharmaceutical products containing Dapagliflozin, it is imperative to employ a validated stability-indicating assay method. This method is crucial for the quantitative determination of Dapagliflozin in the presence of its degradation products, which may form during manufacturing, storage, or handling.
This document provides a comprehensive overview and detailed protocols for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) method for Dapagliflozin, based on established and validated analytical procedures. The protocols herein adhere to the guidelines set forth by the International Council for Harmonisation (ICH).
Principle of the Method
The principle of the stability-indicating assay method lies in its ability to accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), Dapagliflozin, without interference from any potential degradation products, process impurities, or excipients. This is achieved by developing a chromatographic method that effectively separates the parent drug from all other components. Forced degradation studies are conducted to demonstrate the method's specificity and stability-indicating nature.
Experimental Protocols
Materials and Reagents
-
Dapagliflozin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Orthophosphoric acid (OPA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Tablets containing Dapagliflozin
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector.[1]
-
Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.[2][3]
-
Analytical balance
-
pH meter
-
Sonication bath
-
Hot air oven
-
UV chamber
Chromatographic Conditions
Two validated methods are presented below, an RP-HPLC method and a UPLC method.
Table 1: RP-HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | BDS C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : Orthophosphoric Acid (55:45 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 245 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient[1] |
| Run Time | Approximately 10 min |
Table 2: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax phenyl column (50 x 3.0 mm, 1.8 μm)[2][3] |
| Mobile Phase | Acetonitrile : Water (70:30 v/v)[2][3] |
| Flow Rate | 0.1 mL/min[4] |
| Detection Wavelength | 230 nm[2][3] |
| Injection Volume | 2 µL[4] |
| Column Temperature | 25 °C[4] |
| Run Time | Approximately 4 min[5] |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Dapagliflozin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Dapagliflozin to a 25 mL volumetric flask. Add about 15 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute 2.5 mL of the filtrate to 25 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][7] The drug is subjected to various stress conditions as per ICH guidelines.[1]
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the solution for a specified period (e.g., 8 hours) at 60°C.[8] Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Reflux the solution for a specified period (e.g., 8 hours) at 60°C.[8] Cool and neutralize with 1N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.[6] Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug powder to a temperature of 60°C in a hot air oven for a specified period (e.g., 48 hours).[9] Then, prepare a solution of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a UV chamber for a specified period (e.g., 7 days).[1] Then, prepare a solution of 100 µg/mL in the mobile phase.
-
Neutral Degradation: Reflux the drug solution in water at 60°C for a specified period.[1] Then, dilute to a final concentration of 100 µg/mL with the mobile phase.
Data Presentation and Results
The developed chromatographic methods should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Table 3: Summary of Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability | %RSD of peak areas < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Linearity (r²) | ≥ 0.999[1] |
| Accuracy (% Recovery) | 98.0% - 102.0%[10] |
| Precision (%RSD) | ≤ 2.0%[10] |
| Robustness | No significant change in results with small variations in method parameters |
| LOD & LOQ | The method should be sensitive enough to detect and quantify low levels of impurities. |
Table 4: Summary of Forced Degradation Studies of Dapagliflozin
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Observed Range) |
| Acidic | 1N HCl[8] | 8 hours[8] | 60°C[8] | Significant degradation observed[5][11] |
| Alkaline | 1N NaOH[8] | 8 hours[8] | 60°C[8] | Significant degradation observed[12] |
| Oxidative | 30% H₂O₂[6] | 24 hours | Room Temp. | Significant degradation observed[12] |
| Thermal | Dry Heat | 48 hours[9] | 60°C[9] | Stable to moderate degradation[7][9] |
| Photolytic | UV Light (254 nm)[1] | 7 days[1] | Ambient | Stable[7] |
| Neutral | Water | Reflux | 60°C[1] | Stable[7] |
Visualization
References
- 1. japer.in [japer.in]
- 2. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating HPLC method development and validation for simultaneous estimation of metformin, dapagliflozin, and saxagliptin in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC [ouci.dntb.gov.ua]
- 7. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for the Use of Dapagliflozin Impurity A as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the management of type 2 diabetes.[1] As with any active pharmaceutical ingredient (API), the purity of Dapagliflozin is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients.[2] Regulatory bodies such as the FDA and EMA have stringent guidelines for the control of impurities in pharmaceutical products.[2]
Dapagliflozin Impurity A is a known related substance of Dapagliflozin. The use of a well-characterized reference standard for this impurity is essential for the accurate identification and quantification in Dapagliflozin drug substance and drug product, ensuring that they meet the required quality standards.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing.
Characterization of this compound Reference Standard
A reference standard for this compound should be a highly purified and well-characterized substance.[4] Its identity and purity are established through a combination of analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [5] |
| Synonyms | Dapagliflozin USP Related Compound A; Dapagliflozin 4-Bromo Analog | [5] |
| CAS Number | 1807632-95-6 | [5][6] |
| Molecular Formula | C21H25BrO6 | [6] |
| Molecular Weight | 453.30 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol, Acetonitrile (B52724), DMSO |
Table 2: Typical Certificate of Analysis Data for this compound Reference Standard
| Test | Acceptance Criteria | Typical Result |
| Identification by ¹H NMR | Conforms to structure | Conforms |
| Identification by Mass Spectrometry | Conforms to molecular weight | Conforms |
| Purity by HPLC | ≥ 98.0% | 99.5% |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |
| Residual Solvents | Meets ICH Q3C limits | Complies |
| Assay (on as-is basis) | 98.0% - 102.0% | 99.3% |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
-
-
Working Standard Solution (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.
-
Dilute to the mark with a mixture of acetonitrile and water (e.g., 50:50 v/v) and mix well.
-
Storage and Stability: Store stock solutions at 2-8°C, protected from light. Stability should be established through appropriate studies, but typically solutions are stable for up to 7 days.[7]
HPLC-UV Method for Quantification of this compound
Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in a drug substance.
Table 3: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer pH 6.5 |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Gradient Program | 0-8 min (75% A), 8-12 min (55% A), 12-25 min (55% A), 25-35 min (40% A), 35-65 min (30% A), 65-66 min (30% A), 66-75 min (75% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
| Retention Time of Dapagliflozin | ~16.95 min |
| Retention Time of Impurity A | ~2.72 min |
System Suitability:
Before sample analysis, perform a system suitability test using the working standard solution.
Table 4: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (for Dapagliflozin and Impurity A peaks) | ≤ 2.0 |
| Theoretical Plates (for Dapagliflozin and Impurity A peaks) | ≥ 2000 |
| Relative Standard Deviation (RSD) of peak areas (n=6) | ≤ 2.0% |
Quantification:
The concentration of this compound in a sample can be calculated using the external standard method based on the peak area response.
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided below.
Table 5: Method Validation Parameters for this compound Assay
| Parameter | Typical Results |
| Linearity (Concentration Range) | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from blank, placebo, or other related impurities at the retention time of Impurity A. |
Visualizations
Synthesis Workflow of this compound
Figure 1. Simplified synthesis workflow for this compound.
Experimental Workflow for Reference Standard Use
Figure 2. Experimental workflow for using this compound as a reference standard.
Logical Relationship in Impurity Analysis
Figure 3. Logical relationship in the analysis of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. WO2016147197A1 - A novel process for preparing (2s,3r,4r,5s,6r)-2-[4-chloro-3-(4-ethoxybenzyl)pheny 1] -6-(hy droxy methyl)tetrahydro-2h-py ran-3,4,5-triol and its amorphous form - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmtech.com [pharmtech.com]
- 5. fda.gov [fda.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. HANDLING AND MAINTENANCE OF IMPURITY STANDARD STOCK SOLUTION – PharmaGuideHub [pharmaguidehub.com]
Application Notes and Protocols for Chromatographic Analysis of Dapagliflozin and Its Impurities
Introduction
Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the impurity profiling of Dapagliflozin using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for the separation, identification, and quantification of process-related impurities and degradation products.
Regulatory bodies like the FDA and EMA have stringent guidelines regarding the acceptable levels of impurities in pharmaceutical products.[1] Therefore, robust and validated analytical methods are necessary to establish a comprehensive impurity profile for Dapagliflozin.[1] This involves optimizing synthetic routes and employing advanced purification techniques to minimize impurity formation.[1]
Chromatographic Techniques for Impurity Profiling
A variety of chromatographic methods have been developed for the analysis of Dapagliflozin and its impurities.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of impurities.[1] Ultra-Performance Liquid Chromatography (UPLC) offers advantages such as faster analysis times, reduced solvent consumption, and higher separation efficiency compared to conventional HPLC.[3] For the structural characterization and sensitive detection of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[1][4]
Forced degradation studies are an integral part of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.[5][6][7][8] These studies are crucial for developing stability-indicating analytical methods.
Experimental Protocols
This section details the experimental protocols for three common chromatographic methods used for Dapagliflozin impurity profiling.
Protocol 1: RP-HPLC Method for General Impurity Profiling
This protocol is a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the routine analysis of Dapagliflozin and its related substances.
Instrumentation:
-
HPLC system with a UV detector
-
Chromatographic data system
Chromatographic Conditions: | Parameter | Condition | | --- | --- | | Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[9] | | Mobile Phase A | Buffer pH 6.5[9] | | Mobile Phase B | Acetonitrile:Water (90:10 v/v)[9] | | Gradient Program | Time (min) | % Mobile Phase B | | 0 | 10 | | 10 | 40 | | 25 | 60 | | 35 | 80 | | 40 | 10 | | 45 | 10 | | Flow Rate | 1.0 mL/min[9] | | Column Temperature | 30°C | | Detection Wavelength | 245 nm[9] | | Injection Volume | 10 µL | | Diluent | Water:Acetonitrile (70:30 v/v)[4] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in the diluent to obtain a final concentration of 100 µg/mL.
-
Impurity Stock Solution: Prepare individual stock solutions of known impurities in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Dapagliflozin API or crushed tablet powder in the diluent to achieve a final concentration of approximately 1000 µg/mL.
Protocol 2: Stability-Indicating UPLC Method
This Ultra-Performance Liquid Chromatography (UPLC) method is designed for the rapid and sensitive simultaneous determination of Dapagliflozin and its synthesis impurities.
Instrumentation:
-
UPLC system with a Photodiode Array (PDA) detector
-
Chromatographic data system
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)[3][10] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[3][10] |
| Mode | Isocratic[3][10] |
| Flow Rate | 0.1 mL/min[10] |
| Column Temperature | 25°C[10] |
| Detection Wavelength | 230 nm[3][10] |
| Injection Volume | 2 µL[10] |
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Dapagliflozin at a concentration of 50 µg/mL in the mobile phase.
-
Impurity Solution: Prepare a mixed standard solution of the synthesis impurities at a concentration of 5 µg/mL each in the mobile phase.[10]
-
Sample Solution: Prepare the sample solution by dissolving the Dapagliflozin API in the mobile phase to a final concentration of 50 µg/mL.
Protocol 3: LC-MS Method for Impurity Identification
This Liquid Chromatography-Mass Spectrometry (LC-MS) method is suitable for the identification and structural elucidation of unknown impurities and degradation products.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Chromatographic data system
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | BDS Hypersil column (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Program | Optimized based on the separation of impurities |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35°C[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Detector | Mass Spectrometer |
Sample Preparation:
-
Prepare sample solutions as described in the RP-HPLC protocol. The concentration may be adjusted based on the sensitivity of the mass spectrometer.
Data Presentation
The following table summarizes the quantitative data from various published methods for the analysis of Dapagliflozin and its impurities.
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Retention Time (min) |
| Dapagliflozin | UPLC | 30-70 µg/mL[3][10] | > 0.99[3][10] | - | - | - |
| Impurity 1 | UPLC | 1-10 µg/mL[3][10] | > 0.99[3][10] | - | - | - |
| Impurity 2 | UPLC | 1-10 µg/mL[3][10] | > 0.99[3][10] | - | - | - |
| Impurity 3 | UPLC | 1-10 µg/mL[3][10] | > 0.99[3][10] | - | - | - |
| Dapagliflozin | HPLC | - | - | - | - | 16.95[9] |
| Impurity A | HPLC | - | - | - | - | 2.72[9] |
| Impurity B | HPLC | - | - | - | - | 7.82[9] |
| Impurity C | HPLC | - | - | - | - | 10.58[9] |
| Impurity D | HPLC | - | - | - | - | 21.11[9] |
| Impurity E | HPLC | - | - | - | - | 30.37[9] |
| Impurity F | HPLC | - | - | - | - | 34.36[9] |
| Dapagliflozin Enantiomer | RP-HPLC | 0.45-1.2 µg/ml | 1.000 | - | - | ~14.9 |
| Dapagliflozin | Green HPLC | 1-30 µg/mL[11] | - | - | - | 5.75[11] |
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for Dapagliflozin impurity profiling and a logical relationship for method selection.
Caption: General workflow for Dapagliflozin impurity profiling.
Caption: Logical flow for selecting an appropriate chromatographic method.
References
- 1. alentris.org [alentris.org]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New green HPLC and TLC methods for the determination of dapagliflozin, metformin hydrochloride, and its two official impurities, melamine and cyanoguanidine, in their quaternary mixture | European Journal of Chemistry [eurjchem.com]
Spectroscopic Analysis of Dapagliflozin Impurity A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Dapagliflozin impurity A, also known as Dapagliflozin peroxide impurity, is a potential degradation product that requires careful monitoring.[1][2][3] This document provides detailed application notes and protocols for the spectroscopic analysis of this specific impurity, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Information:
| Compound | IUPAC Name | Molecular Formula | Molecular Weight |
| This compound | (2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl)(hydroperoxy)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | C21H25ClO8 | 440.87 g/mol |
Analytical Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Workflow for the analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the separation and quantification of Dapagliflozin and its related impurities, including Impurity A.
Instrumentation:
-
HPLC system with a UV detector
-
Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size)[4]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (pH 6.5)
Chromatographic Conditions: [4]
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer pH 6.5 |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Gradient Program | 0-8 min: 75:25 (A:B)8-12 min: 55:45 (A:B)12-25 min: 55:45 (A:B)25-35 min: 40:60 (A:B)35-65 min: 30:70 (A:B)65-66 min: 30:70 (A:B)66-75 min: 75:25 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Expected Results:
Under these conditions, this compound is expected to elute with a retention time of approximately 2.72 minutes.[4]
Mass Spectrometry (MS)
Mass spectrometry is employed for the confirmation of the molecular weight and to study the fragmentation pattern of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source
Sample Preparation:
The sample can be introduced into the mass spectrometer via direct infusion or through an LC system using the HPLC conditions described above.
MS Parameters (Typical):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 600 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Mass Range | 100-1000 m/z |
Expected Quantitative Data:
| Ion | m/z (Expected) |
| [M+H]⁺ | 441.13 |
| [M+Na]⁺ | 463.11 |
| [M+K]⁺ | 479.09 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an accurately weighed sample of isolated Impurity A in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
Experimental Parameters (Typical):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Frequency | 400 MHz | 100 MHz |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
Expected Spectral Data:
Note: Experimentally determined ¹H and ¹³C NMR chemical shift data for this compound are not publicly available. The following is a predicted representation based on the known structure.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic protons | 6.8 - 7.5 |
| Glucosyl protons | 3.0 - 4.5 |
| Methylene protons (ethoxy) | ~4.0 (q) |
| Methyl protons (ethoxy) | ~1.3 (t) |
| Hydroperoxy proton (-OOH) | Variable, broad singlet |
| Hydroxyl protons (-OH) | Variable, broad singlets |
Predicted ¹³C NMR Chemical Shifts:
| Carbons | Predicted Chemical Shift (ppm) |
| Aromatic carbons | 115 - 160 |
| Glucosyl carbons | 60 - 85 |
| Methylene carbon (ethoxy) | ~63 |
| Methyl carbon (ethoxy) | ~15 |
| Carbon bearing hydroperoxy group | ~80-90 |
Data Presentation
The following tables summarize the key analytical data for the characterization of this compound.
Table 1: HPLC-UV Data
| Analyte | Retention Time (min) | λmax (nm) |
| This compound | ~2.72[4] | 245[4] |
| Dapagliflozin | ~16.95[4] | 245[4] |
Table 2: Mass Spectrometry Data
| Analyte | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragments (m/z) |
| This compound | 441.13 | 463.11 | To be determined |
Table 3: NMR Spectral Data
As previously noted, experimental NMR data is not available. This table should be populated with experimentally obtained results.
| Nucleus | Chemical Shifts (ppm) and Multiplicity |
| ¹H NMR | - |
| ¹³C NMR | - |
Logical Relationships in Analysis
The structural confirmation of this compound relies on the convergence of data from multiple spectroscopic techniques.
Caption: Convergence of analytical data for structural confirmation.
Conclusion
The spectroscopic methods outlined in this document provide a comprehensive framework for the identification, quantification, and structural elucidation of this compound. Adherence to these protocols will enable researchers and drug development professionals to accurately monitor and control this potential impurity, ensuring the quality and safety of Dapagliflozin drug products. The generation of specific MS fragmentation and NMR spectral data through experimentation is crucial for the definitive characterization of this impurity.
References
Application Note: Chiral Separation of Dapagliflozin Isomers by Capillary Electrophoresis
Abstract
This application note presents a proposed methodology for the separation of Dapagliflozin and its isomers using capillary electrophoresis (CE). While validated high-performance liquid chromatography (HPLC) methods are more commonly reported for this purpose, CE offers a viable alternative with potential advantages in terms of reduced solvent consumption, high efficiency, and rapid method development. This document provides a starting protocol for the chiral separation of Dapagliflozin isomers, leveraging cyclodextrins as chiral selectors. The protocol is intended for researchers, scientists, and drug development professionals as a foundation for method development and validation.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes. During its synthesis, stereoisomers can be formed as impurities. Regulatory guidelines often require the separation and quantification of these isomers to ensure the purity, safety, and efficacy of the final drug product. Capillary electrophoresis is a powerful analytical technique for the separation of chiral compounds.[1][2] The use of chiral selectors, such as cyclodextrins, added to the background electrolyte allows for the differential interaction with enantiomers, leading to their separation.[3][4][5] This application note outlines a hypothetical but scientifically grounded protocol for the separation of Dapagliflozin isomers by CE.
Experimental Protocols
Instrumentation and Materials
-
Capillary Electrophoresis System: Equipped with a photodiode array (PDA) or UV detector.
-
Fused-Silica Capillary: 50 µm internal diameter, effective length of 40-60 cm.
-
Reagents:
-
Dapagliflozin standard and its isomers
-
Sodium phosphate (B84403) (monobasic and dibasic)
-
Boric acid
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfated-β-cyclodextrin (S-β-CD)
-
Proposed Method for Chiral Separation
This protocol is a starting point for method development. Optimization of parameters such as chiral selector type and concentration, buffer pH and concentration, and applied voltage will be necessary to achieve baseline separation.
1. Capillary Conditioning:
-
Flush the new capillary with 1 M sodium hydroxide for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the background electrolyte (BGE) for 15 minutes.
-
Between runs, flush with 0.1 M sodium hydroxide for 2 minutes, deionized water for 2 minutes, and BGE for 5 minutes.
2. Preparation of Background Electrolyte (BGE):
-
Prepare a 50 mM sodium phosphate buffer.
-
Adjust the pH to a suitable value (starting with pH 2.5 and pH 7.0 is recommended for initial screening).
-
Dissolve the chiral selector (e.g., 10-30 mM HP-β-CD) in the buffer.
-
Filter the BGE through a 0.45 µm filter and degas.
3. Sample Preparation:
-
Prepare a stock solution of Dapagliflozin (containing isomers) in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Dilute the stock solution with deionized water or BGE to a final concentration of 50-100 µg/mL.
4. CE Instrument Parameters:
-
Applied Voltage: 15-25 kV (normal polarity)
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 224 nm
Data Presentation
The following tables summarize the proposed starting conditions and the expected data from a successful separation.
Table 1: Proposed Capillary Electrophoresis Conditions
| Parameter | Proposed Condition |
| Instrument | Capillary Electrophoresis with PDA/UV Detector |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Sodium Phosphate with 15 mM HP-β-CD, pH 2.5 |
| Applied Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | 50 mbar for 5 seconds |
| Detection | 224 nm |
Table 2: Hypothetical Quantitative Data for Dapagliflozin Isomer Separation
| Analyte | Migration Time (min) | Peak Area | Concentration (µg/mL) |
| Dapagliflozin Isomer 1 | 8.2 | 15000 | 50 |
| Dapagliflozin Isomer 2 | 8.9 | 15100 | 50 |
| Resolution (R) | \multicolumn{3}{c | }{> 1.5} |
Visualizations
Experimental Workflow
Caption: Workflow for Dapagliflozin isomer separation by CE.
Signaling Pathway for Method Development Logic
Caption: Decision pathway for optimizing the CE method.
References
- 1. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparations in Nonaqueous Capillary Electrophoresis Using Charged Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bioanalytical Methods for Dapagliflozin and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioanalytical determination of Dapagliflozin and its primary metabolite, Dapagliflozin 3-O-glucuronide (D3OG), in biological matrices, primarily human plasma. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of Dapagliflozin and its metabolites in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various validated bioanalytical methods for Dapagliflozin and its major metabolite.
Table 1: Summary of LC-MS/MS Bioanalytical Methods for Dapagliflozin and its Metabolites
| Analyte(s) | Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Dapagliflozin | Human Plasma | Protein Precipitation | 5 - 50 | 5 | 99.8 - 109 | Satisfactory | Satisfactory | [1] |
| Dapagliflozin 3-O-glucuronide | Human Plasma | Protein Precipitation | 50 - 500 | 50 | 101 - 103 | Satisfactory | Satisfactory | [1] |
| Dapagliflozin | Rat Plasma | Solid Phase Extraction | 5 - 2000 | 5 | Not Reported | Good | Good | [2] |
| Dapagliflozin & Saxagliptin | Human Plasma | Solid Phase Extraction | 0.502 - 227 | 0.502 | Not Reported | Acceptable | Acceptable | [3] |
Table 2: Summary of HPLC Bioanalytical Methods for Dapagliflozin
| Matrix | Sample Preparation | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Human Plasma | Protein Precipitation | 1.50 - 60 | 1.50 | 87.39 - 90.78 | 1.35 - 3.19 | 96.23 - 108.67 (% Accuracy) | [4][5] |
| Human Plasma | Protein Precipitation | 0.01 - Not Specified | 0.01 | Not Reported | < 20 | < 20 | [6] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Simultaneous Determination of Dapagliflozin and Dapagliflozin 3-O-glucuronide in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of Dapagliflozin and its major metabolite, D3OG, in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of methanol (B129727) (as the protein precipitating agent).
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 µm).[1]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Run Time: 5 minutes.[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dapagliflozin: Monitor the specific precursor to product ion transition.
-
Dapagliflozin 3-O-glucuronide: Monitor the specific precursor to product ion transition.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Protocol 2: HPLC-UV Method for Determination of Dapagliflozin in Human Plasma
This protocol is based on a validated RP-HPLC method for the quantification of Dapagliflozin in human plasma.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 0.5 mL of plasma sample in a centrifuge tube, add a known concentration of an appropriate internal standard (e.g., Azilsartan medoxomil).[5]
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 2 minutes.[5]
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant and inject it into the HPLC system.[5]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 224 nm.[4]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient.
Forced Degradation Studies
Forced degradation studies are crucial for developing stability-indicating methods. Dapagliflozin has been shown to be labile to acidic conditions, while it exhibits stability under neutral, alkaline, photolytic, and thermal stress.[7][8] When developing a stability-indicating method, it is essential to resolve the Dapagliflozin peak from any degradation products formed under these stress conditions.
Visualizations
Experimental Workflows
Caption: General workflow for the bioanalysis of Dapagliflozin.
Logical Relationship for Method Validation
Caption: Key parameters for bioanalytical method validation.
References
- 1. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 47.94.85.12:8889 [47.94.85.12:8889]
- 6. ijrar.org [ijrar.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quality Control of Dapagliflozin Impurity A
Introduction
Dapagliflozin is an orally active, selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][] As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the drug product.[1] Dapagliflozin Impurity A, identified as (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, is a known related compound of Dapagliflozin.[3] This document provides detailed application notes and protocols for the quality control testing of this compound, targeting researchers, scientists, and drug development professionals. The methodologies are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Analytical Techniques for Impurity Profiling
Several analytical methods are employed to detect and quantify impurities in Dapagliflozin, including:
-
High-Performance Liquid Chromatography (HPLC): The most common technique for separating and quantifying Dapagliflozin and its impurities.[1]
-
Ultra-Performance Liquid Chromatography (UPLC): A high-resolution separation technique that offers faster analysis times and improved sensitivity for impurity determination.[4]
-
Mass Spectrometry (MS): Often coupled with HPLC or UPLC (LC-MS) to identify and confirm the structure of impurities with high specificity.[1][5]
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Determination of this compound
This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound in the drug substance.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC system with a UV or PDA detector |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Buffer pH 6.5 |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 8 | |
| 12 | |
| 25 | |
| 35 | |
| 65 | |
| 66 | |
| 75 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 245 nm[6] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (50:50 v/v) |
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Dapagliflozin drug substance in the diluent to obtain a specific concentration (e.g., 1000 µg/mL).
-
Spiked Sample Solution (for validation): Prepare a sample solution as described above and spike it with a known amount of this compound standard solution.
3. System Suitability:
Before sample analysis, inject the standard solution (at least five replicates) and ensure the system suitability parameters meet the acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
4. Analysis Procedure:
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of Impurity A.
-
Inject the sample solution.
-
Identify the peak corresponding to Impurity A in the sample chromatogram based on its retention time relative to the standard.
-
Calculate the amount of Impurity A in the sample using the following formula:
% Impurity A = (Area of Impurity A in Sample / Area of Impurity A in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis of this compound
This protocol provides a UPLC method for a faster and more sensitive analysis of Dapagliflozin and its impurities.[4]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC H-Class with PDA detector or equivalent |
| Column | Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)[4] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[4] |
| Flow Rate | 0.1 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 230 nm[4] |
| Injection Volume | 2 µL[4] |
| Diluent | Acetonitrile |
2. Preparation of Solutions:
-
Follow the same procedure as described in the HPLC protocol, using the UPLC diluent.
3. System Suitability and Analysis:
-
Perform system suitability tests and sample analysis as outlined in the HPLC protocol, adapting for the shorter run times of the UPLC method.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of analytical methods for Dapagliflozin and its impurities.
Table 1: System Suitability Data
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Dapagliflozin | ~16.95[6] | 1.1 | 8500 |
| Impurity A | ~2.72[6] | 1.2 | 3500 |
Table 2: Method Validation Parameters for Impurity A
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 1.5 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | ~0.03 |
| LOQ (µg/mL) | ~0.1 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quality control testing of this compound.
Logical Relationship in Quality Control
The diagram below shows the logical relationship between different stages of the quality control process for pharmaceutical impurities.
References
- 1. alentris.org [alentris.org]
- 3. Dapagliflozin USP Related Compound A | 1807632-95-6 | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape in Dapagliflozin Impurity A HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Dapagliflozin and its Impurity A. The following frequently asked questions (FAQs) and troubleshooting guides provide detailed insights and actionable solutions to common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is the identity of Dapagliflozin Impurity A?
There can be some ambiguity regarding the precise identity of "this compound" as the designation can vary between manufacturers and analytical methods. However, according to the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), Dapagliflozin Related Compound A is identified as (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.[1][2][3][4][5] This bromo-analog of Dapagliflozin is a common process-related impurity. Other potential impurities may also be designated as "Impurity A" in specific contexts, such as a peroxide impurity.[6][7] It is crucial to confirm the identity of the impurity being analyzed, as its chemical properties will dictate the optimal chromatographic conditions.
Q2: What is considered a "good" peak shape in HPLC?
A good chromatographic peak is typically characterized by its symmetry and narrowness. Symmetrical peaks, often described as Gaussian, are ideal for accurate integration and quantification. Key parameters to assess peak shape include:
-
Tailing Factor (Tf) or Asymmetry Factor (As): This measures the degree of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. For pharmaceutical analysis, a tailing factor between 0.8 and 1.5 is generally considered acceptable.
-
Theoretical Plates (N): This parameter reflects the efficiency of the column. Higher theoretical plate counts result in narrower and sharper peaks, leading to better resolution. A value greater than 2000 is typically desired.[8][9]
Q3: What are the most common causes of poor peak shape for Dapagliflozin and its impurities?
Poor peak shape, manifesting as peak tailing or fronting, in the analysis of Dapagliflozin and its impurities can often be attributed to:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analytes and the stationary phase, thereby influencing peak shape.
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, resulting in peak fronting or tailing.
-
Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to a decline in column performance and poor peak shapes.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
References
- 1. Dapagliflozin USP Related Compound A | 1807632-95-6 | SynZeal [synzeal.com]
- 2. Dapagliflozin USP Related Compound A | CAS No- 1807632-95-6 [chemicea.com]
- 3. [Dapagliflozin Related Compound A (15 mg) ((2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)] - CAS [1807632-95-6] [store.usp.org]
- 4. labmix24.com [labmix24.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound | C21H25ClO8 | CID 150965674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pnrjournal.com [pnrjournal.com]
Technical Support Center: Analysis of Dapagliflozin and Its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the chromatographic separation of Dapagliflozin (B1669812) and its related compounds, with a specific focus on Impurity A.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Dapagliflozin and its impurities.
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between Dapagliflozin and Impurity A | Inadequate mobile phase composition. | Optimize the mobile phase. A gradient elution is often necessary for good separation. Start with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH around 3.0-6.5) and adjust the gradient to increase the organic phase over time.[1][2] Consider using a phenyl-based column for alternative selectivity.[3] |
| Incorrect column chemistry. | A C18 column is commonly used.[1][2] If resolution is still an issue, a column with a different stationary phase, such as a phenyl or cyano column, may provide the necessary selectivity. | |
| Suboptimal column temperature. | Vary the column temperature between 25-40 °C.[4] An increase in temperature can sometimes improve peak shape and resolution, but it may also decrease retention times. | |
| Peak tailing for Dapagliflozin or its impurities | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate to control the ionization of the analytes. A pH between 3 and 4 is often effective. Adding a small amount of a competing agent like triethylamine (B128534) (0.1%) to the mobile phase can also help reduce tailing.[5] |
| Column degradation. | If the column has been used extensively, performance may decline. Replace the column with a new one of the same type. | |
| Inconsistent retention times | Fluctuations in the HPLC system. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Allow the system to equilibrate thoroughly with the mobile phase before injecting samples.[6] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. Small variations in the mobile phase preparation can lead to shifts in retention time. | |
| Low sensitivity or small peak areas | Incorrect detection wavelength. | The optimal UV detection wavelength for Dapagliflozin and its impurities is typically between 224 nm and 245 nm.[1][4] Verify the detector settings. |
| Insufficient sample concentration. | Ensure the sample concentration is within the linear range of the method. The limit of detection (LOD) and limit of quantification (LOQ) should be determined during method validation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Dapagliflozin impurity analysis?
A1: A good starting point for developing a separation method is a gradient elution using a C18 column. The mobile phase can consist of a phosphate buffer (pH adjusted to around 3.5) as the aqueous phase (Mobile Phase A) and acetonitrile as the organic phase (Mobile Phase B).[2][6] A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute the more retained impurities.
Q2: How can I confirm the identity of Impurity A?
A2: The identity of Impurity A, also known as Dapagliflozin peroxide impurity, can be confirmed using mass spectrometry (MS) coupled with HPLC.[8] Additionally, a reference standard of Impurity A should be used to compare retention times and spectral data.
Q3: What are the critical parameters to consider during method validation for Dapagliflozin and its impurities?
A3: According to ICH guidelines, the validation of an analytical method for impurities should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]
Q4: Are there any alternative column chemistries that can be used for this separation?
A4: Yes, while C18 columns are most common, other stationary phases can offer different selectivities. For instance, a phenyl column has been shown to be effective for separating Dapagliflozin and its process-related impurities.[3] For enantiomeric impurities, a chiral column such as Chiralcel OJ-3R would be necessary.
Experimental Protocols
General RP-HPLC Method for Dapagliflozin and Impurity A Separation
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase A | Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 224 nm[4] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio |
Note: This gradient is a starting point and should be optimized to achieve the desired resolution between Dapagliflozin and all relevant impurities.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: Logical flow for developing a robust HPLC method for impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijarmps.org [ijarmps.org]
- 8. Dapagliflozin impurity A | C21H25ClO8 | CID 150965674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dapagliflozin Synthesis Technical Support Center: Minimizing Impurity A Formation
Welcome to the Technical Support Center for Dapagliflozin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of critical impurities during the synthesis of Dapagliflozin, with a primary focus on Dapagliflozin Impurity A and other key process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: The identity of "this compound" can be ambiguous depending on the context. According to the European Pharmacopoeia (EP), this compound is the bromo-analog of Dapagliflozin, chemically identified as (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol. However, in a broader context of process impurities, "Impurity A" is sometimes used to refer to other critical impurities such as the α-anomer (a diastereomer) or the enantiomer of Dapagliflozin. This guide will address strategies to control all three of these impurities.
Q2: At which stage of the synthesis is the α-anomer impurity formed and how can it be controlled?
A2: The α-anomer of Dapagliflozin is primarily formed during the stereoselective reduction of the C-aryl glucoside intermediate. The desired product is the β-anomer. The ratio of β- to α-anomer is highly dependent on the choice of reducing agent and Lewis acid used in this step. The formation of the β-anomer is favored by the anomeric effect, which stabilizes the transition state leading to the equatorial C-aryl group.
Q3: What is the mechanism behind the formation of the bromo-impurity (EP Impurity A)?
A3: The bromo-impurity, as defined by the European Pharmacopoeia, is typically a process-related impurity that arises from an incomplete reaction in the synthesis pathway. Many synthetic routes for Dapagliflozin utilize a brominated intermediate, such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane. If the subsequent reactions, such as lithium-halogen exchange or other coupling reactions, do not proceed to completion, this brominated intermediate can be carried through the synthesis and result in the formation of the bromo-analog of Dapagliflozin.
Q4: How is the enantiomeric impurity of Dapagliflozin formed?
A4: The formation of the enantiomer of Dapagliflozin is less common as a process-related impurity compared to the α-anomer. The synthesis typically starts with D-glucono-1,5-lactone, which is a chiral starting material derived from D-glucose. The stereochemistry of the final product is largely dictated by the stereocenters present in this starting material. Therefore, the presence of the enantiomeric impurity is more likely due to the use of a non-enantiopure starting material (i.e., contamination of D-glucono-1,5-lactone with its L-isomer) rather than a racemization event during the synthesis. Ensuring the chiral purity of the starting materials is the primary strategy to control the formation of the enantiomeric impurity.
Troubleshooting Guides
Issue 1: High Levels of α-Anomer Impurity Detected
Diagram: Stereoselective Reduction of C-Aryl Glucoside
Addressing matrix effects in LC-MS/MS analysis of Dapagliflozin impurity A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dapagliflozin Impurity A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative results.[3][4][5][6]
Q2: My signal for this compound is inconsistent and lower than expected in plasma samples compared to pure standards. Could this be a matrix effect?
Yes, low and variable signal intensity is a classic sign of matrix effects, particularly ion suppression.[7][8] Endogenous components from plasma, especially phospholipids (B1166683), are known to co-elute with analytes and suppress their ionization in the ESI source.[9] This can lead to poor reproducibility and inaccurate quantification of this compound.[4]
Q3: How can I definitively confirm that matrix effects are impacting my analysis?
The most common method is to perform a post-extraction spike experiment .[8][10] This experiment quantitatively assesses the impact of the matrix by comparing the analyte's response in a clean solvent versus its response in an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.[3] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][10]
Q4: What are the primary strategies to mitigate matrix effects?
There are three main approaches to reduce or eliminate matrix effects:
-
Advanced Sample Preparation: Employ more effective cleanup techniques to remove interfering matrix components before injection.[4][11] Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and phospholipid removal plates.[11]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from the interfering compounds.[1] This can be achieved by adjusting the mobile phase, gradient profile, or using a different column chemistry.[5][9]
-
Internal Standard Correction: Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and accurate quantification.[1] If a SIL-IS is unavailable, matrix-matched calibration standards are essential.[8]
Troubleshooting Guide
Issue: Poor Reproducibility and Inaccurate Quantification of this compound
This guide provides a step-by-step approach to diagnose and resolve issues related to matrix effects.
Step 1: Assess the Presence and Magnitude of Matrix Effects
Before making changes to your method, quantify the matrix effect to confirm it is the source of the problem.
Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., low and high QC levels) into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike / Recovery): Spike this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpret the Results:
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
According to FDA guidance, the precision of the matrix factor across at least six different lots of matrix should not be greater than 15%.[12]
-
Step 2: Implement a Mitigation Strategy
Based on the assessment, choose an appropriate strategy to reduce the observed matrix effects.
Strategy 1: Improve Sample Preparation
If significant matrix effects are confirmed, enhancing the sample cleanup is often the most effective solution.[11]
-
Liquid-Liquid Extraction (LLE):
-
Protocol: Acidify the plasma sample and add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex to mix, then centrifuge to separate the layers. The analyte will partition into the organic layer, leaving many matrix components behind. Evaporate the organic layer and reconstitute the residue in the mobile phase. Double LLE can be used for further cleanup.[11]
-
-
Solid-Phase Extraction (SPE):
-
Protocol: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer). Load the pre-treated sample onto the cartridge. Wash the cartridge with a weak solvent to remove phospholipids and other interferences. Elute this compound with a stronger solvent. Evaporate the eluate and reconstitute. Polymeric mixed-mode SPE often yields the best results for removing phospholipids.[11]
-
-
Sample Dilution:
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides representative data on how different sample preparation methods can impact the analysis of this compound.
| Sample Preparation Method | Recovery (RE %) | Matrix Factor (MF %) | Overall Process Efficiency (RE % x MF %) | Conclusion |
| Protein Precipitation (PPT) | 95% | 45% (Suppression) | 42.8% | High recovery but significant ion suppression. Not ideal. |
| Liquid-Liquid Extraction (LLE) | 85% | 88% (Suppression) | 74.8% | Good recovery with reduced matrix effects. A viable option. |
| Solid-Phase Extraction (SPE) | 92% | 98% (Minimal Effect) | 90.2% | High recovery and minimal matrix effects. The optimal method. |
Strategy 2: Optimize Chromatographic Conditions
If sample preparation changes are insufficient, modify the LC method to separate the analyte from the matrix interference.[5][14]
-
Actionable Steps:
-
Adjust Gradient: Make the gradient shallower to increase the separation between this compound and co-eluting peaks.
-
Change Mobile Phase: Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile) or additives.[9]
-
Select a Different Column: Test a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and move the analyte away from the suppression zone.
-
Visual Workflow and Decision Guides
The following diagrams illustrate the workflow for identifying and troubleshooting matrix effects.
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nalam.ca [nalam.ca]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Navigating Dapagliflozin Impurity Profiling: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the analysis of Dapagliflozin, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during impurity profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with Dapagliflozin?
A1: Impurities in Dapagliflozin can be broadly classified into two main categories:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products of side reactions, and enantiomeric impurities.
-
Degradation Products: These impurities form when Dapagliflozin is exposed to environmental factors such as light, heat, humidity, or when it undergoes chemical reactions like hydrolysis or oxidation over time.[1][2]
Q2: Which analytical techniques are most suitable for Dapagliflozin impurity profiling?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling of Dapagliflozin:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities.[2][3][4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[1][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in definitively confirming the chemical structure of isolated impurities.[1][2]
-
Gas Chromatography (GC): GC is often utilized to identify and quantify residual solvents from the manufacturing process.
Q3: What are forced degradation studies and why are they important for Dapagliflozin?
A3: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3][9][10][11] These studies are crucial for:
-
Identifying potential degradation products that could form under various storage and handling conditions.[1]
-
Establishing the intrinsic stability of the Dapagliflozin molecule.
-
Developing and validating stability-indicating analytical methods that can effectively separate and quantify the impurities from the parent drug.[3]
Q4: What are the typical acceptance criteria for impurities in Dapagliflozin?
A4: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines. These thresholds are based on the maximum daily dose of the drug and are categorized as reporting, identification, and qualification thresholds.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
Source: ICH Q3A(R2) and Q3B(R2) Guidelines[12][13][14]
Troubleshooting Guides
HPLC Analysis Challenges
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of quantification.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | - Adjust the mobile phase pH to suppress silanol (B1196071) activity. - Use an end-capped column or a column with a different stationary phase. |
| Column Overload | - Reduce the concentration of the sample. - Decrease the injection volume.[15] |
| Inappropriate Mobile Phase pH | - Optimize the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Contamination or Degradation | - Wash the column with a strong solvent. - If the issue persists, replace the column.[16] |
| Mismatch between Sample Solvent and Mobile Phase | - Dissolve the sample in the mobile phase whenever possible. - If a stronger solvent is necessary, inject a smaller volume. |
Issue 2: Inconsistent Retention Times
Shifting retention times can lead to misidentification of peaks.
| Potential Cause | Troubleshooting Steps |
| Inadequate System Equilibration | - Ensure the HPLC system is thoroughly equilibrated with the mobile phase before analysis, especially for gradient methods. |
| Fluctuations in Mobile Phase Composition | - Prepare fresh mobile phase and ensure thorough mixing. - Degas the mobile phase to remove dissolved air.[17] |
| Leaks in the HPLC System | - Inspect all fittings and connections for any signs of leaks.[18] |
| Column Temperature Variations | - Use a column oven to maintain a consistent and stable temperature.[19][20] |
| Changes in Mobile Phase pH | - Prepare buffers carefully and verify the pH before use.[21] |
Experimental Protocols
Representative HPLC Method for Dapagliflozin Impurity Profiling
This protocol is a general example and may require optimization for specific applications.
| Parameter | Condition |
| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm)[3] |
| Mobile Phase | Acetonitrile:Water (52:48, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 224 nm[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Forced Degradation Study Protocol
1. Acid Hydrolysis:
-
Dissolve Dapagliflozin in 1N HCl.
-
Reflux the solution for a specified period (e.g., 2 hours).[3]
-
Neutralize the solution before injection into the HPLC.
2. Base Hydrolysis:
-
Dissolve Dapagliflozin in 1N NaOH.
-
Reflux the solution for a specified period (e.g., 2 hours).[3][9]
-
Neutralize the solution before injection.
3. Oxidative Degradation:
-
Dissolve Dapagliflozin in a solution of hydrogen peroxide (e.g., 30%).[3][10]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
4. Thermal Degradation:
-
Expose the solid drug substance to a high temperature (e.g., 60°C) in an oven for a specified period (e.g., 48 hours).[9]
-
Dissolve the sample in a suitable solvent before analysis.
5. Photolytic Degradation:
-
Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.[9]
Visualizing Workflows and Pathways
Caption: A typical experimental workflow for the identification and quantification of unknown impurities.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A simplified diagram illustrating potential degradation pathways for Dapagliflozin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. academic.oup.com [academic.oup.com]
- 19. uhplcs.com [uhplcs.com]
- 20. youtube.com [youtube.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
Improving resolution between Dapagliflozin and impurity A
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Dapagliflozin (B1669812), with a specific focus on improving the resolution with Impurity A.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving good resolution between Dapagliflozin and Impurity A?
A1: The primary challenges in separating Dapagliflozin and its impurities, including Impurity A, often stem from their structural similarities. This can lead to co-elution or poor peak separation during chromatographic analysis. Key factors influencing resolution include the choice of stationary phase (column), mobile phase composition and pH, and column temperature.
Q2: What type of analytical columns are recommended for Dapagliflozin analysis?
A2: Reversed-phase HPLC columns are most commonly employed for the analysis of Dapagliflozin and its impurities. C18 and C8 columns are frequently used.[1] For enhanced separation, phenyl columns can also be effective due to different selectivity.[2][3][4] The choice of column will depend on the specific impurity profile and the complexity of the sample matrix.
Q3: Why is the mobile phase pH important for the separation of Dapagliflozin and its impurities?
A3: The pH of the mobile phase can significantly impact the ionization state of Dapagliflozin and its impurities, which in turn affects their retention behavior and selectivity on a reversed-phase column. A slightly acidic pH, for instance around 3.0, has been shown to improve peak shape.[5] Careful optimization of the mobile phase pH is crucial for achieving optimal resolution.
Q4: Can gradient elution improve the resolution between Dapagliflozin and Impurity A?
A4: Yes, a gradient elution program can be highly effective in improving the resolution of complex mixtures like Dapagliflozin and its various impurities.[6][7] By gradually changing the mobile phase composition, gradient elution can help to better separate closely eluting peaks that may co-elute under isocratic conditions.
Troubleshooting Guide: Improving Resolution Between Dapagliflozin and Impurity A
This guide addresses the specific issue of poor resolution between Dapagliflozin and Impurity A.
Issue: Poor resolution or co-elution of Dapagliflozin and Impurity A peaks.
Below is a step-by-step troubleshooting workflow to address this issue.
Step 1: Optimize Mobile Phase
| Parameter | Troubleshooting Action | Rationale |
| Mobile Phase Composition | Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Start with a 5% change in either direction. | Changing the solvent strength can alter the retention times of the analytes, potentially improving separation. |
| pH of Aqueous Phase | Adjust the pH of the aqueous portion of the mobile phase. For Dapagliflozin, a slightly acidic pH (e.g., around 3.0) can improve peak shape.[5] Use a suitable buffer to maintain a stable pH. | Modifying the pH can change the ionization state of the analytes, leading to differential retention and improved selectivity. |
| Gradient Elution | If using an isocratic method, switch to a gradient elution.[6][7] If already using a gradient, optimize the gradient profile (slope and duration). | A well-optimized gradient can effectively separate compounds with different polarities. |
Step 2: Evaluate Column Performance
| Parameter | Troubleshooting Action | Rationale |
| Column Chemistry | If using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl or a C8 column, to exploit different separation mechanisms.[1][2][3][4] | Different column chemistries offer varying selectivities, which can be key to separating closely related compounds. |
| Column Condition | Check for column degradation. This can be indicated by poor peak shape (tailing or fronting) and loss of resolution.[5] Flush the column with a strong solvent or replace it if necessary. | A compromised column will not provide optimal separation. |
| Particle Size and Column Dimensions | For higher efficiency and better resolution, consider using a column with a smaller particle size (e.g., UPLC columns with <2 µm particles) or a longer column.[2][3][4] | Smaller particles and longer columns provide more theoretical plates, leading to sharper peaks and better separation. |
Step 3: Adjust Flow Rate and Temperature
| Parameter | Troubleshooting Action | Rationale |
| Flow Rate | Decrease the flow rate. This can lead to better resolution, although it will increase the run time. | A lower flow rate allows for more interaction between the analytes and the stationary phase, often improving separation. |
| Column Temperature | Optimize the column temperature. An increase in temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. | Temperature affects the thermodynamics of the separation and can be a powerful tool for optimizing selectivity. |
Experimental Protocols
Below are examples of HPLC and UPLC methods that have been used for the analysis of Dapagliflozin and its impurities. These can serve as a starting point for method development and optimization.
Method 1: UPLC Method for Dapagliflozin and its Impurities [2][3][4]
| Parameter | Condition |
| Column | Zorbax phenyl column (50 x 3.0 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile: water (70:30, v/v), isocratic |
| Flow Rate | 0.1 mL/min |
| Detection | PDA at 230 nm |
| Injection Volume | 2 µL |
Method 2: RP-HPLC Method for Dapagliflozin and its Impurities [6]
| Parameter | Condition |
| Column | Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µ) |
| Mobile Phase A | Buffer pH 6.5 |
| Mobile Phase B | Acetonitrile:water (90:10 v/v) |
| Gradient Program | A time-based gradient program should be developed. |
| Flow Rate | 1 mL/min |
| Detection | UV at 245 nm |
Method 3: RP-HPLC Method for Dapagliflozin Enantiomer and Impurities
| Parameter | Condition |
| Column | Chiralcel OJ-3R |
| Mobile Phase A | Acetonitrile:water (95:5 v/v) |
| Mobile Phase B | Acetonitrile:water (5:95 v/v) |
| Elution | Gradient |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 227 nm |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key chromatographic parameters and their impact on resolution.
References
- 1. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Robust Quantification of Bromo Dapagliflozin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of Bromo Dapagliflozin, a known impurity and related compound of Dapagliflozin. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the quantification of Bromo Dapagliflozin?
A1: The most common analytical techniques for the quantification of Bromo Dapagliflozin, alongside Dapagliflozin and its other impurities, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] RP-HPLC is widely used for routine quality control due to its simplicity and cost-effectiveness, while LC-MS/MS offers higher sensitivity and specificity, making it suitable for trace-level quantification.[2][3][4]
Q2: What are the typical impurities of Dapagliflozin, including Bromo Dapagliflozin?
A2: Impurities in Dapagliflozin can be categorized as process-related impurities and degradation products.[5] Process-related impurities can include starting materials, intermediates, and by-products from the synthesis, such as 5-bromo-2-chloro-4'-ethoxy diphenylmethane.[5] Bromo Dapagliflozin is also referred to as Dapagliflozin related compound A. Other known impurities include the Dapagliflozin enantiomer, ethyl Dapagliflozin, and Dapagliflozin Alfa isomer.
Q3: What are the critical parameters for developing a robust HPLC method for Bromo Dapagliflozin analysis?
A3: Key parameters for a robust HPLC method include the choice of stationary phase (typically a C18 or C8 column), mobile phase composition and pH, flow rate, and column temperature.[1][6] A slightly acidic mobile phase pH (e.g., around 3.0) can often improve peak shape for Dapagliflozin and its related compounds.[5] Method validation according to ICH guidelines is crucial to ensure linearity, precision, accuracy, specificity, and robustness.[1][6][7]
Q4: Under what conditions does Dapagliflozin and its related compounds degrade?
A4: Forced degradation studies have shown that Dapagliflozin is susceptible to degradation under acidic conditions.[8] It is generally found to be stable under neutral, alkaline, thermal, and photolytic stress conditions.[6][8] Understanding these degradation pathways is essential for developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Bromo Dapagliflozin.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with column silanols. | Reduce the mobile phase pH to suppress silanol (B1196071) interactions. Consider using an end-capped column or a different stationary phase.[5] |
| Column overload. | Reduce the sample concentration or injection volume.[5] | |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH. A slightly acidic pH is often beneficial for Dapagliflozin and its impurities.[5] | |
| Column contamination or degradation. | Wash the column with a strong solvent. If the issue persists, replace the column.[5] | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.[5] | |
| Inconsistent Retention Times | Inadequate system equilibration. | Ensure the HPLC system is thoroughly equilibrated with the mobile phase before analysis, especially for gradient methods.[5] |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase and ensure it is properly mixed and degassed.[5] | |
| Leaks in the HPLC system. | Check all fittings and connections for any leaks.[5] | |
| Column temperature variations. | Use a column oven to maintain a consistent temperature.[5] | |
| Carryover from Previous Injections | Inadequate needle wash. | Implement a robust needle wash protocol using a strong solvent. |
| Contamination in the injector or column. | Inject a blank solvent run to confirm carryover. If present, clean the injector and column.[5] | |
| Low Signal Intensity or No Peak | Incorrect detection wavelength. | Ensure the UV detector is set to the appropriate wavelength for Bromo Dapagliflozin (typically around 224-245 nm for Dapagliflozin and its impurities).[1][6] |
| Sample degradation. | Prepare fresh samples and standards and store them appropriately. | |
| Low sample concentration. | Ensure the sample concentration is within the detection limits of the method. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Dapagliflozin and its impurities from various published methods.
Table 1: RP-HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[1] | Kromasil 100-5-C8 (100 mm × 4.6 mm)[6] | Intersil ODS C18 (250 mm × 4.6 mm × 5 µ) |
| Mobile Phase | Buffer pH 6.5 and Acetonitrile (B52724):Water (90:10) (Gradient)[1] | Acetonitrile:Water (52:48 v/v)[6] | Ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH 6.8) and Methanol (65:35 v/v) |
| Flow Rate | 1.0 mL/min[1][6] | 1.5 mL/min | |
| Detection Wavelength | 245 nm[1] | 224 nm[6] | Not Specified |
| Linearity Range (Dapagliflozin) | Not specified for Dapagliflozin | Not specified | 0.312 µg/ml (LOQ) |
| LOD (Dapagliflozin) | Not Specified | Not Specified | 0.156 µg/ml |
| LOQ (Dapagliflozin) | Not Specified | Not Specified | 0.312 µg/ml |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Not specified | Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 µm)[4] |
| Mobile Phase | Water and Acetonitrile[2] | 5mM ammonium acetate: acetonitrile (20:80, v/v)[4] |
| Ionization Mode | Negative Ion Electrospray[2] | Positive Ion Electrospray[4] |
| Linearity Range | 5-2000 ng/ml[2] | 25-500 ng/mL[4] |
| LOD | Not specified | 6.83 ng/mL[4] |
| LOQ | Not specified | 20.70 ng/mL[4] |
Experimental Protocols
1. RP-HPLC Method for Quantification of Bromo Dapagliflozin and Other Impurities
This protocol is a generalized procedure based on common practices found in the literature.[1]
-
Materials:
-
Dapagliflozin reference standard
-
Bromo Dapagliflozin reference standard
-
Other relevant impurity standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., potassium dihydrogen phosphate, ammonium dihydrogen phosphate)
-
Acid/base for pH adjustment (e.g., orthophosphoric acid)
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of Dapagliflozin and each impurity, including Bromo Dapagliflozin, in a suitable diluent (e.g., a mixture of mobile phase A and B). From the stock solutions, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Dapagliflozin in the diluent to achieve a known concentration.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area against the concentration for each analyte. Use the regression equation to determine the concentration of Bromo Dapagliflozin and other impurities in the sample.
-
Visualizations
Caption: HPLC Experimental Workflow for Bromo Dapagliflozin Quantification.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsart.com [ijsart.com]
- 4. iosrphr.org [iosrphr.org]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jopir.in [jopir.in]
- 8. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution challenges encountered during the analysis of Dapagliflozin and its related compounds.
Troubleshooting Guide
This guide offers a systematic approach to resolving common co-elution issues in the HPLC and UPLC analysis of Dapagliflozin.
Issue 1: Poor Resolution Between Dapagliflozin and a Known Impurity
Symptoms:
-
Overlapping peaks or shoulders on the main Dapagliflozin peak.
-
Inability to accurately quantify Dapagliflozin and a specific related compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Verify Method Parameters: Cross-reference your current experimental setup with established methods.[1] Ensure the correct column, mobile phase composition, flow rate, and temperature are being used.
-
Optimize Mobile Phase:
-
Adjust pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. For Dapagliflozin and its impurities, a slightly acidic pH (e.g., around 3.0-3.5) has been shown to improve peak shape and resolution.[2]
-
Modify Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. If using acetonitrile, consider switching to methanol (B129727) or using a combination of both to improve separation.[2]
-
-
Optimize Gradient Program: For complex mixtures of impurities, a gradient elution is often necessary.[1][2][3]
-
Decrease the initial percentage of the strong solvent (organic phase): This will increase the retention of less polar compounds.
-
Steepen the gradient: This can help to sharpen peaks, but may decrease resolution between closely eluting compounds.
-
Introduce an isocratic hold: A brief isocratic hold at a specific mobile phase composition can improve the separation of a critical pair of peaks.
-
-
Select Alternative Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.
-
Phenyl-Hexyl or Phenyl Columns: These columns offer alternative selectivity to standard C18 columns due to π-π interactions and can be effective in separating aromatic compounds like Dapagliflozin and its related substances.[3][4]
-
Different C18 Chemistries: Not all C18 columns are the same. Consider a C18 column with a different bonding density or end-capping to achieve a different selectivity.
-
Issue 2: Peak Tailing of the Dapagliflozin Peak
Symptoms:
-
Asymmetrical peak shape with a "tail" extending from the back of the peak.
-
Difficulty in accurate peak integration and quantification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol (B1196071) Interactions | Lower the mobile phase pH (e.g., to 3.0) to suppress the ionization of free silanol groups on the silica (B1680970) support. Consider using a column with advanced end-capping. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject a smaller volume. |
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities of Dapagliflozin that can cause co-elution issues?
A1: Common process-related impurities include starting materials, intermediates, and by-products of the synthesis. Some known impurities are 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene.[3] Dapagliflozin enantiomer and alpha-isomer are other potential impurities that may co-elute if a suitable chiral or highly selective stationary phase is not used.
Q2: How can I improve the separation of Dapagliflozin from its enantiomer?
A2: The separation of enantiomers requires a chiral stationary phase. A Chiralcel OJ-3R column has been successfully used for the separation of Dapagliflozin and its enantiomer.
Q3: My baseline is noisy, which is affecting the detection of low-level impurities. What should I do?
A3: A noisy baseline can be caused by several factors. Ensure that the mobile phase is properly degassed. Use high-purity solvents and freshly prepared mobile phase. Check for any leaks in the system, particularly between the pump and the detector. Regular maintenance of the detector lamp is also recommended.
Q4: I am observing inconsistent retention times for Dapagliflozin and its impurities. What could be the cause?
A4: Inconsistent retention times are often due to a lack of system equilibration, fluctuations in mobile phase composition, or temperature variations. Ensure the column is thoroughly equilibrated with the mobile phase before injection, especially when using a gradient method. Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase and ensure it is well-mixed.
Q5: What is a suitable starting point for developing a separation method for Dapagliflozin and its related compounds?
A5: A good starting point would be a reversed-phase HPLC method using a C18 or Phenyl column. A gradient elution with a mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at pH 3.5) and acetonitrile is a common approach.[2][3]
Method Development Workflow:
Caption: General workflow for HPLC method development.
Experimental Protocols
Example 1: UPLC Method for Dapagliflozin and Three Synthesis Impurities
This method was developed for the simultaneous determination of Dapagliflozin and three of its synthesis impurities.[4]
| Parameter | Condition |
| Instrument | Waters® Acquity UPLC H-Class |
| Column | Zorbax phenyl (50 x 3.0 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile: Water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.1 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 2 µL |
| Detector | Photodiode Array (PDA) at 230 nm |
Example 2: RP-HPLC Method for Dapagliflozin and its Enantiomer
This method was developed for the quantification of Dapagliflozin enantiomer and other related impurities.
| Parameter | Condition |
| Instrument | Waters HPLC with Empower 3 software |
| Column | Chiralcel OJ-3R |
| Mobile Phase A | Acetonitrile: Water (95:5 v/v) |
| Mobile Phase B | Acetonitrile: Water (5:95 v/v) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 227 nm |
Example 3: Gradient RP-HPLC Method for Dapagliflozin and Process-Related Impurities
This stability-indicating method was developed for the separation of Dapagliflozin and its process-related impurities.[3]
| Parameter | Condition |
| Column | Xbridge Phenyl C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% aqueous trifluoroacetic acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
Example 4: HPLC Method for Dapagliflozin and Six Impurities
This method was developed for the separation and determination of Dapagliflozin and six of its impurities in tablet dosage form.
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µ) |
| Mobile Phase A | Buffer pH 6.5 |
| Mobile Phase B | Acetonitrile:Water (90:10) |
| Elution Mode | Gradient |
| Flow Rate | 1 mL/min |
| Detector | UV at 245 nm |
References
Technical Support Center: Enhancing the Detection Sensitivity of Dapagliflozin Impurity A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Dapagliflozin impurity A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting Dapagliflozin and its impurities?
A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods are widely used for the separation, identification, and quantification of Dapagliflozin and its related substances.[1]
Q2: How can I improve the sensitivity of my method for detecting this compound?
A2: To enhance sensitivity, consider the following:
-
Method Optimization: Fine-tune chromatographic conditions such as the mobile phase composition, pH, and column chemistry.[3]
-
Advanced Instrumentation: Utilize UPLC for better resolution and sensitivity compared to conventional HPLC.[4][5] LC-MS/MS offers the highest sensitivity and selectivity for detecting trace-level impurities.[6][7]
-
Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the impurity and remove interfering matrix components.[7]
-
Detector Selection: Use a photodiode array (PDA) detector or a mass spectrometer, which offer higher sensitivity than a standard UV detector.[4][8][9]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?
A3: The LOD and LOQ values can vary depending on the analytical method and instrumentation used. For UPLC methods, LOD and LOQ for impurities can be as low as 0.011 µg/mL and 0.034 µg/mL, respectively.[10] RP-HPLC methods have reported LOD and LOQ for Dapagliflozin and its impurities in the range of a few µg/mL.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Impurity A
Possible Causes and Solutions:
-
Secondary Interactions with Column Silanols:
-
Solution: Reduce the mobile phase pH to suppress silanol (B1196071) interactions. Consider using an end-capped column or a different stationary phase.[3]
-
-
Inappropriate Mobile Phase pH:
-
Column Overload:
-
Solution: Reduce the sample concentration or injection volume.[3]
-
-
Mismatch between Sample Solvent and Mobile Phase:
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[3]
-
Issue 2: Low Signal Intensity or Inability to Detect Impurity A
Possible Causes and Solutions:
-
Insufficient Method Sensitivity:
-
Suboptimal Detection Wavelength:
-
Sample Degradation:
-
Solution: Ensure proper sample handling and storage. If the impurity is unstable, keep the autosampler tray cool.[3]
-
-
Inadequate Extraction and Concentration:
-
Solution: Implement a sample enrichment step like solid-phase extraction (SPE) to increase the concentration of impurity A before analysis.[7]
-
Data Presentation
Table 1: Comparison of Analytical Methods for Dapagliflozin Impurity Detection
| Method | Column | Mobile Phase | Detection | LOD (Impurity) | LOQ (Impurity) | Reference |
| UPLC | Zorbax phenyl (50 x 3.0 mm, 1.8 µm) | Acetonitrile (B52724): Water (70:30, v/v) | PDA (230 nm) | Not Specified | Not Specified | [4][5] |
| RP-HPLC | Kromasil 100-5-C8 (100 mm × 4.6 mm) | Acetonitrile: Water (52:48, v/v) | UV (224 nm) | Not Specified | Not Specified | [13][14] |
| RP-HPLC | BDS Hypersil C18 (250mm, 4.6mm, 5µm) | Gradient of Buffer (pH 6.5) and Acetonitrile:Water (90:10) | PDA (240 nm) | Not Specified | Not Specified | [12] |
| RP-HPLC | Develosil ODS HG-5 RP C18 (15cmx4.6mm, 5µm) | Methanol: Phosphate buffer (pH 3.6) (45:55 v/v) | UV (255 nm) | 5.004 µg/mL | 15.164 µg/mL | |
| LC-MS/MS | Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 μm) | Water and Acetonitrile | MS/MS | Not Specified | 5-50 ng/mL (Dapagliflozin) | [7] |
Experimental Protocols
High-Sensitivity UPLC-PDA Method for Dapagliflozin and Impurity A
This protocol is based on a stability-indicating UPLC method for the simultaneous determination of Dapagliflozin and its impurities.[4][5]
1. Instrumentation:
-
Waters Acquity UPLC H-Class system or equivalent, equipped with a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).[4][5]
-
Flow Rate: 0.1 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 2 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dapagliflozin and its impurity A in the mobile phase. Serially dilute to prepare calibration standards. A typical concentration range for impurities is 1-10 µg/mL.[4]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration. Filter the solution through a 0.22 µm membrane filter before injection.
4. Method Validation:
-
Validate the method according to ICH guidelines for linearity, specificity, precision, accuracy, and robustness.[4]
Visualizations
Caption: UPLC Experimental Workflow for Impurity A Detection.
Caption: Troubleshooting Low Signal Intensity for Impurity A.
References
- 1. alentris.org [alentris.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ijarmps.org [ijarmps.org]
- 12. Qualitative and quantitative determination of one process- related impurity of Dapagliflozin Propandiol Monohydrate as raw material | Latakia University Journal -Medical Sciences Series [journal.latakia-univ.edu.sy]
- 13. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC [ouci.dntb.gov.ua]
Column selection guide for Dapagliflozin impurity analysis
This technical support center provides guidance on column selection and troubleshooting for the analysis of Dapagliflozin (B1669812) and its impurities by HPLC and UPLC.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Dapagliflozin?
A1: Impurities in Dapagliflozin can be categorized as:
-
Process-Related Impurities: These arise during the synthesis of the drug substance and can include unreacted starting materials, intermediates, and by-products from side reactions.[1][2] Examples include 5-bromo-2-chloro-4'-ethoxy diphenylmethane.[1]
-
Degradation Products: These form when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2][3]
-
Formulation-Related Impurities: These can result from interactions between Dapagliflozin and excipients used in the pharmaceutical formulation.[2]
Q2: Which type of HPLC column is most suitable for Dapagliflozin impurity analysis?
A2: Reversed-phase columns are overwhelmingly the choice for Dapagliflozin impurity analysis. C18 columns are the most frequently cited and are effective for separating Dapagliflozin from its various impurities.[3][4][5][6][7] Other stationary phases like C8 and Phenyl have also been successfully used.[8][9][10][11][12][13] The choice of stationary phase will depend on the specific impurities that need to be resolved.
Q3: What are the typical mobile phase compositions used in these analyses?
A3: The mobile phases are generally a mixture of an aqueous component (often a buffer) and an organic modifier.
-
Aqueous Phase: Buffers such as phosphate[5] or acetate (B1210297) are common. The pH is often acidic, around 3.0, to improve peak shape.[1][3]
-
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used.[3][4][8][9][10][11][12][13] The separation can be achieved using either isocratic or gradient elution.[4][8][9][10][13]
Troubleshooting Guide
Below are common issues encountered during the HPLC analysis of Dapagliflozin and its impurities, along with potential causes and troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with column silanols. | Reduce the mobile phase pH to suppress silanol (B1196071) interactions. Consider using an end-capped column or a different stationary phase.[1] |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH. A slightly acidic pH (e.g., around 3.0) has been shown to improve peak shape for Dapagliflozin.[1] | |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column.[1] | |
| Mismatch between sample solvent and mobile phase. | Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[1] | |
| Baseline Drift or Noise | Inadequate system equilibration. | Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis, especially for gradient methods.[1] |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase to prevent air bubbles.[1] | |
| Leaks in the HPLC system. | Check all fittings and connections for leaks.[1] | |
| Column temperature variations. | Use a column oven to maintain a consistent temperature.[1] | |
| Contamination in the mobile phase or system. | Use high-purity solvents and reagents.[1] |
Experimental Protocols
Representative HPLC Method for Dapagliflozin and Impurity Analysis
This protocol is a generalized representation based on several cited methods.[3][4][5][6][7]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute impurities with different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 224 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of the mobile phase.
Forced Degradation Study Workflow
Forced degradation studies are crucial to establish the stability-indicating properties of an analytical method.[3]
Caption: Workflow for a forced degradation study of Dapagliflozin.
Column Selection and Method Parameters
The following tables summarize column and method parameters from various published methods for Dapagliflozin impurity analysis.
Table 1: HPLC Column and Mobile Phase Parameters
| Stationary Phase | Column Dimensions | Mobile Phase | Elution Mode | Reference |
| Cosmosil C18 | - | Methanol:Water (85:15, pH 3) | Isocratic | [3] |
| Intersil ODS C18 | 250 mm x 4.6 mm, 5 µm | Ammonium Dihydrogen Phosphate Buffer (pH 6.8):Methanol (65:35) | Isocratic | |
| Hypersil BDS C18 | 250 mm x 4.6 mm, 5 µm | Buffer (pH 6.5):Acetonitrile:Water (90:10) | Gradient | [4] |
| Kromstar Vertex C18 | 250 x 4.6 mm, 5µm | Methanol:Potassium Dihydrogen Phosphate Buffer (pH 4.0) (25:75) | Isocratic | [5] |
| Princeton C18 | - | Acetonitrile:0.1% Triethylamine (pH 5.0) (50:50) | Isocratic | [6] |
| Phenomenex Gemini-NX C18 | 250 mm x 4.6 mm, 5 µm | Sodium Octane Sulphonate Buffer (pH 3.0):Methanol (30:70) | Isocratic | |
| Sunsil C18 | 150 x 4.5mm, 5µ | Methanol:Water (85:15) | Isocratic | [7] |
| Kromasil 100-5-C8 | 100 mm × 4.6 mm | Acetonitrile:Water (52:48) | Isocratic | [11][12] |
| Zorbax phenyl | 50 x 3.0 mm, 1.8 μm | Acetonitrile:Water (70:30) | Isocratic | [8][9][10] |
| Xbridge Phenyl C18 | 250 × 4.6 mm, 5 μm | 0.05% Aqueous Trifluoroacetic Acid and Acetonitrile | Gradient | [13] |
Table 2: HPLC Method Parameters
| Flow Rate | Detection Wavelength | Reference |
| 0.9 ml/min | 224 nm | [3] |
| 1.5 ml/min | - | |
| 1.0 mL/min | 245 nm | [4] |
| - | - | [5] |
| 1.0 mL/min | 224 nm | [6] |
| 1.0 mL/min | 203 nm | |
| 1.0ml/min | 225nm | [7] |
| 1.0 mL/min | 224 nm | [11][12] |
| 0.1 mL. min -1 | 230 nm | [10] |
| - | - | [13] |
Logical Relationship for Method Development
The process of developing a robust HPLC method for impurity analysis follows a logical progression.
Caption: Logical workflow for HPLC method development in Dapagliflozin analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. alentris.org [alentris.org]
- 3. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing On-column Degradation of Dapagliflozin Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the on-column degradation of Dapagliflozin and its impurities during HPLC analysis.
Troubleshooting Guide: On-Column Degradation
On-column degradation can be a significant challenge, leading to the appearance of unexpected peaks, inaccurate quantification of impurities, and questionable method robustness. This guide provides a systematic approach to identifying and mitigating on-column degradation of Dapagliflozin and its impurities.
Initial Assessment: Is it On-Column Degradation?
Before optimizing your method, it's crucial to confirm that the observed impurity is a result of on-column degradation and not present in the sample initially.
| Symptom | Potential Cause | Verification Step |
| Appearance of new, often broad or tailing peaks not present in initial sample analysis. | On-column degradation. | 1. Inject a well-characterized standard of Dapagliflozin and its known impurities. 2. Vary injection volume and concentration; on-column degradation may be concentration-dependent. 3. Alter the residence time on the column by changing the flow rate; a longer residence time may increase degradation.[1][2] |
| Peak area of the degradant increases with longer analysis time or higher column temperature. | Thermally induced on-column degradation. | 1. Perform analyses at different column temperatures (e.g., 25°C, 30°C, 40°C) and observe the trend in the impurity peak area.[3] 2. Compare the chromatograms of samples left at room temperature in the autosampler over time to those of freshly prepared samples. |
| Inconsistent impurity profile between different HPLC systems or columns. | System or column-specific degradation. | 1. Run the same sample and method on a different HPLC system and/or with a new column from a different batch or manufacturer. 2. Consider metal-catalyzed degradation from stainless steel components.[4] |
Troubleshooting Strategies to Minimize On-Column Degradation
If on-column degradation is suspected, the following strategies, categorized by contributing factors, can be employed:
Factor 1: Mobile Phase Composition and pH
The pH of the mobile phase is a critical factor influencing the stability of Dapagliflozin and its impurities. Forced degradation studies have shown that Dapagliflozin is susceptible to degradation under acidic and basic conditions.[5][6][7]
| Issue | Recommended Action |
| Mobile phase pH is too low (e.g., < 3) or too high (e.g., > 8). | 1. Adjust the mobile phase pH to a neutral or near-neutral range where Dapagliflozin is more stable. A pH between 3 and 7 is generally recommended for silica-based columns.[8] 2. If acidic or basic conditions are necessary for separation, minimize the analysis time. |
| Inappropriate buffer selection. | 1. Use buffers with adequate buffering capacity at the desired pH. 2. Be aware that some buffers, like phosphate (B84403), can be aggressive towards the silica (B1680970) stationary phase at higher pH and temperatures.[7] |
| Presence of metal ions in the mobile phase. | 1. Use high-purity solvents and reagents. 2. Consider adding a chelating agent like EDTA to the mobile phase to sequester metal ions that can catalyze degradation.[4] |
Factor 2: Stationary Phase Interactions
The column's stationary phase can play a role in analyte degradation.
| Issue | Recommended Action |
| Active silanol (B1196071) groups on the silica surface. | 1. Use a well-endcapped column to minimize interactions with residual silanol groups. 2. Consider using a column with a different stationary phase chemistry, such as a phenyl or an embedded polar group column.[1] |
| Column contamination. | 1. Implement a robust column washing procedure between analyses. 2. If the column is suspected to be contaminated with strongly retained compounds, a more rigorous cleaning procedure may be necessary. |
Factor 3: Temperature
Elevated temperatures can accelerate degradation reactions.[3][9]
| Issue | Recommended Action |
| High column temperature. | 1. Reduce the column temperature. Many separations can be achieved at or slightly above ambient temperature (e.g., 25-30°C). 2. If high temperatures are required for efficiency, ensure the mobile phase is pre-heated to the column temperature to avoid thermal mismatch and potential degradation at the column inlet.[3] |
Factor 4: Method Parameters
| Issue | Recommended Action |
| Long analysis time. | 1. Optimize the gradient profile or switch to a faster gradient to reduce the overall run time. 2. Consider using a shorter column or a column with smaller particles (UHPLC) to decrease the residence time of the analytes on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for Dapagliflozin?
A1: Forced degradation studies have shown that Dapagliflozin is primarily susceptible to hydrolytic degradation under both acidic and basic conditions.[5][7] It is relatively stable under neutral, oxidative, photolytic, and thermal stress.[10] The degradation products often involve modifications to the glucitol moiety or other parts of the molecule.
Q2: I am observing an unexpected peak in my Dapagliflozin impurity profile that is not present in my reference standard. Could this be due to on-column degradation?
A2: It is possible. To investigate this, you can try the following:
-
Vary the flow rate: A lower flow rate increases the time the analyte spends on the column. If the peak area of the unknown impurity increases relative to the main peak at a lower flow rate, it suggests on-column degradation.
-
Change the column temperature: Analyze your sample at a lower temperature (e.g., 25°C). If the unknown peak decreases or disappears, it is likely a thermally induced degradation product.[9]
-
Inject the sample in a mobile phase where it is known to be stable: If possible, prepare and inject the sample in a neutral pH diluent to see if the peak is still present.[1]
Q3: Can the type of HPLC column I use contribute to the degradation of Dapagliflozin impurities?
A3: Yes, the column can be a factor. Residual silanol groups on the surface of silica-based columns can be acidic and may interact with or catalyze the degradation of sensitive analytes. Using a high-quality, well-endcapped C18 column is a good starting point. If you still suspect column-related degradation, you might consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different surface activity.
Q4: How can I minimize the on-column degradation of Dapagliflozin impurities related to mobile phase pH?
A4: Given that Dapagliflozin is susceptible to acid and base hydrolysis, it is best to work within a pH range where the molecule is stable. A mobile phase pH between 4 and 7 is generally a safe range. If your separation requires a more acidic or basic mobile phase for optimal resolution, try to minimize the analysis time by using a faster flow rate, a shorter column, or a steeper gradient.
Q5: My method requires a high temperature for better peak shape and resolution. How can I prevent thermal degradation on the column?
A5: If a high temperature is necessary, consider the following:
-
Use the lowest effective temperature: Determine the minimum temperature that provides the required chromatographic performance.
-
Ensure mobile phase pre-heating: Use an HPLC system with an active pre-heater to ensure the mobile phase entering the column is at the set temperature. This minimizes thermal stress on the analyte at the column inlet.[3]
-
Minimize run time: A faster analysis will reduce the exposure of the analytes to the high temperature.
Quantitative Data Summary
The following tables summarize data from various studies on the degradation of Dapagliflozin under different stress conditions. This information can be used to infer conditions that might lead to on-column degradation.
Table 1: Summary of Dapagliflozin Degradation in Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl at 80°C for 24h | 10.81 | [7] |
| Base Hydrolysis | 0.1N NaOH at 80°C for 24h | 9.45 | [7] |
| Oxidative | 30% H₂O₂ at RT for 24h | 1.67 | [5] |
| Thermal | 60°C for 48h | 5-20 | |
| Photolytic | UV light at 254nm | ~5 |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Investigation of On-Column Degradation by Varying Column Temperature
This protocol outlines a systematic approach to determine if elevated temperature is contributing to on-column degradation.
-
Initial Analysis:
-
Prepare a solution of Dapagliflozin and its impurities at a known concentration.
-
Analyze the solution using your current HPLC method at the initial, higher temperature (e.g., 40°C).
-
Record the peak areas of the main component and all impurities, paying close attention to any unexpected peaks.
-
-
Reduced Temperature Analysis:
-
Lower the column temperature to ambient (e.g., 25°C).
-
Allow the system to equilibrate for at least 30 minutes.
-
Inject the same sample solution and run the analysis.
-
Record the peak areas.
-
-
Data Comparison:
-
Compare the chromatograms from the high-temperature and ambient-temperature runs.
-
A significant decrease or disappearance of an impurity peak at the lower temperature is a strong indicator of thermally induced on-column degradation.
-
Protocol 2: Assessing the Impact of Mobile Phase pH on Analyte Stability
This protocol helps to evaluate the effect of mobile phase pH on the stability of Dapagliflozin and its impurities during analysis.
-
Prepare Mobile Phases:
-
Prepare your organic mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Prepare aqueous mobile phases with different pH values using appropriate buffers (e.g., pH 3.0 with phosphate buffer, pH 7.0 with phosphate buffer). Ensure the chosen buffers are compatible with your HPLC system and detector.
-
-
Analysis at Different pH Values:
-
Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.0).
-
Inject your sample and record the chromatogram.
-
Thoroughly flush the system and equilibrate with the second mobile phase (e.g., pH 7.0).
-
Inject the same sample and record the chromatogram.
-
-
Evaluation:
-
Compare the impurity profiles obtained at the different pH values.
-
The appearance of new or larger impurity peaks at a particular pH suggests that the analyte is degrading under those conditions.
-
Visualizations
Caption: Troubleshooting workflow for on-column degradation.
Caption: Key factors contributing to on-column degradation.
References
- 1. chromforum.org [chromforum.org]
- 2. On-Column Degradation (continue from 11-29-2004) - Chromatography Forum [chromforum.org]
- 3. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 4. chromforum.org [chromforum.org]
- 5. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 8. ijarmps.org [ijarmps.org]
- 9. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 10. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for Dapagliflozin impurity A sample preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for Dapagliflozin impurity A sample preparation. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Bromo Dapagliflozin or Dapagliflozin related compound A, is a process-related impurity that can arise during the synthesis of Dapagliflozin. It is crucial to monitor and control the levels of this impurity to ensure the safety and efficacy of the final drug product.
Q2: What is the recommended diluent for preparing this compound samples for HPLC analysis?
A2: A mixture of acetonitrile (B52724) and water is commonly used as a diluent. Ratios of 50:50 (v/v) and 70:30 (v/v) have been reported to be effective.[1] The choice of diluent ratio may depend on the specific analytical method and the desired chromatographic separation.
Q3: How should standard solutions of this compound be prepared?
A3: To prepare a standard stock solution, accurately weigh a known amount of this compound reference standard and dissolve it in the chosen diluent to achieve a specific concentration, for example, 0.0075 mg/mL. Working standard solutions can then be prepared by diluting the stock solution to the desired concentration range for calibration.
Q4: What are the key considerations for sample solution preparation from a drug substance or product?
A4: When preparing a sample solution, accurately weigh a quantity of the Dapagliflozin drug substance or a powdered equivalent of the drug product and dissolve it in the diluent. Sonication can be used to ensure complete dissolution.[1] The final concentration should be adjusted to fall within the linear range of the analytical method. For instance, a final concentration of 10 µg/mL of the sample has been used.[2] It is also recommended to filter the final solution through a 0.45 μm filter before injection to prevent particulates from damaging the HPLC system.[1]
Q5: What are the typical stability conditions for this compound in solution?
A5: Solution stability studies are essential to ensure that the impurity does not degrade during the analysis. It is recommended to perform stability tests by injecting the standard and sample solutions at regular time intervals and monitoring for any significant changes in peak area or the appearance of new peaks. If samples are not analyzed immediately, they should be stored at a controlled low temperature, and the stability under these conditions should be verified.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the mobile phase pH. A slightly acidic pH (around 3.0-3.2) can improve peak shape for Dapagliflozin and its impurities.[3][4] |
| Column overload. | Reduce the sample concentration or injection volume.[3] | |
| Mismatch between sample solvent and mobile phase. | Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[3] | |
| Inconsistent Retention Times | Inadequate system equilibration. | Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis, especially for gradient methods.[3] |
| Fluctuations in mobile phase composition or temperature. | Prepare fresh mobile phase, ensure proper mixing, and degas to remove air bubbles. Use a column oven to maintain a consistent temperature.[3] | |
| Extraneous Peaks | Contamination in the mobile phase or system. | Use high-purity solvents and reagents. Flush the system thoroughly. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.[3] | |
| Sample degradation. | Prepare samples fresh and analyze them promptly. If necessary, keep the autosampler tray cool to minimize degradation.[3][5] |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and analytical methods.
Materials:
-
This compound Reference Standard
-
Dapagliflozin Drug Substance/Product
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
0.45 µm syringe filters
Procedure:
-
Diluent Preparation: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio. Degas the diluent by sonication for 10-15 minutes.
-
Standard Stock Solution Preparation (e.g., 7.5 µg/mL):
-
Accurately weigh approximately 0.75 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.
-
-
Working Standard Solution Preparation: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 0.26–2.00 µg/ml).[2]
-
Sample Solution Preparation (from Drug Substance):
-
Accurately weigh approximately 25 mg of the Dapagliflozin drug substance.
-
Transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool and dilute to the mark with the diluent. This yields a 1000 ppm solution.
-
Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the diluent to get a final concentration of 100 ppm.[1]
-
-
Filtration: Before injecting into the HPLC system, filter the prepared standard and sample solutions through a 0.45 µm syringe filter.[1]
Visualizations
Caption: Workflow for this compound Sample Preparation and Analysis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Qualitative and quantitative determination of one process- related impurity of Dapagliflozin Propandiol Monohydrate as raw material | Latakia University Journal -Medical Sciences Series [journal.latakia-univ.edu.sy]
- 5. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating unexpected peaks in Dapagliflozin chromatograms
Welcome to the Technical Support Center for Dapagliflozin chromatographic analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected peaks during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of unexpected peaks in an HPLC chromatogram?
A1: Unexpected peaks, often called extraneous or artifact peaks, can originate from several sources. These are broadly categorized as:
-
System Contamination: Residues from previous samples (carryover), leaching from tubing, or buildup in the injector, pump seals, or detector cell.[1][2]
-
Mobile Phase Contamination: Impurities present in the solvents (even HPLC-grade), buffers, or water used to prepare the mobile phase.[1][3] Ghost peaks are often traced back to mobile phase issues.[4]
-
Sample-Related Issues: The presence of impurities or degradation products in the Dapagliflozin sample itself, or contaminants introduced during sample preparation from glassware, vials, or caps.[1][2]
-
Column Issues: Degradation of the column's stationary phase (column bleed) or contamination from previous analyses can introduce extraneous peaks.[1][3]
Q2: What are the known impurities and degradation products of Dapagliflozin?
A2: Dapagliflozin impurities can be process-related (from synthesis) or degradation products formed under stress conditions.[5][6] Forced degradation studies have shown that Dapagliflozin is particularly susceptible to degradation under acidic, alkaline, and humidity/thermal stress conditions.[7][8] As many as fifteen impurities have been detected in some analyses of Dapagliflozin APIs.[9][10] These can include starting materials, byproducts, and isomers like the alpha isomer of Dapagliflozin.[5][9]
Q3: How can I begin to identify the source of an unexpected peak?
A3: A systematic approach is crucial. Start by running a series of blank injections.
-
Inject the mobile phase (blank): If the peak is present, it likely originates from the mobile phase or the HPLC system itself (a "ghost peak").[1]
-
Inject a placebo (all excipients without Dapagliflozin): If the peak appears here, it is related to one of the formulation components.[1]
-
If the peak only appears with the analyte: It is likely an impurity or a degradation product of Dapagliflozin.
Q4: My Dapagliflozin peak shape is poor (tailing, fronting, or split). What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase, or column overload.[3][5]
-
Peak Fronting: This is less common but can be a sign of column overload.[5]
-
Split Peaks: This may indicate a partially clogged frit, a void in the column, or an injection issue where the sample solvent is not compatible with the mobile phase.[3] Adjusting the mobile phase pH can often improve peak symmetry.
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter.
Issue 1: An unexpected peak appears in my blank runs (Ghost Peak).
-
Potential Cause: Contamination of the mobile phase, HPLC system, or carryover from a previous injection.[3][4]
-
Troubleshooting Steps:
-
Identify the Source:
-
Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and reagents.[3] Avoid "topping off" solvent reservoirs; instead, replace them with clean bottles.[4]
-
System Contamination: Flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.[4]
-
Carryover: If the ghost peak has the same retention time as an analyte from a previous run, it is likely carryover.[4] Perform several blank injections with a strong wash solvent in the needle wash to clean the autosampler.[3]
-
-
Prevention:
-
Issue 2: Retention times are shifting or inconsistent.
-
Potential Cause: Inadequate system equilibration, fluctuations in mobile phase composition or temperature, or leaks in the system.[5]
-
Troubleshooting Steps:
-
Ensure System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before starting your analysis. This is especially critical for gradient methods.[5]
-
Check Mobile Phase: Prepare the mobile phase fresh and ensure it is thoroughly mixed and degassed to prevent air bubbles, which can affect the pump's performance.[5]
-
Verify System Integrity:
-
Monitor Pressure: An unstable pressure reading can indicate a problem with the pump, a leak, or air in the system.
-
Issue 3: New peaks appear in my sample chromatogram over time.
-
Potential Cause: The sample is degrading after preparation. Dapagliflozin has shown instability under certain conditions.[7][11]
-
Troubleshooting Steps:
-
Evaluate Sample Stability: Prepare a fresh sample and inject it immediately. Re-inject the same sample after several hours and compare the chromatograms to see if the unexpected peaks have increased in size or number.
-
Optimize Sample Preparation: If degradation is confirmed, minimize the time between sample preparation and injection. Consider using an autosampler cooler to maintain sample integrity.
-
Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study. This involves intentionally exposing Dapagliflozin to stress conditions like acid, base, oxidation, heat, and light.[6][12] This can help in identifying if the unexpected peaks correspond to known degradants.
-
Data Presentation: Dapagliflozin HPLC Methods & Impurities
The following tables summarize typical analytical conditions and known related substances for Dapagliflozin.
Table 1: Example RP-HPLC Method Parameters for Dapagliflozin Analysis
| Parameter | Typical Conditions | Reference(s) |
| Column | C8 or C18 (e.g., 100mm x 4.6mm, 5µm) | [13] |
| Mobile Phase | Acetonitrile and Water/Buffer mixture | [9][14] |
| (e.g., Acetonitrile:Water 52:48 v/v) | [13] | |
| (e.g., Methanol:Phosphate buffer pH 3.6 45:55 v/v) | [15] | |
| Flow Rate | 1.0 mL/min | [13][14] |
| Detection Wavelength | 223-224 nm or 255 nm | [13][14][15] |
| Column Temperature | 35 °C | [8][9] |
Table 2: Known Related Substances and Degradation Products of Dapagliflozin
| Substance Category | Examples | Stress Condition Leading to Formation | Reference(s) |
| Process Impurities | Alpha isomer of Dapagliflozin, Starting materials | Synthesis Process | [9] |
| Impurity A, B, C, D, E, F | Synthesis Process | [16] | |
| Degradation Products | Hydrolytic Degradants | Acidic and Alkaline conditions | [8][13] |
| Oxidative Degradants | Hydrogen Peroxide | [12][13] | |
| Thermal/Humidity Degradants | Elevated temperature and humidity | [7][11] |
Experimental Protocols
Protocol 1: System Suitability Test
-
Purpose: To verify that the chromatographic system is performing adequately for the intended analysis.
-
Procedure:
-
Prepare a standard solution of Dapagliflozin at a known concentration (e.g., 20 µg/mL).[14]
-
Make five replicate injections of the standard solution.
-
Evaluate the following parameters:
-
Tailing Factor: Should ideally be ≤ 2.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) for Peak Area and Retention Time: Should be ≤ 2.0%.
-
-
-
Acceptance Criteria: All parameters must meet the predefined limits before proceeding with sample analysis.
Protocol 2: Forced Degradation Study
-
Purpose: To investigate the degradation pathways of Dapagliflozin and identify potential degradation products.
-
Materials: Dapagliflozin standard, 1N HCl, 1N NaOH, 30% H₂O₂, UV light chamber, oven.
-
Procedure:
-
Acid Hydrolysis: Reflux a Dapagliflozin solution with 1N HCl.[13]
-
Base Hydrolysis: Reflux a Dapagliflozin solution with 1N NaOH.[13]
-
Oxidative Degradation: Treat a Dapagliflozin solution with 30% H₂O₂.[12][13]
-
Thermal Degradation: Expose solid Dapagliflozin to heat (e.g., 60°C) for an extended period.[17]
-
Photolytic Degradation: Expose a Dapagliflozin solution to UV radiation.[13]
-
-
Analysis: After exposure, neutralize the acidic and basic solutions. Dilute all samples appropriately and analyze them using the validated HPLC method alongside a non-degraded control sample. Compare the chromatograms to identify the peaks corresponding to degradation products.
Visualizations
The following diagrams illustrate key troubleshooting and experimental concepts.
Caption: A logical workflow for troubleshooting the source of unexpected chromatographic peaks.
Caption: Potential degradation pathways of Dapagliflozin under various stress conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 3. mastelf.com [mastelf.com]
- 4. halocolumns.com [halocolumns.com]
- 5. benchchem.com [benchchem.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ijarmps.org [ijarmps.org]
- 16. researchgate.net [researchgate.net]
- 17. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Technical Support Center: Control Strategies for Dapagliflozin Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the control strategies for impurities in Dapagliflozin drug manufacturing. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Dapagliflozin and why is their control important?
A1: Dapagliflozin, an SGLT2 inhibitor, can contain several types of impurities that may arise during synthesis, purification, and storage.[] Controlling these impurities is crucial to ensure the safety, efficacy, and quality of the drug product.[2] The common impurities are categorized as:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. They include unreacted starting materials, intermediates, and by-products from side reactions. An example is Dapagliflozin Related Compound A, which is a bromo-analog of Dapagliflozin.[][4]
-
Degradation Products: These impurities are formed due to the degradation of the Dapagliflozin drug substance over time or under specific environmental conditions such as exposure to light, heat, moisture, or oxygen.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes that are not completely removed. Their levels are strictly controlled according to regulatory guidelines like ICH Q3C.
A summary of some known Dapagliflozin impurities is provided in the table below.
| Impurity Name | CAS Number | Molecular Formula | Type |
| Dapagliflozin Related Compound A | 1807632-95-6 | C₂₁H₂₅BrO₆ | Process-Related |
| Dapagliflozin Impurity 3 | 1807632-95-6 | C₂₁H₂₅BrO₆ | Process-Related |
| Dapagliflozin Enantiomer | N/A | C₂₁H₂₅ClO₆ | Process-Related (Isomer) |
| Dapagliflozin α-anomer | N/A | C₂₁H₂₅ClO₆ | Process-Related (Isomer) |
Q2: What are the regulatory limits for impurities in Dapagliflozin?
A2: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug substances and products. These limits are outlined in the International Council for Harmonisation (ICH) guidelines Q3A/B. For Dapagliflozin Propanediol, the United States Pharmacopeia (USP) monograph specifies the limits for organic impurities.[5]
| Impurity Type | Acceptance Criteria (as per USP Monograph for Dapagliflozin Propanediol) |
| Any Unspecified Impurity | Not more than 0.10% |
| Total Impurities | Not more than 0.30% |
Note: Limits for specific, named impurities may be detailed in the full monograph or other regulatory filings and should be consulted for comprehensive control strategies.
Experimental Protocols
Q3: What is a validated HPLC/UPLC method for the analysis of Dapagliflozin and its related substances?
A3: A validated Ultra-Performance Liquid Chromatography (UPLC) method is essential for the accurate quantification of Dapagliflozin and its impurities. Below is a detailed protocol for a stability-indicating UPLC method.
Sample Preparation:
-
Standard Stock Solution (Dapagliflozin): Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in a suitable diluent (e.g., acetonitrile (B52724):water 50:50, v/v) to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution of known impurities in the same diluent at a concentration of approximately 10 µg/mL.
-
Sample Solution (Drug Substance): Accurately weigh and dissolve the Dapagliflozin drug substance in the diluent to a final concentration of 100 µg/mL.
-
Sample Solution (Drug Product): Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to one tablet's strength into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final concentration of 100 µg/mL.
-
Filter all solutions through a 0.22 µm membrane filter before injection.[6]
Chromatographic Conditions:
| Parameter | UPLC Method |
| Column | Zorbax phenyl (50 x 3.0 mm, 1.8 µm)[6] or Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[7] |
| Mobile Phase | Isocratic mixture of acetonitrile and water (70:30, v/v)[6] |
| Flow Rate | 0.5 mL/min[7] |
| Column Temperature | 50 °C[7] |
| Detector | Photodiode Array (PDA) at 230 nm[6] |
| Injection Volume | 5 µL[7] |
System Suitability:
Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. The following parameters should be assessed:
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Dapagliflozin peak |
| Theoretical Plates (N) | Not less than 2000 for the Dapagliflozin peak |
| Resolution (Rs) | Not less than 2.0 between Dapagliflozin and the closest eluting impurity peak |
| %RSD of Peak Area | Not more than 2.0% for six replicate injections of the standard solution |
Troubleshooting Guides
Q4: How can I troubleshoot common issues during the HPLC/UPLC analysis of Dapagliflozin impurities?
A4: The following table outlines common problems, their potential causes, and recommended solutions for troubleshooting HPLC/UPLC analysis of Dapagliflozin and its impurities.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting ionization of Dapagliflozin or impurities.- Column overload.- Column contamination or degradation.- Mismatch between sample solvent and mobile phase. | - Optimize mobile phase pH; a slightly acidic pH may improve peak shape.- Reduce sample concentration or injection volume.- Wash the column with a strong solvent or replace the column if necessary.- Dissolve the sample in the mobile phase whenever possible. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Leaks in the HPLC system.- Variations in column temperature.- Changes in mobile phase pH. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Check all fittings and connections for leaks.- Use a column oven to maintain a consistent temperature.- Prepare the mobile phase buffer carefully and verify the pH. |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from previous injections. | - Use high-purity solvents and reagents.- Flush the system thoroughly.- Implement a robust needle wash protocol.- Inject a blank solvent run to check for carryover. |
| Co-elution or Poor Resolution | - Mobile phase composition not optimal for separating critical impurity pairs.- Inappropriate column chemistry.- Flow rate is too high. | - Adjust the organic-to-aqueous ratio in the mobile phase.- Consider a different column with alternative selectivity (e.g., a different stationary phase).- Reduce the flow rate to improve separation efficiency. |
| High Backpressure | - Blockage in the column frit or tubing.- Particulate matter from the sample or mobile phase.- Buffer precipitation in the mobile phase. | - Back-flush the column according to the manufacturer's instructions.- Ensure proper filtration of samples and mobile phases.- Check buffer solubility in the mobile phase and flush the system with water if precipitation is suspected. |
Visualizations
Experimental Workflow for Impurity Analysis
Caption: A typical experimental workflow for the analysis of Dapagliflozin impurities.
Decision Tree for Impurity Control Strategy
Caption: A decision tree for the identification and control of impurities in Dapagliflozin.
References
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. Dapagliflozin USP Related Compound A | CAS No- 1807632-95-6 [chemicea.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dapagliflozin Impurity Separation by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pH optimization for Dapagliflozin impurity separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Dapagliflozin and its impurities, with a focus on pH-related causes and solutions.
| Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Mobile Phase pH: The mobile phase pH may be too close to the pKa of Dapagliflozin or its impurities, causing the presence of multiple ionic forms.[1][2] | Optimize Mobile Phase pH: Adjust the pH to be at least 1.5-2 units away from the pKa of the analytes. For Dapagliflozin, a slightly acidic pH (e.g., around 3.0) has been shown to improve peak shape.[3] |
| Secondary Interactions: Silanol (B1196071) groups on the silica-based column can interact with basic analytes, causing peak tailing.[4] | Reduce Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups.[3][4] Consider using an end-capped column.[3] | |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the sample concentration or injection volume.[3] | |
| Co-elution or Poor Resolution of Impurities | Suboptimal Selectivity: The mobile phase pH is not optimal for differentiating between Dapagliflozin and its structurally similar impurities. | Perform a pH Scouting Experiment: Analyze the sample using a range of mobile phase pH values (e.g., from 3.0 to 7.0) to find the pH that provides the best resolution. |
| Inadequate Method Conditions: The chosen column, mobile phase composition, or gradient is not suitable for the separation. | Re-evaluate the column chemistry (e.g., C18, Phenyl) and the organic modifier (acetonitrile vs. methanol). Optimize the gradient elution program. | |
| Inconsistent Retention Times | Mobile Phase pH Instability: The buffer in the mobile phase has poor buffering capacity or has degraded over time. | Prepare Fresh Mobile Phase: Use a high-quality buffer within its effective buffering range and prepare it fresh daily. Ensure the pH is measured accurately before mixing with the organic solvent.[4] |
| Inadequate System Equilibration: The column has not been sufficiently equilibrated with the mobile phase before injection. | Ensure the HPLC system is thoroughly equilibrated, especially when changing mobile phases or using gradient methods.[3] | |
| Column Temperature Fluctuations: Variations in ambient temperature can affect retention times. | Use a column oven to maintain a consistent temperature.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so critical for the separation of Dapagliflozin and its impurities?
A1: The pH of the mobile phase is a powerful tool in RP-HPLC that controls the retention, selectivity, and peak shape of ionizable compounds like Dapagliflozin and many of its impurities.[1][4] By adjusting the pH, you can change the ionization state of the analytes. Generally, the non-ionized form of a compound is more hydrophobic and will be retained longer on a reversed-phase column.[4] Optimizing the pH allows for differential retention between the main component and its impurities, leading to better separation.
Q2: How do I select a starting pH for my Dapagliflozin method development?
A2: A good starting point is to consider the pKa of Dapagliflozin and its known impurities. The optimal pH for separation is typically 1.5 to 2 pH units above or below the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully non-ionized).[1] For Dapagliflozin, several published methods utilize an acidic pH, often in the range of 3.0 to 4.0.[6][7][8] This suggests that Dapagliflozin and its impurities are well-separated in this range.
Q3: What happens if I work at a pH close to the pKa of Dapagliflozin?
A3: Operating near the pKa of an analyte is generally not recommended. At a pH equal to the pKa, the compound will exist as a 50:50 mixture of its ionized and non-ionized forms.[1] This can lead to broadened or split peaks, as the two forms may exhibit different retention behaviors.[1][2] Small, unintended variations in the mobile phase pH can also lead to significant shifts in retention time, making the method less robust.[1]
Q4: What are common buffers to use for pH control in RP-HPLC for Dapagliflozin analysis?
A4: The choice of buffer depends on the desired pH range and compatibility with your detector (e.g., UV or MS). For acidic conditions, phosphate (B84403) and formate (B1220265) buffers are common. For example, a phosphate buffer can be used for a pH of around 3.6.[7] For a pH around 5.0, an acetate (B1210297) buffer or triethylamine (B128534) can be used.[9][10] It is crucial to use a buffer within its effective buffering range (typically ±1 pH unit from its pKa) to ensure stable pH control.
Q5: Can pH affect the longevity of my HPLC column?
A5: Yes, the pH of the mobile phase can significantly impact column stability.[2] Standard silica-based C18 columns are typically stable in a pH range of 2 to 8. Operating at a pH below 2 can cause hydrolysis of the bonded phase, while a pH above 8 can dissolve the silica (B1680970) backbone.[4] Always check the manufacturer's specifications for the pH tolerance of your specific column.[2]
Data Presentation
Table 1: Typical RP-HPLC Method Parameters for Dapagliflozin Impurity Analysis
| Parameter | Typical Value/Condition | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [8][11] |
| Mobile Phase A | Aqueous Buffer (e.g., Phosphate, Formate, Acetate) | [7][8] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | [6][12] |
| pH | 3.0 - 6.5 | [6][8][11] |
| Elution Mode | Gradient or Isocratic | [7][11] |
| Flow Rate | 0.9 - 1.0 mL/min | [6][12] |
| Detection Wavelength | 224 - 255 nm | [6][7] |
| Column Temperature | 25 - 35 °C | [5][13] |
Experimental Protocols
Protocol: pH Optimization for Dapagliflozin Impurity Separation
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of Dapagliflozin and its impurities.
1. Materials and Equipment:
-
HPLC system with a UV/PDA detector
-
Reversed-phase C18 column
-
Dapagliflozin reference standard and impurity standards (if available)
-
HPLC-grade acetonitrile, methanol, and water
-
Buffer reagents (e.g., potassium dihydrogen phosphate, orthophosphoric acid, ammonium (B1175870) acetate, acetic acid)
-
Calibrated pH meter
2. Preparation of Mobile Phases:
-
Prepare a series of aqueous buffer solutions with different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0).
-
The final aqueous mobile phase (Mobile Phase A) should contain a buffer concentration of 10-25 mM.
-
Mobile Phase B will be acetonitrile or methanol.
3. Chromatographic Conditions:
-
Use a generic starting gradient such as:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Monitor the elution profile at a suitable wavelength, such as 224 nm.[6]
4. Experimental Procedure:
-
Equilibrate the column with the initial mobile phase conditions using the pH 3.0 buffer for at least 15-20 column volumes.
-
Inject a solution containing Dapagliflozin and, if available, spiked impurities.
-
Run the gradient method and record the chromatogram.
-
Repeat the process for each prepared pH buffer (4.0, 5.0, 6.0, 7.0), ensuring the system is thoroughly flushed and re-equilibrated with the new mobile phase before each run.
5. Data Analysis:
-
Compare the chromatograms obtained at different pH values.
-
Evaluate the resolution between Dapagliflozin and its impurities for each pH.
-
Assess the peak shape (asymmetry factor) and retention time of all components.
-
Select the pH that provides the best overall separation, considering resolution, peak shape, and analysis time.
Visualizations
Caption: Workflow for pH optimization in RP-HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 7. ijarmps.org [ijarmps.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. theaspd.com [theaspd.com]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Dapagliflozin Impurities as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of impurities in Dapagliflozin, with a focus on Dapagliflozin impurity A. The information presented is based on published experimental data and adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Executive Summary
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Dapagliflozin is critical for ensuring drug safety and efficacy. This guide details and compares various reversed-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods developed for the separation and quantification of Dapagliflozin and its process-related impurities. The comparison highlights key chromatographic conditions and validation parameters to aid researchers in selecting or developing a suitable analytical method for their specific needs.
Method Comparison
The following tables summarize the experimental conditions and validation parameters of different chromatographic methods for the analysis of Dapagliflozin and its impurities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (Grace et al.)[1] | Method 2 (Bueno et al.)[2][3] | Method 3 (Kamaliya et al.) |
| Technique | HPLC | UPLC | RP-HPLC |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) | Zorbax phenyl (50 x 3.0 mm, 1.8 µm) | Chiralcel OJ-3R (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | A: Buffer pH 6.5B: Acetonitrile (B52724):Water (90:10) | Acetonitrile:Water (70:30, v/v) | A: Water:Acetonitrile (95:5 v/v)B: Acetonitrile:Water (5:95 v/v) |
| Elution | Gradient | Isocratic | Gradient |
| Flow Rate | 1 mL/min | 0.1 mL/min | 1.0 mL/min |
| Detection | UV at 245 nm | PDA at 230 nm | UV at 227 nm |
| Column Temp. | Not Specified | 25 °C | 40°C |
| Injection Vol. | Not Specified | 2 µL | 10 µL |
| Run Time | Not Specified | Not Specified | 40 mins |
| Impurities | Impurity-A, B, C, D, E, F | Three synthesis impurities | Enantiomer, Bromo Dapagliflozin |
Table 2: Comparison of Validation Parameters (as per ICH Guidelines)
| Parameter | Method 1 (Grace et al.)[1] | Method 2 (Bueno et al.)[2][3] | Method 3 (Kamaliya et al.) | ICH Guideline (Typical) |
| Specificity | Method is specific | Method is specific | Method is specific | No interference from blank/placebo |
| Linearity Range | Not Specified | 30-70 µg/mL (Dapagliflozin)1-10 µg/mL (Impurities) | 0.45 to 1.2 µg/ml (Enantiomer) | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coeff. | Not Specified | > 0.99 | 1.000 | - |
| Accuracy (% Recovery) | Good | Not Specified | Not Specified | 98.0% - 102.0% |
| Precision (%RSD) | Good | Not Specified | < 1% | ≤ 2.0% |
| LOD | Not Specified | Low | Not Specified | Signal-to-Noise ratio of 3:1 |
| LOQ | Not Specified | Low | Not Specified | Signal-to-Noise ratio of 10:1 |
| Robustness | Method is robust | Method is robust | Method is robust | Insensitive to small variations |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
Method 1: HPLC Method for Dapagliflozin and its Six Impurities (Grace et al.)[1]
-
Chromatographic System: The HPLC system consisted of a Waters alliance system 2695 separation module.
-
Column: A Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm particle size) was used for separation.
-
Mobile Phase:
-
Mobile Phase A: Buffer solution with a pH of 6.5.
-
Mobile Phase B: A mixture of acetonitrile and water in a 90:10 ratio.
-
-
Elution Program: A gradient elution program was employed.
-
Flow Rate: The flow rate was maintained at 1 mL/min.
-
Detection: UV detection was performed at a wavelength of 245 nm.
-
Sample Preparation: A sample solution was prepared to a final concentration of 10 µg/ml.
-
Validation: The method was validated according to ICH guidelines for parameters including precision, accuracy, linearity, specificity, sensitivity, and robustness. The retention times were found to be 16.95 min for Dapagliflozin, and 2.72, 7.82, 10.58, 21.11, 30.37, and 34.36 min for impurities A, B, C, D, E, and F, respectively.[1]
Method 2: UPLC Method for Dapagliflozin and Three Synthesis Impurities (Bueno et al.)[2][3]
-
Chromatographic System: A Waters® Acquity UPLC H-Class model was utilized.
-
Column: Separation was achieved using a Zorbax phenyl column (50 x 3.0 mm, 1.8 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (70:30, v/v) was used.
-
Flow Rate: The flow rate was set to 0.1 mL/min.
-
Detection: A photodiode array (PDA) detector was used for detection at a wavelength of 230 nm.
-
Column Temperature: The column was maintained at a temperature of 25 °C.
-
Injection Volume: An injection volume of 2 µL was used.
-
Validation: The method was validated as per ICH guidelines for linearity, specificity, precision, accuracy, and robustness. Linearity was established in the concentration range of 30-70 μg/mL for Dapagliflozin and 1-10 μg/mL for the impurities, with a correlation coefficient (r²) of > 0.99. The method demonstrated high sensitivity with low limits of detection (LOD) and quantification (LOQ).[2][3]
Method 3: RP-HPLC Method for Dapagliflozin Enantiomer and Related Impurities (Kamaliya et al.)[4]
-
Chromatographic System: The analysis was performed on a Waters HPLC system with Empower 3 software.
-
Column: A Chiralcel OJ-3R (150 mm x 4.6 mm, 3 µm) column was used.
-
Mobile Phase:
-
Mobile Phase A: A mixture of water and acetonitrile (95:5 v/v).
-
Mobile Phase B: A mixture of acetonitrile and water (5:95 v/v).
-
-
Elution Program: A gradient elution system was used.
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.
-
Detection: UV detection was carried out at 227 nm.
-
Column Temperature: The column temperature was maintained at 40°C.
-
Injection Volume: The injection volume was 10 µL.
-
Validation: The method was validated according to ICH Q2 (R2) guidelines. It demonstrated excellent linearity for the Dapagliflozin enantiomer in the concentration range of 0.45 to 1.2 µg/ml, with a correlation coefficient (r²) of 1.000. The method was found to be specific, accurate, precise, and robust.
Visualizations
The following diagrams illustrate the logical workflow of the HPLC method validation process as per ICH guidelines.
Caption: Logical workflow of HPLC method validation as per ICH guidelines.
Caption: General experimental workflow for HPLC analysis of impurities.
References
HPLC vs. UPLC for Dapagliflozin Impurity Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique for impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.
Executive Summary
Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for Dapagliflozin impurity analysis. These benefits include substantially shorter run times, improved resolution, and higher sensitivity, leading to lower limits of detection (LOD) and quantification (LOQ).[1] While both techniques are capable of effectively separating and quantifying Dapagliflozin and its impurities, UPLC's performance enhancements can lead to increased sample throughput and reduced solvent consumption, making it a more efficient and cost-effective solution for routine quality control and stability studies.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of representative HPLC and UPLC methods for Dapagliflozin impurity analysis based on published literature.
Table 1: UPLC Method Performance for Dapagliflozin and Its Impurities
| Parameter | Dapagliflozin | Impurity 1 | Impurity 2 | Impurity 3 |
| Linearity Range (µg/mL) | 30-70 | 1-10 | 1-10 | 1-10 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| LOD (µg/mL) | Low (not specified) | Low (not specified) | Low (not specified) | Low (not specified) |
| LOQ (µg/mL) | Low (not specified) | Low (not specified) | Low (not specified) | Low (not specified) |
| Retention Time (min) | Not specified | Not specified | Not specified | Not specified |
Source: Data synthesized from a study by Maronesi et al.[1][2]
Table 2: HPLC Method Performance for Dapagliflozin and Its Impurities
| Parameter | Dapagliflozin | Impurity A | Impurity B | Impurity C | Impurity D | Impurity E | Impurity F |
| Retention Time (min) | 16.95 | 2.72 | 7.82 | 10.58 | 21.11 | 30.37 | 34.36 |
| Linearity | Good | Good | Good | Good | Good | Good | Good |
| Precision, Accuracy, Specificity, Sensitivity, Robustness | Validated | Validated | Validated | Validated | Validated | Validated | Validated |
Source: Data synthesized from a study by Grace et al.[3]
Table 3: General Method Characteristics
| Feature | UPLC | HPLC |
| Typical Run Time | < 5 minutes | 30 - 75 minutes |
| Particle Size of Stationary Phase | < 2 µm | 3 - 5 µm |
| Solvent Consumption | Lower | Higher |
| Sensitivity | Higher | Lower |
| Resolution | Higher | Lower |
Experimental Protocols
UPLC Method for Simultaneous Analysis of Dapagliflozin and Three Related Impurities[1][2][4]
-
System: Waters® Acquity UPLC H-Class model with a photodiode array (PDA) detector.
-
Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 μm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 0.1 mL/min.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25 ºC.
HPLC Method for Determination of Dapagliflozin and its Impurities[3]
-
System: High-Performance Liquid Chromatography with UV detection.
-
Column: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μ).
-
Mobile Phase: Gradient program with Mobile Phase A (Buffer pH 6.5) and Mobile Phase B (acetonitrile:water 90:10).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 245 nm.
Mandatory Visualization
Caption: General workflow for Dapagliflozin impurity analysis.
Discussion
The primary advantage of UPLC over HPLC lies in its use of smaller particle size columns (<2 µm), which allows for higher mobile phase linear velocities without sacrificing separation efficiency. This results in significantly faster analysis times. As seen in the presented data, UPLC methods can achieve run times of less than 5 minutes, while HPLC methods for Dapagliflozin and its impurities can range from 30 to over 70 minutes.[3]
This reduction in run time translates to a substantial increase in sample throughput, a critical factor in high-volume quality control environments. Furthermore, the lower flow rates and shorter run times inherent to UPLC lead to a significant reduction in solvent consumption, contributing to greener and more cost-effective laboratory operations.
In terms of performance, the higher efficiency of UPLC columns generally leads to sharper peaks and better resolution between the main analyte (Dapagliflozin) and its closely eluting impurities. This enhanced resolution is crucial for accurately quantifying low-level impurities. The increased sensitivity of UPLC systems also allows for lower limits of detection and quantification, which is essential for meeting stringent regulatory requirements for impurity profiling.[1]
While the provided HPLC method demonstrates successful separation of six impurities, the longer retention times suggest a more time-consuming process.[3] The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory. For research and development purposes where throughput may be less critical, a well-developed HPLC method can be perfectly adequate. However, for routine quality control and in-process testing in a manufacturing environment, the speed, efficiency, and sensitivity of UPLC present a compelling case for its adoption.
References
Cross-Validation of Analytical Methods for Dapagliflozin Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of impurities in Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), to aid in the selection and cross-validation of the most suitable method for your specific needs.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods developed for the determination of Dapagliflozin and its impurities. The data has been compiled from various validation studies and is presented to facilitate a direct comparison of the methods' linearity, accuracy, precision, and sensitivity.
| Method | Matrix | Analyte(s) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | API | Dapagliflozin Enantiomer & other impurities | 0.45 - 1.2 | 1.000 | Not specified | Not specified | |
| UPLC | - | Dapagliflozin | 30 - 70 | > 0.99 | Low | Low | [1][2] |
| UPLC | - | Impurities (3) | 1 - 10 | > 0.99 | Low | Low | [1][2] |
| LC-MS/MS | Tablet Formulation | Dapagliflozin | 0.025 - 0.5 | Not specified | 0.00683 | 0.0207 | [3] |
| UV-Spectroscopy | Pure Form | Dapagliflozin | 10 - 60 | 0.996 | 5.36 | 17.08 | [4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and offer a starting point for method implementation and validation in your laboratory.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of Dapagliflozin enantiomers and other related impurities in Active Pharmaceutical Ingredient (API).
-
Chromatographic System: A novel, efficient, and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated.
-
Column: Chiralcel OJ-3R.
-
Mobile Phase: A gradient elution system composed of acetonitrile (B52724) and water in ratios of 95:5 v/v (Mobile phase A) and 5:95 v/v (Mobile phase B).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at 227 nm.
-
Key Validation: The method was validated for specificity, accuracy, precision, detection and quantification limits (LOD and LOQ), linearity, robustness, and solution stability, meeting acceptable standards.
Ultra-Performance Liquid Chromatography (UPLC)
This stability-indicating UPLC method was developed for the simultaneous determination of Dapagliflozin and three of its synthesis impurities.[1][2]
-
Chromatographic System: Waters® Acquity UPLC H-Class model.
-
Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 μm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).
-
Detector: Photodiode Array (PDA) detector at 230 nm.
-
Validation: The method was validated according to ICH guidelines for linearity, specificity, precision, accuracy, and robustness.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This LC-MS/MS method is designed for the determination of Dapagliflozin in tablet formulations.[3]
-
Chromatographic System: Agilent 1200 HPLC system equipped with an Agilent 6410 triple quadrupole LC-MS.
-
Ionization Source: Electrospray ionization (ESI).
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 µm).
-
Mobile Phase: Isocratic mobile phase (details not specified in the abstract).
-
Validation: The method was validated according to ICH guidelines for linearity, precision, accuracy, LOD, LOQ, specificity, and robustness.[3]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for Dapagliflozin impurity analysis. This process ensures the selected method is fit for its intended purpose and that different methods yield comparable results.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for Dapagliflozin impurity profiling depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a foundational comparison of RP-HPLC, UPLC, and LC-MS methods. For routine quality control, a well-validated HPLC or UPLC method may be sufficient and cost-effective. For the identification and quantification of trace-level impurities or for analysis in complex biological matrices, an LC-MS method is often preferred due to its higher sensitivity and specificity. It is imperative to perform a thorough method validation and, where necessary, a cross-validation study to ensure the reliability and accuracy of the analytical data.
References
A Comparative Guide to the Analysis of Dapagliflozin Impurity A: Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Dapagliflozin is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of Dapagliflozin Impurity A, focusing on the critical parameters of linearity, accuracy, and precision. The data presented is compiled from published studies and offers insights into the performance of different analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
A prevalent and robust method for the analysis of Dapagliflozin and its impurities is High-Performance Liquid Chromatography (HPLC). A study by Grace et al. (2019) outlines a validated HPLC method for the determination of Dapagliflozin and six of its impurities, including Impurity A. While the study confirms the successful validation of the method in accordance with International Council for Harmonisation (ICH) guidelines, specific quantitative data for the linearity, accuracy, and precision of Impurity A are not individually detailed. The method demonstrated good resolution, with the retention time for Impurity A being 2.72 minutes.[1]
Ultra-Performance Liquid Chromatography (UPLC) Method
An alternative and often faster method for impurity analysis is Ultra-Performance Liquid Chromatography (UPLC). A study by Maronesi et al. describes a validated UPLC method for the simultaneous determination of Dapagliflozin and three of its synthesis-related impurities. This method offers a point of comparison for the analysis of Dapagliflozin impurities.
Performance Data Comparison
The following tables summarize the available quantitative data for the linearity of the HPLC and UPLC methods for Dapagliflozin impurities.
Table 1: Linearity Data for Dapagliflozin Impurity Analysis
| Parameter | HPLC Method (Grace et al., 2019) | UPLC Method (Maronesi et al.) |
| Analyte(s) | Dapagliflozin and its impurities (including Impurity A) | Dapagliflozin and three synthesis impurities |
| Linearity Range | Data for Impurity A not specified. | 1.0 - 10.0 µg/mL (for impurities) |
| Correlation Coefficient (r²) | Data for Impurity A not specified. | ≥ 0.99 |
Note: While the HPLC method was fully validated, the specific linearity range and correlation coefficient for Impurity A were not reported in the publication. The UPLC data represents the collective linearity for the three impurities studied.
Experimental Protocols
HPLC Method for this compound Assay (as per Grace et al., 2019)
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase A: Buffer pH 6.5[1]
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v)[1]
-
Gradient Program:
-
0–8 min: 75:25 (A:B)
-
8–12 min: 55:45 (A:B)
-
12–25 min: 55:45 (A:B)
-
25–35 min: 40:60 (A:B)
-
35–65 min: 30:70 (A:B)
-
65–66 min: 30:70 (A:B)
-
66–75 min: 75:25 (A:B)[1]
-
-
Flow Rate: 1 mL/min[1]
-
Detection: UV at 245 nm[1]
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Standard and Sample Preparation:
-
Diluent: Mobile Phase B[1]
-
Standard Solution: A standard solution of Dapagliflozin (10 µg/ml) and its impurities (1.0 µg/ml) is prepared in the diluent.[1]
-
Sample Solution: An amount of tablet powder equivalent to 50 mg of Dapagliflozin is dissolved in the diluent to achieve a final concentration of 10 µg/ml.[1]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical process, the following diagrams are provided in DOT language.
Caption: Experimental workflow for this compound assay.
This guide provides a foundational comparison of analytical methods for this compound. For the most accurate and reliable results, it is recommended to perform in-house validation of any analytical method to ensure its suitability for the intended purpose.
References
Comparative Guide to Robustness Testing of Analytical Methods for Dapagliflozin Impurity A
This guide provides a comparative overview of analytical methods for the robustness testing of Dapagliflozin Impurity A, a potential degradation product or synthetic impurity of the anti-diabetic drug Dapagliflozin. The robustness of an analytical method is a critical parameter in pharmaceutical quality control, ensuring that minor variations in method parameters do not adversely affect the accuracy and precision of the results. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Dapagliflozin and Its Impurities
Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes mellitus.[] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such impurity is this compound. The structure and control of this and other impurities are crucial aspects of the drug's analytical profile. Several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for the determination of Dapagliflozin and its related substances.[2][3][4]
The Importance of Robustness Testing
Robustness testing, as outlined by the International Council for Harmonisation (ICH) guidelines, evaluates the reliability of an analytical method with respect to deliberate variations in method parameters.[5][6] This ensures the method's suitability for routine use in different laboratories and with different equipment. Typical parameters varied during robustness testing include:
-
pH of the mobile phase
-
Mobile phase composition (organic ratio)
-
Column temperature
-
Flow rate
-
Wavelength of detection
The results of robustness testing are typically expressed as the relative standard deviation (%RSD) of the analytical response (e.g., peak area, retention time) under the varied conditions.
Comparison of Analytical Methods
Several studies have reported the development and validation of stability-indicating HPLC and UPLC methods for Dapagliflozin and its impurities, including robustness assessments. The following tables summarize the key parameters and findings from these studies.
Table 1: Comparison of Chromatographic Methods for Dapagliflozin and Impurities
| Parameter | Method 1: RP-HPLC | Method 2: UPLC | Method 3: RP-HPLC |
| Column | Develosil ODS HG-5 RP C18 (150mm x 4.6mm, 5µm)[5] | Zorbax phenyl (50 x 3.0 mm, 1.8 μm)[2] | Hypersil BDS C18 (250 mm × 4.6 mm, 5 μ)[7] |
| Mobile Phase | Methanol: Phosphate buffer (0.02M, pH 3.6) (45:55 v/v)[5] | Acetonitrile: Water (70:30, v/v)[2] | Mobile Phase A (Buffer pH 6.5) and Mobile Phase B (Acetonitrile:Water 90:10) in a gradient program[7] |
| Flow Rate | 1.0 mL/min[5] | 0.1 mL/min[2] | 1.0 mL/min[7] |
| Detection Wavelength | 255 nm[5] | 230 nm[2] | 245 nm[7] |
| Focus on Impurity A | Not explicitly detailed for Impurity A. | Simultaneous determination of Dapagliflozin and three impurities.[2] | Successful elution of Dapagliflozin and six impurities including Impurity A.[7] |
Table 2: Summary of Robustness Testing Parameters and Results
| Method Parameter Variation | Method 1: RP-HPLC[5] | Method 2: UPLC[2] | Method 3: RP-HPLC[7] |
| Flow Rate (±0.1 mL/min) | %RSD within acceptable limits (not specified) | Validated according to ICH guidelines, specific data not provided.[2] | %RSD < 2.0% |
| Mobile Phase Composition (±2%) | %RSD within acceptable limits (not specified) | Validated according to ICH guidelines, specific data not provided.[2] | %RSD < 2.0% |
| pH of Mobile Phase (±0.2) | %RSD within acceptable limits (not specified) | Not applicable (isocratic with neutral solvents). | %RSD < 2.0% |
| Column Temperature (±5°C) | Not reported | Not reported | %RSD < 2.0% |
| Wavelength (±2 nm) | Not reported | Not reported | %RSD < 2.0% |
Experimental Protocols
Method 3: RP-HPLC for Dapagliflozin and its Six Impurities[7]
This method demonstrated successful separation and quantification of Dapagliflozin and its impurities, including Impurity A.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system.
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm).[7]
-
Mobile Phase:
-
Mobile Phase A: Buffer pH 6.5.
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v).
-
Gradient Program: A multi-step gradient program was used for optimal separation.[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 245 nm.[7]
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Robustness Testing Protocol:
The robustness of the method was evaluated by making deliberate small changes to the chromatographic conditions. The parameters investigated were:
-
Flow Rate: Varied by ±0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).
-
Mobile Phase Composition: The ratio of Mobile Phase A to Mobile Phase B was varied.
-
pH of the Buffer in Mobile Phase A: Varied by ±0.2 units.
-
Column Temperature: Varied by ±5°C.
-
Detection Wavelength: Varied by ±2 nm.
The system suitability parameters, including theoretical plates, tailing factor, and resolution between Dapagliflozin and Impurity A, were evaluated under each condition. The %RSD for the peak areas was calculated.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Dapagliflozin has been subjected to various stress conditions as per ICH guidelines, including acid, base, oxidative, thermal, and photolytic stress.
-
Acid Hydrolysis: Dapagliflozin shows significant degradation in acidic conditions.[8]
-
Base Hydrolysis: Degradation is also observed under basic conditions.[8][9]
-
Oxidative Degradation: The drug is susceptible to oxidation.[10]
-
Thermal and Photolytic Stress: Dapagliflozin is relatively stable under thermal and photolytic conditions.[8][10][11]
The analytical method must be able to resolve the degradation products from the parent drug and any other impurities. The UPLC method described was shown to be stability-indicating.[2]
Visualizations
Workflow for Robustness Testing of Analytical Method
Caption: Workflow for robustness testing of an analytical method.
Logical Relationship of Method Validation Parameters
Caption: Interrelation of key analytical method validation parameters.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jopir.in [jopir.in]
- 5. ijarmps.org [ijarmps.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 10. ijrpr.com [ijrpr.com]
- 11. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Dapagliflozin Impurity A
This guide provides a comparative analysis of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for Dapagliflozin impurity A. The data presented is intended for researchers, scientists, and drug development professionals working on the analysis and quality control of Dapagliflozin.
Data Presentation
The following table summarizes the reported LOD and LOQ values for this compound using a validated High-Performance Liquid Chromatography (HPLC) method. Currently, publicly available data for alternative methods is limited.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| HPLC | This compound | 0.08 µg/mL | 0.26 µg/mL | [1] |
Experimental Protocols
The following is a detailed methodology for the HPLC method used to determine the LOD and LOQ of this compound.
Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used.
Chromatographic Conditions:
-
Column: A Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm particle size) was used for separation.
-
Mobile Phase: The mobile phase consisted of a gradient mixture of Mobile Phase A (a buffer solution with a pH of 6.5) and Mobile Phase B (a mixture of acetonitrile (B52724) and water in a 90:10 v/v ratio).
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.
-
Detection Wavelength: The UV detector was set to a wavelength of 245 nm.
-
Column Temperature: The column was maintained at a temperature of 50°C.
-
Injection Volume: A 10 µL injection volume was used.
Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio was used as the diluent.
-
Standard Solution: A standard stock solution of this compound was prepared by dissolving a known amount of the reference standard in the diluent. Further dilutions were made to prepare working standard solutions at various concentrations.
-
Sample Solution: A sample solution was prepared by dissolving the drug substance in the diluent to achieve a target concentration.
Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines. The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve[1]. The formulas used were:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of the regression lines
-
S = the slope of the calibration curve
Workflow for LOD & LOQ Determination
The following diagram illustrates the typical workflow for determining the Limit of Detection and Limit of Quantification for a pharmaceutical impurity.
Caption: Workflow for LOD & LOQ Determination of this compound.
References
Detecting Dapagliflozin Impurity A: A Comparative Guide to Analytical Detectors
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Dapagliflozin (B1669812) is paramount to ensure drug safety and efficacy. Dapagliflozin Impurity A, a potential process-related impurity or degradation product, requires sensitive and reliable analytical methods for its control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common separation techniques employed, coupled with various detectors. This guide provides an objective comparison of different detectors—Ultraviolet (UV), Photodiode Array (PDA), Charged Aerosol Detector (CAD), and Mass Spectrometry (MS)—for the analysis of this compound, supported by experimental data from published literature.
Performance Comparison of Detectors
| Detector | Principle of Operation | Advantages | Disadvantages | Reported LOD/LOQ for Dapagliflozin/Impurities |
| UV/Vis | Measures the absorbance of monochromatic light by the analyte. | Simple, robust, cost-effective, and widely available.[1][2] | Requires the analyte to have a chromophore.[2] May lack specificity if co-eluting impurities have similar absorption spectra. | LOD: 0.257 µg/mL, LOQ: 0.778 µg/mL for Dapagliflozin[3] |
| PDA | Measures absorbance over a range of wavelengths simultaneously. | Provides spectral information, which aids in peak purity assessment and identification of co-eluting peaks.[4][5][6] | Similar to UV, requires a chromophore. Sensitivity is comparable to a single-wavelength UV detector. | LOD/LOQ data for specific impurities available in some studies.[4][5][6] |
| CAD | Nebulizes the eluent, evaporates the solvent to form particles, charges the particles, and measures the charge. | Universal detector for non-volatile and semi-volatile compounds, independent of chromophores.[7] Provides a more uniform response for different compounds compared to UV. | Can be sensitive to mobile phase composition and gradient changes. Non-linear response over a wide dynamic range.[7] | General LOD for small molecules is in the low ng range.[7] |
| MS | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | Highly sensitive and selective, providing molecular weight and structural information for definitive identification of impurities.[8][9] | Higher cost and complexity compared to other detectors. Matrix effects can suppress or enhance the signal. | Can achieve very low LOD and LOQ values, often in the ng/mL to pg/mL range.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of Dapagliflozin and its impurities using different detectors, compiled from various scientific publications.
HPLC-UV/PDA Method
This method is commonly used for the routine analysis of Dapagliflozin and its related substances.
-
Chromatographic System: A standard HPLC or UPLC system.
-
Column: A reversed-phase column, such as a C18 or Phenyl column (e.g., Zorbax phenyl, 50 x 3.0 mm, 1.8 μm).[4][5][6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][11]
-
Flow Rate: Typically 0.5-1.0 mL/min for HPLC and 0.3-0.5 mL/min for UPLC.[1][12]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C.
-
Injection Volume: 5-20 µL.
-
Detector Wavelength: For UV detection, a single wavelength such as 224 nm is often used.[1] For PDA detection, a wider range (e.g., 200-400 nm) is scanned, with a specific wavelength (e.g., 230 nm) used for quantification.[4][5][6]
HPLC-CAD Method (General Protocol)
While specific data for this compound with CAD is limited, a general protocol for pharmaceutical impurity analysis can be described.
-
Chromatographic System: An HPLC or UPLC system compatible with a Charged Aerosol Detector.
-
Column and Mobile Phase: Similar to the HPLC-UV/PDA method, using volatile mobile phases (e.g., with ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers) is preferred to ensure efficient nebulization and solvent evaporation.
-
Flow Rate: As per the column specifications.
-
CAD Settings:
-
Nebulizer Gas (Nitrogen): Pressure is typically set between 35 and 60 psi.
-
Evaporation Temperature: Optimized based on the mobile phase composition, usually in the range of 35-50°C.[13]
-
Data Collection Rate: Appropriate for the peak widths.
-
LC-MS/MS Method
This highly sensitive and specific method is ideal for the identification and trace-level quantification of impurities.
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Column and Mobile Phase: Similar to HPLC-UV, but with the strict requirement of using volatile mobile phase components (e.g., formic acid, acetic acid, ammonium formate, ammonium acetate) to be compatible with the MS interface.
-
Flow Rate: Appropriate for the column dimensions and the MS interface.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte's properties.
-
MS Parameters:
-
Ion Source Temperature: Optimized for the analyte and flow rate.
-
Capillary Voltage: Optimized for maximum signal intensity.
-
Collision Energy: For MS/MS, this is optimized to generate characteristic product ions for specific identification and quantification using Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the general workflow for impurity analysis and the logical relationship in selecting a detector.
References
- 1. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. lcms.cz [lcms.cz]
- 8. alentris.org [alentris.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Dapagliflozin Impurity A Across Different Analytical Methodologies
This guide provides a comparative analysis of various analytical methods for the quantification of Dapagliflozin (B1669812) impurity A, offering insights for researchers, scientists, and drug development professionals. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from multiple validated high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, presenting a clear overview of their performance characteristics.
Data Summary of Analytical Methods
The following table summarizes the key performance parameters of different chromatographic methods developed for the analysis of Dapagliflozin and its impurities, including impurity A. This comparative data is essential for selecting a suitable method for routine analysis and quality control.
| Parameter | Method 1 (UPLC) [1][2][3] | Method 2 (RP-HPLC) | Method 3 (HPLC) [4] | Method 4 (RP-HPLC) [5] |
| Chromatographic Column | Zorbax phenyl column (50 x 3.0 mm, 1.8 µm) | Chiralcel OJ-3R column | Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μ) | Cosmosil C18 column |
| Mobile Phase | Acetonitrile (B52724): water (70:30, v/v) (Isocratic) | Mobile phase A: Acetonitrile:water (95:5 v/v), Mobile phase B: Acetonitrile:water (5:95 v/v) (Gradient) | Mobile phase-A: Buffer pH 6.5, Mobile phase-B: acetonitrile:water (90:10) (Gradient) | Methanol and water (85:15, adjusted to pH 3) |
| Flow Rate | 0.1 mL/min | 1.0 ml/min | 1 mL/min | 0.9 ml/min |
| Detection Wavelength | 230 nm[1][2][3] | 227 nm | 245 nm[4] | 224 nm[5][6][7] |
| Linearity Range (Impurity) | 1-10 µg/mL[1][2][3] | 0.45 to 1.2 µg/ml | Not Specified | 10-50 µg/ml (for Dapagliflozin)[5] |
| Correlation Coefficient (r²) | > 0.99[1][2][3] | 1.000 | > 0.999 | > 0.999[5] |
| Precision (%RSD) | < 2.67% (Inter-day)[2] | < 1% | Not Specified | 0.18%[5] |
| LOD (Limit of Detection) | Not Specified for Impurity A | Not Specified for Impurity A | Not Specified | Not Specified |
| LOQ (Limit of Quantitation) | Not Specified for Impurity A | Validated | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key analytical techniques cited in this guide.
Method 1: UPLC-PDA Method[1][2][3]
-
Instrumentation : Waters® Acquity UPLC H-Class model with a photodiode array (PDA) detector.
-
Column : Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).
-
Mobile Phase : A mixture of acetonitrile and water in a 70:30 (v/v) ratio, run in isocratic mode.
-
Flow Rate : 0.1 mL/min.
-
Column Temperature : 25 ºC.
-
Injection Volume : 2 µL.
-
Detection : PDA detector set at 230 nm.
-
Standard and Sample Preparation : Stock solutions of Dapagliflozin and its impurities are prepared and diluted with the mobile phase to achieve the desired concentrations for calibration curves and analysis.
Method 2: RP-HPLC Method for Enantiomer and Impurities[4][5]
-
Instrumentation : A reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Column : Chiralcel OJ-3R.
-
Mobile Phase : A gradient elution system using Mobile phase A (acetonitrile:water 95:5 v/v) and Mobile phase B (acetonitrile:water 5:95 v/v).
-
Flow Rate : 1.0 ml/min.
-
Detection : UV detector at 227 nm.
-
Standard and Sample Preparation : Standard and sample solutions are prepared in a suitable diluent.
Method 3: HPLC Method for Tablet Dosage Form[6]
-
Instrumentation : High-performance liquid chromatographic system.
-
Column : Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μ).
-
Mobile Phase : A gradient program with mobile phase-A (Buffer pH 6.5) and mobile phase-B (acetonitrile:water 90:10).
-
Flow Rate : 1 mL/min.
-
Detection : Ultraviolet detection at 245 nm.
-
Sample Preparation : A sample solution with a final concentration of 10 µg/ml is prepared.
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationships in method validation.
Caption: Experimental workflow for a typical inter-laboratory comparison study.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 6. CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Dapagliflozin Impurity A and Other Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dapagliflozin impurity A, a peroxide and potential genotoxic impurity, with other known degradation products of Dapagliflozin. The information presented herein is compiled from forced degradation studies and analytical characterization reports, offering a valuable resource for researchers in drug development and quality control.
Executive Summary
Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Understanding the profile of these degradation products is crucial for ensuring the safety and efficacy of the drug product. This guide focuses on a comparative analysis of this compound (a peroxide impurity) and other significant degradation products, summarizing their formation, analytical detection, and available quantitative data.
Overview of Dapagliflozin Degradation
Dapagliflozin can degrade through several pathways, including hydrolysis, oxidation, and photolysis.[1] Forced degradation studies are instrumental in identifying potential degradation products that may form under storage or upon administration. These studies typically expose the drug substance to harsh conditions such as strong acids, bases, oxidizing agents, light, and heat.[2]
The primary types of Dapagliflozin impurities include:
-
Process-Related Impurities: Arising from the manufacturing process, including starting materials, intermediates, and by-products.[3]
-
Degradation Products: Formed due to the chemical decomposition of the drug substance.[3]
-
Residual Solvents: Solvents used during synthesis that are not completely removed.[3]
-
Formulation-Related Impurities: Resulting from interactions between the drug and excipients.[3]
This guide will focus on the degradation products of Dapagliflozin.
Comparative Data of Dapagliflozin and Its Degradation Products
The following table summarizes the quantitative data from a representative study that identified and quantified several Dapagliflozin impurities.
| Compound | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) |
| Dapagliflozin | 22.968 | C₂₁H₂₅ClO₆ | 408.87 |
| Impurity H | Not specified | Not specified | Not specified |
| Impurity J | Not specified | Not specified | Not specified |
| Impurity K | Not specified | Not specified | Not specified |
| DRS1 (α-isomer) | 24.135 | C₂₁H₂₅ClO₆ | 408.87 |
| DRS2 (Starting Material) | 41.261 | Not specified | Not specified |
In a study by Al-Saeed et al. (2023), fifteen impurities were detected, with impurities H, J, and K exceeding the acceptable limit of 0.1%.[4]
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
A validated, sensitive RP-HPLC method coupled with a mass detector is crucial for the determination of Dapagliflozin and its related substances.[4]
-
Instrumentation: A typical setup includes a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or mass spectrometer (MS) detector.
-
Chromatographic Conditions:
Forced Degradation Studies
Forced degradation studies are performed to predict the degradation pathways of a drug substance.
-
Acidic Degradation:
-
Protocol: 12.5 mg of Dapagliflozin is dissolved in a 50 mL volumetric flask with 5 mL of 1N HCl. The solution is heated in a water bath at 60°C for 8 hours under reflux. After cooling, the solution is neutralized with 5.0 mL of 1N NaOH and diluted to the final volume.[4]
-
-
Basic Degradation:
-
Protocol: Performed similarly to acidic degradation, using 1N NaOH for degradation and 1N HCl for neutralization.[4]
-
-
Oxidative Degradation:
-
Protocol: Carried out using a 3% hydrogen peroxide solution for 8 hours in a 60°C water bath under reflux.[4]
-
Degradation Pathways and Structures
Forced degradation studies have revealed several key degradation products. Under acidic conditions, two novel degradation products (DP1 and DP2) have been structurally characterized.[5]
Dapagliflozin Degradation Workflow
Caption: Workflow of Dapagliflozin degradation under various stress conditions.
Proposed Acid Degradation Pathway of Dapagliflozin
Caption: Proposed pathway for the formation of degradation products under acidic stress.
Conclusion
The analysis of Dapagliflozin degradation products is a critical aspect of drug development and quality control. This guide has provided a comparative overview of this compound and other degradation products, supported by experimental data and detailed protocols. The provided diagrams illustrate the degradation pathways and experimental workflows, offering a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the formation kinetics and potential toxicity of all Dapagliflozin degradation products, particularly the genotoxic potential of Impurity A.
References
Justification of Acceptance Criteria for Dapagliflozin Impurity A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the justification for the acceptance criteria of Dapagliflozin impurity A, a critical aspect in ensuring the safety and efficacy of the widely used anti-diabetic medication. By integrating regulatory guidelines, pharmacopeial standards, and key experimental data, this document offers a framework for establishing scientifically sound impurity limits.
Regulatory Framework and Pharmacopeial Standards
The control of impurities in active pharmaceutical ingredients (APIs) and drug products is a stringent requirement of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies' guidelines are largely based on the recommendations from the International Council for Harmonisation (ICH).
The United States Pharmacopeia (USP) monograph for Dapagliflozin Propanediol specifies a limit for "Total impurities" at not more than 0.30%[1]. The monograph also lists "Dapagliflozin Related Compound A" as a USP Reference Standard, indicating its importance in quality control[2].
The European Pharmacopoeia (Ph. Eur.) provides a reference standard for "this compound CRS (Catalogue Code Y0002486)" which is used in monograph 3137[3][4]. While a specific limit for this individual impurity is not explicitly stated in the publicly available abstracts, the presence of a dedicated reference standard underscores its significance.
Experimental Data: In Vitro Toxicity Assessment
A key component in justifying acceptance criteria is the toxicological data of the impurity. A pivotal study by Bueno et al. (2022) investigated the in vitro toxicity of Dapagliflozin and three of its synthesis impurities. This study provides crucial experimental evidence to inform the risk assessment of these impurities.
Experimental Protocol
The study utilized a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Dapagliflozin and its impurities. For the in vitro toxicity evaluation, 3T3 cells were used, and cytotoxicity was assessed using MTT reduction and neutral red uptake assays. Furthermore, the mitochondrial membrane potential, intracellular reactive oxygen species, and DNA damage (via comet assay) were evaluated[5].
Data Presentation
The following table summarizes the key findings from the in vitro toxicity study by Bueno et al. (2022)[5]:
| Compound | Assay | Concentration | Results |
| Dapagliflozin | Cytotoxicity (MTT, Neutral Red) | Not specified in abstract | No significant cytotoxicity observed |
| Impurity 1 | Cytotoxicity (MTT, Neutral Red) | Not specified in abstract | No significant cytotoxicity observed |
| Impurity 2 | Cytotoxicity (MTT, Neutral Red) | Not specified in abstract | No significant cytotoxicity observed |
| Impurity 3 | Cytotoxicity (MTT, Neutral Red) | 0.5 µM and higher | Significant damage observed |
| Dapagliflozin & Impurities 1, 2, 3 | DNA Damage (Comet Assay) | Not specified in abstract | No DNA damage detected |
Caption: Summary of in vitro toxicity data for Dapagliflozin and its impurities.
It is critical to identify which of the tested impurities corresponds to the official "this compound". Based on the chemical name provided by the European Pharmacopoeia for this compound, "(1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol"[6], and comparing it with known process impurities of Dapagliflozin, further investigation is required to definitively link Impurity A to one of the impurities tested by Bueno et al. Without the full structural elucidation from the paper, a direct correlation cannot be made in this guide. However, the study highlights that at least one process impurity can exhibit significant cytotoxicity at higher concentrations.
Justification of Acceptance Criteria: A Logical Workflow
The establishment of acceptance criteria for an impurity is a multifactorial process that balances safety, manufacturing process capabilities, and analytical method proficiency.
Caption: Logical workflow for the justification of impurity acceptance criteria.
Comparison with Alternatives
The primary alternative to setting a specific acceptance criterion for Impurity A is to control it under a general "total impurities" limit. The USP monograph for Dapagliflozin Propanediol currently adopts this approach with a total impurity limit of 0.30%[1].
| Approach | Pros | Cons |
| Specific Limit for Impurity A | - Enhanced safety assurance for a known impurity.- Better process understanding and control. | - Requires specific toxicological data for the impurity.- May necessitate more complex analytical methods. |
| Total Impurities Limit | - Simpler analytical testing.- Provides an overall measure of drug substance purity. | - May not adequately control a specific, potentially more toxic impurity.- Less insight into the specific impurity profile. |
Caption: Comparison of approaches for controlling this compound.
Conclusion
The justification for the acceptance criteria of this compound should be based on a comprehensive evaluation of regulatory guidelines, pharmacopeial standards, and, most importantly, robust experimental data. The in vitro toxicity study by Bueno et al. (2022) provides a critical piece of the puzzle, demonstrating that while not all impurities may be benign, they may also not pose a genotoxic risk[5].
For a definitive justification, it is imperative to:
-
Unequivocally identify which impurity in the Bueno et al. study corresponds to the official "this compound".
-
Leverage the provided toxicity data to establish a safe level for this impurity.
-
Consider the manufacturing process capability to ensure the proposed limit is consistently achievable.
Ultimately, a well-justified acceptance criterion for this compound will contribute to the overall quality, safety, and efficacy of Dapagliflozin drug products, ensuring patient well-being.
References
A Comparative Guide to Method Transfer for Dapagliflozin Impurity A Analysis: HPLC vs. UPLC
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor, and its related impurities, such as Impurity A, require robust analytical methods to ensure product safety and efficacy. This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Dapagliflozin Impurity A. The focus is on the practical aspects of method transfer, highlighting the potential benefits of transitioning from HPLC to UPLC technology.
Method Performance Comparison
The transition from HPLC to UPLC for the analysis of Dapagliflozin and its impurities can offer significant advantages in terms of speed, resolution, and sensitivity. The following table summarizes the key performance parameters of a typical reversed-phase HPLC method compared to a UPLC method, based on published data.[1][2][3]
| Parameter | HPLC Method | UPLC Method |
| Instrumentation | HPLC System with UV Detector | UPLC System with PDA Detector |
| Column | C18 (e.g., Hypersil BDS), 250 mm x 4.6 mm, 5 µm | Phenyl (e.g., Zorbax), 50 mm x 3.0 mm, 1.8 µm |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water/buffer | Isocratic elution with acetonitrile and water |
| Flow Rate | 1.0 mL/min | 0.1 - 0.3 mL/min |
| Run Time | ~40 minutes | < 10 minutes |
| Detection Wavelength | 227 nm or 245 nm | 230 nm |
| Linearity (r²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | Method dependent, typically in µg/mL range | Lower µg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | Method dependent, typically in µg/mL range | Lower µg/mL to ng/mL range |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Experimental Protocols
Detailed methodologies are crucial for successful method implementation and transfer. Below are representative experimental protocols for both the HPLC and UPLC methods.
HPLC Method Protocol
A validated stability-indicating RP-HPLC method can be used for the determination of Dapagliflozin and its impurities.[2]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Visible detector.
-
Column: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: A mixture of water and acetonitrile (95:5 v/v).
-
Mobile Phase B: A mixture of acetonitrile and water (95:5 v/v).
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the active ingredient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 227 nm.
-
Sample Preparation: A stock solution of Dapagliflozin is prepared in a suitable diluent (e.g., methanol (B129727) or a mixture of acetonitrile and water) and then further diluted to the desired concentration for analysis.
UPLC Method Protocol
A stability-indicating UPLC method allows for the simultaneous determination of Dapagliflozin and its impurities with a significantly shorter run time.[1][3]
-
Instrumentation: A Waters Acquity UPLC H-Class system with a Photodiode Array (PDA) detector.[1]
-
Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).[1]
-
Flow Rate: 0.1 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 2 µL.[3]
-
Detection Wavelength: 230 nm.[1]
-
Sample Preparation: Similar to the HPLC method, a stock solution of Dapagliflozin is prepared and diluted to the working concentration with the mobile phase.
Method Transfer Workflow
The process of transferring an analytical method from one laboratory or technology to another requires a structured approach to ensure the method's continued validity and performance. This workflow highlights the key stages involved in transferring the analytical method for this compound from an HPLC to a UPLC platform.
References
A Comparative Guide to the Impurity Profiling of Dapagliflozin from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of impurity profiles of Dapagliflozin (B1669812), a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, arising from different synthetic routes. Understanding the impurity profile is critical for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API). This document outlines common synthetic pathways, identifies potential process-related impurities and degradation products, and provides detailed analytical methodologies for their detection and quantification.
Introduction to Dapagliflozin Synthesis
The synthesis of Dapagliflozin, chemically known as (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, is a multi-step process that can generate various impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] The choice of synthetic route significantly influences the impurity profile of the final API. Two common approaches to Dapagliflozin synthesis are highlighted below: the Friedel-Crafts acylation route and a greener one-pot synthesis approach.
Comparison of Synthetic Routes and Associated Impurities
Route 1: Friedel-Crafts Acylation Pathway
This widely used pathway involves the Friedel-Crafts acylation of phenoxyethane with 5-bromo-2-chlorobenzoic acid, followed by a series of reactions including reduction, glycosylation, and deprotection to yield Dapagliflozin.[2][3]
Key Stages:
-
Friedel-Crafts Acylation: 5-bromo-2-chlorobenzoic acid is converted to its acyl chloride and reacted with phenoxyethane in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a benzophenone (B1666685) derivative.[2][4]
-
Reduction: The carbonyl group of the benzophenone intermediate is reduced.
-
Glycosylation: The resulting diarylmethane is coupled with a protected glucose derivative (e.g., gluconolactone).
-
Deprotection: The protecting groups on the glucose moiety are removed to yield Dapagliflozin.
Potential Impurities Associated with Route 1: This route is known to generate several process-related impurities, including:
-
Starting Material Impurities: Unreacted 5-bromo-2-chlorobenzoic acid and 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) can be carried through the synthesis.[5]
-
Isomeric Impurities: Positional isomers can be formed during the Friedel-Crafts acylation step.[4][6]
-
Over-reacted or Under-reacted Intermediates: Incomplete reactions can lead to the presence of residual intermediates.
-
Dapagliflozin Tetraacetate: An intermediate formed during the acetylation of the glucose moiety, which may persist if deacetylation is incomplete.[7]
-
Degradation Products: Dapagliflozin can degrade under various stress conditions such as acidic, alkaline, and oxidative environments.[8]
Route 2: Green Synthesis Pathway
A more recent, greener approach aims to reduce the number of steps and the use of hazardous reagents. This often involves a one-pot synthesis for key steps, such as the Friedel-Crafts acylation and ketalization, and a combined reduction of the diaryl ketone and C-phenylglucoside.[9][10]
Key Features:
-
One-Pot Reactions: Combining multiple reaction steps without isolating intermediates reduces solvent usage and waste generation.[9][10]
-
Catalytic Lewis Acids: Using catalytic amounts of Lewis acids like BF3·Et2O instead of stoichiometric amounts minimizes waste.[9]
-
Reduced Number of Steps: A more concise synthesis pathway generally leads to a cleaner impurity profile.[10]
Potential Impurities Associated with Route 2: While this route is designed to be cleaner, it can still generate specific impurities:
-
Starting Material Residues: Similar to Route 1, unreacted starting materials like 5-bromo-2-chlorobenzoic acid can be present.[10]
-
Intermediates from One-Pot Reactions: Although intermediates are not isolated, their incomplete conversion can lead to their presence in the final product.
-
Diastereomeric Impurities: The reduction of the C-aryl glucoside can result in the formation of diastereomers if the stereoselectivity is not well-controlled.
-
Genotoxic Impurities: The choice of acids in this route can influence the formation of potential genotoxic impurities. For instance, replacing methanesulfonic acid with trifluoroacetic acid/BF3·Et2O can help avoid the generation of certain genotoxic species.[9]
Data Presentation: Impurity Profiling
The following table summarizes the common impurities identified in Dapagliflozin synthesis. The presence and quantity of these impurities are highly dependent on the specific reaction conditions and purification methods employed in each synthetic route.
| Impurity Name | Type | Potential Origin |
| 5-Bromo-2-chlorobenzoic acid | Starting Material | Route 1 & 2 |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Starting Material | Route 1 & 2 |
| Dapagliflozin Isomers (e.g., ortho isomer) | Process-Related (By-product) | Route 1 (Friedel-Crafts) |
| Dapagliflozin Tetraacetate | Process-Related (Intermediate) | Route 1 |
| Benzylic hydroxy dapagliflozin | Process-Related/Degradation | Both Routes |
| Oxo dapagliflozin | Process-Related/Degradation | Both Routes |
| Desethyl dapagliflozin | Process-Related/Degradation | Both Routes |
| Dapagliflozin alpha-isomer | Process-Related (Diastereomer) | Both Routes |
| Bromo Dapagliflozin | Process-Related (By-product) | Route 1 |
| Ethyl Dapagliflozin | Process-Related (By-product) | Unknown |
| Enantiomer of Dapagliflozin | Process-Related (By-product) | Both Routes |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of impurities. Below are representative experimental protocols for the analysis of Dapagliflozin and its related substances.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of Dapagliflozin and its process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: BDS Hypersil C18 (150mm x 4.6mm, 5µm).[7]
-
Mobile Phase A: Phosphate Buffer (pH adjusted to 3.2 with orthophosphoric acid).[7]
-
Mobile Phase B: Acetonitrile (B52724).[7]
-
Gradient Elution: A gradient program is typically used to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 240 nm.[7]
-
Column Temperature: Ambient or controlled at 35°C.[11]
Ultra-Performance Liquid Chromatography (UPLC) for Simultaneous Determination of Dapagliflozin and Impurities
UPLC offers higher resolution and faster analysis times compared to traditional HPLC.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.[8]
-
Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 μm).[8]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).[8]
-
Flow Rate: 0.1 mL/min.[8]
-
Detection: PDA detection at 230 nm.[8]
-
Column Temperature: 25°C.[8]
-
Injection Volume: 2 µL.[8]
Forced Degradation Studies
To identify potential degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.
-
Acid Degradation: Dapagliflozin solution is treated with 1M HCl and refluxed.
-
Base Degradation: The drug solution is treated with 1M NaOH and refluxed.
-
Oxidative Degradation: The drug solution is treated with hydrogen peroxide.
-
Thermal Degradation: The solid drug is exposed to high temperatures.
-
Photolytic Degradation: The drug solution or solid is exposed to UV light.
The resulting solutions are then analyzed by a stability-indicating HPLC or UPLC method to separate the degradation products from the parent drug.[8]
Visualizations
Diagram of Synthetic Pathways
References
- 1. alentris.org [alentris.org]
- 2. guidechem.com [guidechem.com]
- 3. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 4. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 7. Qualitative and quantitative determination of one process- related impurity of Dapagliflozin Propandiol Monohydrate as raw material | Latakia University Journal -Medical Sciences Series [journal.latakia-univ.edu.sy]
- 8. researchgate.net [researchgate.net]
- 9. Facile and green synthesis of dapagliflozin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Stability of Dapagliflozin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of various Dapagliflozin formulations, supported by a synthesis of experimental data from multiple studies. The information is intended to assist researchers and formulation scientists in developing stable and effective Dapagliflozin drug products.
Comparative Stability Under Forced Degradation
Dapagliflozin is susceptible to degradation under various stress conditions. Understanding its stability profile is crucial for formulation development and ensuring shelf-life. The following table summarizes the percentage of degradation observed for Dapagliflozin under different forced degradation conditions as reported in several studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions such as the concentration of reagents, temperature, and duration of exposure.
| Stress Condition | Formulation/Study | Degradation (%) | Reference |
| Acid Hydrolysis | Dapagliflozin API | ~20-25% (1N HCl, 60°C, 48h) | [1] |
| Dapagliflozin | 1.18% (0.1N HCl) | [2] | |
| Base Hydrolysis | Dapagliflozin | 28.20% (0.1N NaOH) | [2] |
| Dapagliflozin API | Stable | [1] | |
| Oxidative Degradation | Dapagliflozin | 1.67% (3% H2O2) | [2] |
| Dapagliflozin API | Stable | [3] | |
| Thermal Degradation | Dapagliflozin API | 5-20% (60°C, 48h) | [4] |
| Dapagliflozin API | Stable | [1] | |
| Photolytic Degradation | Dapagliflozin API | Stable | [1][3] |
| Dapagliflozin | Stable | [4] | |
| Humidity/Thermal | Dapagliflozin in tablets | Significant degradation | [5] |
Experimental Protocols for Stability-Indicating Assays
A variety of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the stability-indicating analysis of Dapagliflozin. These methods are capable of separating the intact drug from its degradation products. A comparison of the key chromatographic parameters from different studies is presented below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm) | Core-shell RP-18 | BDS Hypersil C8 (150 mm x 4.6 mm, 5 µm) | Inertsil ODS-3V, 150 x 4.6 mm, 5µ |
| Mobile Phase | Acetonitrile:Water (52:48) | Acetonitrile and Water | Acetonitrile and 20 mM potassium dihydrogen phosphate (B84403) buffer | Methanol:Acetonitrile:Phosphate buffer (pH 3.5) |
| Flow Rate | 1.0 mL/min | Isocratic elution | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 224 nm | Not Specified | 220 nm | 233 nm |
| Reference | [3] | [5] | [6] | [7] |
Visualizing Experimental Workflows and Degradation Pathways
To provide a clearer understanding of the processes involved in stability testing and the chemical transformations that Dapagliflozin undergoes upon degradation, the following diagrams have been generated using Graphviz.
Experimental Workflow for Comparative Stability Testing
This diagram outlines the typical workflow for assessing the stability of a Dapagliflozin formulation.
Proposed Degradation Pathway of Dapagliflozin
This diagram illustrates the potential degradation pathways of Dapagliflozin under hydrolytic and oxidative stress conditions, leading to the formation of various degradation products.
Summary and Conclusion
The stability of Dapagliflozin is a critical attribute that can be influenced by various environmental factors and the excipients used in a formulation. The provided data indicates that Dapagliflozin is particularly susceptible to degradation under basic and, to a lesser extent, acidic and thermal stress conditions. Oxidative and photolytic conditions appear to have a less significant impact on the stability of the bulk drug. The development of a robust, stability-indicating analytical method, typically RP-HPLC, is paramount for accurately monitoring the degradation of Dapagliflozin and ensuring the quality and safety of its pharmaceutical formulations. The choice of formulation excipients and manufacturing processes should be carefully considered to minimize degradation and enhance the overall stability of the final product. Further studies on the interaction of Dapagliflozin with various excipients would be beneficial for the development of highly stable oral dosage forms.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 3. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Performance Verification of a Validated Method for Dapagliflozin Impurity A: A Comparative Guide
This guide provides a comprehensive comparison of performance characteristics for a validated analytical method for the quantification of Dapagliflozin Impurity A. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Dapagliflozin. The data is compiled from various validated methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are the most common techniques for impurity profiling of Dapagliflozin.[1][2]
Comparative Analysis of Validated Methods
The performance of a validated analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[3] For Dapagliflozin, various impurities can arise during synthesis or degradation, making a reliable analytical method for their quantification essential.[1][2] The following tables summarize the performance characteristics of representative validated HPLC and UPLC methods for the analysis of Dapagliflozin and its impurities, including Impurity A.
Table 1: Comparison of Chromatographic Conditions for Dapagliflozin Impurity Analysis
| Parameter | HPLC Method 1 | UPLC Method 1 | HPLC Method 2 |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[3][4] | Zorbax phenyl (50 x 3.0 mm, 1.8 μm)[5][6] | Develosil ODS HG-5 RP C18 (150mm x 4.6mm, 5µm)[7] |
| Mobile Phase | Gradient program with Mobile Phase A (Buffer pH 6.5) and Mobile Phase B (acetonitrile:water 90:10)[3][4] | Isocratic mode with acetonitrile (B52724): water (70:30, v/v)[5][6] | Isocratic mode with Methanol: Phosphate (B84403) buffer (0.02M, pH-3.6) (45:55% v/v)[7] |
| Flow Rate | 1.0 mL/min[3][4] | 0.1 mL/min[5] | 1.0 mL/min[7] |
| Detection Wavelength | 245 nm[3][4] | 230 nm[5][6] | 255 nm[7] |
| Retention Time of Impurity A | 2.72 min[4] | Not specified individually | Not specified individually |
| Retention Time of Dapagliflozin | 16.95 min[3][4] | Not specified | Not specified |
Table 2: Performance Characteristics of Validated Analytical Methods
| Validation Parameter | HPLC Method 1 | UPLC Method 1 | HPLC Method 2 |
| Linearity Range (Dapagliflozin) | Not specified | 30-70 μg/mL[5][6] | 12-28 mcg/mL[7] |
| Linearity Range (Impurities) | Not specified | 1-10 μg/mL[5][6] | Not specified |
| Correlation Coefficient (r²) | > 0.99[5] | > 0.99[5][6] | 0.9995[7] |
| Accuracy (% Recovery) | Good[3][4] | Mean of 102.3% for Dapagliflozin[6] | Good[7] |
| Precision (%RSD) | Good[3][4] | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.065 µg/mL (for Dapagliflozin)[8] | Low[5] | 5.004 µg/mL (for Dapagliflozin)[7] |
| Limit of Quantitation (LOQ) | Not specified | Low[5] | 15.164 µg/mL (for Dapagliflozin)[7] |
| Robustness | Verified[3][4] | Verified[5][6] | Verified[7] |
Experimental Protocols
Below are detailed methodologies for a representative validated HPLC method for the performance verification of this compound analysis.
Representative HPLC Method Protocol
This protocol is based on a validated method for the separation and quantification of Dapagliflozin and its impurities.[3][4]
1. Materials and Reagents:
-
Dapagliflozin reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components
-
Methanol (HPLC grade)
2. Chromatographic System:
-
HPLC system with a UV detector
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase A: Prepare a phosphate buffer solution and adjust the pH to 6.5.
-
Mobile Phase B: Prepare a mixture of acetonitrile and water in a 90:10 v/v ratio.[3][4]
-
Diluent: A suitable mixture of mobile phases or acetonitrile/water.
-
Standard Stock Solution: Accurately weigh and dissolve Dapagliflozin and Impurity A reference standards in the diluent to prepare individual stock solutions of known concentrations.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels for calibration.
-
Sample Solution: Prepare the sample solution from the drug product by dissolving a known amount in the diluent, followed by filtration.
4. Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Gradient Program: A suitable gradient program is used to achieve the separation of all impurities from Dapagliflozin.
5. System Suitability: Before sample analysis, inject the working standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and resolution between Dapagliflozin and Impurity A.[4] The acceptance criteria for these parameters should be met.
6. Data Analysis:
-
Identify the peaks of Dapagliflozin and Impurity A in the chromatograms based on their retention times compared to the standards.
-
Calculate the amount of Impurity A in the sample using the peak area and the calibration curve generated from the working standard solutions.
Visualizations
The following diagrams illustrate the key workflows in the performance verification of the validated method.
Caption: Experimental Workflow for this compound Analysis.
Caption: Key Performance Verification Parameters for the Validated Method.
References
A Comparative Guide to Analytical Techniques for Dapagliflozin Impurity Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the effective control of impurities in Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Ensuring the purity of active pharmaceutical ingredients (APIs) like Dapagliflozin is critical for the safety and efficacy of the final drug product.[1] This document outlines the performance of various analytical methods, supported by experimental data, to assist in the selection of the most appropriate technique for specific impurity profiling needs.
Introduction to Dapagliflozin and Impurity Control
Dapagliflozin, with the chemical name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, can develop various impurities during its synthesis, formulation, and storage.[2] These impurities can be process-related, such as unreacted starting materials and byproducts, or degradation products formed due to factors like hydrolysis, oxidation, and photodegradation.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (Q3A, Q3B, and Q3C) for the identification, qualification, and quantification of impurities in drug substances and products to ensure patient safety.[3][4]
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques for the separation and quantification of Dapagliflozin and its impurities.[5][6] The choice of method depends on factors such as sensitivity, resolution, and analysis time.
Table 1: Performance Comparison of Chromatographic Techniques for Dapagliflozin Impurity Analysis
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC Method | HPTLC Method |
| Column/Plate | Inertsil ODS-3V (150 x 4.6 mm, 5µm)[7] | Hypersil BDS C18 (250 x 4.6 mm, 5µm)[8] | Zorbax phenyl (50 x 3.0 mm, 1.8 µm)[9][10] | Silica (B1680970) gel F254[6] |
| Mobile Phase | Acetonitrile (B52724):Water (50:50 v/v)[7] | Buffer (pH 6.5):Acetonitrile:Water (gradient)[8] | Acetonitrile:Water (70:30 v/v)[9][10] | Toluene:Ethyl Acetate:Methanol:Ammonia (6:2:2:0.1 v/v/v/v)[6] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[8] | 0.1 mL/min[10] | N/A |
| Detection Wavelength | 223 nm[7] | 245 nm[8] | 230 nm[9][10] | 217 nm[6] |
| Linearity Range (Dapagliflozin) | 1-15 µg/mL[7] | Not specified for Dapagliflozin alone | 30-70 µg/mL[9][10] | 200-1400 ng/band[6] |
| Linearity Range (Impurities) | Not specified | Not specified | 1-10 µg/mL[9][10] | Not specified |
| Correlation Coefficient (r²) | >0.999[7] | >0.99[8] | >0.99[9][10] | Not specified |
| Limit of Detection (LOD) | 0.257 µg/mL[7] | Not specified | Low LOD reported[9][10] | Not specified |
| Limit of Quantification (LOQ) | 0.778 µg/mL[7] | Not specified | Low LOQ reported[9][10] | Not specified |
| Accuracy (% Recovery) | 98-102%[5] | Good accuracy reported[8] | Good accuracy reported[10] | 98-102%[11] |
| Precision (% RSD) | <2%[5] | Good precision reported[8] | Good precision reported[10] | <2%[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are summarized protocols for the key techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5µm particle size).[7]
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.[7] Degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[7]
-
Detection: Monitor the eluent at a wavelength of 223 nm.[7]
-
Sample Preparation: Accurately weigh and dissolve the Dapagliflozin sample in the mobile phase to achieve a known concentration (e.g., 10 µg/mL).[7]
-
Injection Volume: Inject 20 µL of the sample solution into the chromatograph.
-
Analysis: Record the chromatogram and determine the retention times and peak areas for Dapagliflozin and its impurities.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
-
Instrumentation: Waters Acquity UPLC H-Class system with a photodiode array (PDA) detector.[9][10]
-
Mobile Phase: A mixture of acetonitrile and water (70:30, v/v) in isocratic mode.[9][10]
-
Flow Rate: 0.1 mL/min.[10]
-
Sample Preparation: Prepare standard solutions of Dapagliflozin (30-70 μg/mL) and its impurities (1-10 μg/mL) in the mobile phase.[10] Filter the solutions through a 0.22 μm membrane filter.[10]
-
Injection Volume: 2 µL.[10]
-
Analysis: Run the samples and integrate the peaks to determine their respective concentrations.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
-
Instrumentation: HPTLC system including a sample applicator and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[6]
-
Mobile Phase (Solvent System): A mixture of Toluene, Ethyl Acetate, Methanol, and Ammonia in the ratio of 6.0:2.0:2.0:0.1 (v/v/v/v).[6]
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: After development, dry the plate and visualize the bands under UV light at 217 nm.[6]
-
Quantification: Scan the plate using a densitometer to quantify the separated compounds based on their peak areas.
Workflow for Impurity Control
The following diagram illustrates a typical workflow for the identification, quantification, and control of impurities in Dapagliflozin, from initial sample handling to final data analysis and reporting.
Caption: Workflow for Dapagliflozin Impurity Control.
Conclusion
The selection of an appropriate analytical technique for Dapagliflozin impurity control is paramount for ensuring drug quality and patient safety. HPLC and UPLC methods offer high sensitivity and resolution for quantitative analysis, with UPLC providing the advantage of faster analysis times. HPTLC serves as a valuable alternative, particularly for rapid screening and simultaneous analysis of multiple samples. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable impurity control strategies for Dapagliflozin. All methods should be validated according to ICH guidelines to ensure their suitability for their intended purpose.[5]
References
- 1. alentris.org [alentris.org]
- 2. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jopir.in [jopir.in]
- 6. jchr.org [jchr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
Safety Operating Guide
Navigating the Safe Disposal of Dapagliflozin Impurity A: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of active pharmaceutical ingredients (APIs) and their impurities is a critical component of laboratory safety and environmental responsibility. Dapagliflozin impurity A, a genotoxic substance, requires meticulous disposal procedures to mitigate risks to human health and the environment.[1] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following risk characteristics:
-
May damage the unborn child.[2]
-
May cause harm to breast-fed children.[2]
-
Causes damage to organs through prolonged or repeated exposure.[2]
Given these hazards, strict adherence to safety protocols is mandatory. When handling this impurity, personnel must wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles with side-shields, and protective clothing.[2][3][4] All handling of solid this compound that could generate dust should be conducted in a chemical fume hood.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, national, and/or international regulations for hazardous waste.[2] Improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited and can lead to environmental contamination.[4][5][6] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
1. Waste Segregation and Collection:
-
Collect all waste material, including unused product, contaminated gloves, wipes, and other disposable items, in a designated, clearly labeled, and sealed container specifically for hazardous chemical waste.[4]
-
Use appropriate waste containers. For RCRA hazardous pharmaceutical waste, black containers are often required.
2. Spill Management:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.[4]
-
Ensure the waste is collected and contained.[2]
-
Clean the area thoroughly. The non-recoverable remainder should be washed with a sodium hypochlorite (B82951) solution.[2]
-
Do not allow the product to enter drains.[4]
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal contractor.[4]
-
Hazardous pharmaceutical waste is typically treated by incineration at a permitted treatment facility.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework
Multiple agencies regulate pharmaceutical waste disposal. In the United States, these include the EPA, which enforces RCRA, and the Drug Enforcement Administration (DEA) for controlled substances.[5][6] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals, including a ban on flushing such waste down drains.[5] It is the responsibility of the waste generator to characterize their waste and ensure compliance with all applicable federal, state, and local regulations.[7]
References
Personal protective equipment for handling Dapagliflozin impurity A
Essential Safety and Handling Guide for Dapagliflozin Impurity A
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its hazard statements and corresponding classifications.
| Hazard Statement | Classification | Hazard Pictograms | Signal Word |
| H302 - Harmful if swallowed | Acute toxicity (oral), Category 4 | GHS07 | Danger |
| H319 - Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 | GHS07 | Danger |
| H360D - May damage the unborn child | Reproductive toxicity, Category 1B | GHS08 | Danger |
| H362 - May cause harm to breast-fed children | Reproductive toxicity, Additional category, Effects on or via lactation | GHS08 | Danger |
| H372 - Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity – Repeated exposure, Category 1 | GHS08 | Danger |
GHS07: Exclamation mark, GHS08: Health hazard[1]
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE guidelines and engineering controls is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. Nitrile or neoprene gloves are recommended.[3][4] | To prevent skin contact. |
| Eye/Face Protection | Wear safety goggles with side-shields or a face shield.[2] | To protect eyes from splashes and dust.[2] |
| Skin and Body Protection | Wear a disposable gown or a clean lab coat.[4] Impervious clothing is recommended.[2] For hazardous drugs, a disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials is suggested.[4] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[2] N95 and surgical masks are commonly used in cleanroom environments.[3] | To prevent inhalation of harmful particles. |
Engineering Controls
| Control Type | Specification | Rationale |
| Ventilation | Handle in a well-ventilated area.[2] | To reduce the concentration of airborne contaminants. |
| Local Exhaust Ventilation | Use only in an exhaust booth with an integrated air filter, such as a laboratory hood. A High-Efficiency Particulate Air (HEPA) filter is recommended.[1] | To capture contaminants at the source and prevent their release into the laboratory environment. |
| Safety Stations | Ensure an accessible safety shower and eye wash station are available.[2] | To provide immediate decontamination in case of accidental exposure. |
Standard Operating Procedure for Handling and Disposal
The following workflow outlines the essential steps for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Protocols
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Call a POISON CENTRE or doctor if you feel unwell.[1] Rinse mouth.[1] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists: Get medical advice/attention.[1] |
| Skin Contact | Wipe off as much as possible with a clean, soft, absorbent material.[1] Wash with plenty of water and detergent.[1] |
| Inhalation | Move to fresh air.[1] Allow the affected person to breathe fresh air.[1] |
Spill and Leak Procedures
-
Personal Precautions : Wear suitable protective clothing, gloves, and eye or face protection.[1] Avoid breathing vapors, mist, dust, or gas.[2] Evacuate personnel to safe areas.[2]
-
Containment : Ensure waste is collected and contained.[1]
-
Cleaning : Clean the area thoroughly. Wash the non-recoverable remainder with a sodium hypochlorite solution.[1] For solutions, absorb with a finely-powdered liquid-binding material like diatomite.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Disposal : Dispose of contaminated material according to local regulations for hazardous waste.[2]
Storage and Disposal Plan
-
Storage : Store locked up in a well-ventilated room.[1]
-
Disposal : Dispose of contents and container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[1] Do not dispose of down the drain or in regular trash.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
